Clazosentan Sodium
Description
Properties
CAS No. |
503271-02-1 |
|---|---|
Molecular Formula |
C25H21N9Na2O6S |
Molecular Weight |
621.5 g/mol |
IUPAC Name |
disodium;[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)-4-pyridinyl]pyrimidin-4-yl]-[(5-methyl-2-pyridinyl)sulfonyl]azanide |
InChI |
InChI=1S/C25H21N9O6S.2Na/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23;;/h3-10,13-14,35H,11-12H2,1-2H3;;/q-2;2*+1 |
InChI Key |
PZNSONUYVNYXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)[N-]C2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NN=N[N-]4)OCCO)OC5=CC=CC=C5OC.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Clazosentan Sodium for Cerebral Vasospasm Research: A Technical Guide
Introduction
Cerebral vasospasm is a delayed and sustained narrowing of the cerebral arteries that is a common and serious complication following aneurysmal subarachnoid hemorrhage (aSAH).[1][2] This narrowing can lead to decreased cerebral blood flow, resulting in delayed cerebral ischemia (DCI) and cerebral infarction, which are significant causes of morbidity and mortality in aSAH patients.[2] One of the key mediators implicated in the pathogenesis of cerebral vasospasm is endothelin-1 (B181129) (ET-1), a potent endogenous vasoconstrictor.[3][4][5] Clazosentan (B1669160) sodium is a selective endothelin-A (ETA) receptor antagonist that has been extensively investigated as a prophylactic treatment to prevent ET-1-mediated cerebral vasospasm.[1][3][6] This technical guide provides an in-depth overview of Clazosentan for researchers, scientists, and drug development professionals, covering its mechanism of action, experimental protocols, and a summary of key preclinical and clinical data.
Mechanism of Action
Endothelin-1 (ET-1) is a powerful vasoconstrictive peptide that plays a crucial role in the pathophysiology of cerebral vasospasm following aSAH.[3][4] After an aneurysm ruptures, the presence of blood in the subarachnoid space triggers an inflammatory cascade and the release of various vasoactive substances, including ET-1. ET-1 exerts its potent and long-lasting vasoconstrictive effects primarily by binding to the ETA receptors located on vascular smooth muscle cells in the cerebral arteries.[3][7] This binding initiates a signaling cascade that leads to smooth muscle contraction and arterial narrowing.[7]
Clazosentan acts as a competitive and selective antagonist of the ETA receptor.[3][8] By binding to ETA receptors with high affinity, it blocks the action of ET-1, thereby inhibiting the vasoconstriction cascade.[3] This selective antagonism helps to prevent the prolonged contraction of smooth muscle cells, mitigating the development and severity of cerebral vasospasm.[3] The sparing of ETB receptors is thought to be beneficial, as these receptors are involved in the clearance of ET-1 and the release of vasodilators like nitric oxide.[3]
References
- 1. Clazosentan: prevention of cerebral vasospasm and the potential to overcome infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clazosentan Reduced Vasospasm-Related Morbidity but Did Not Improve aSAH Neurological Outcomes - Congress of Neurological Surgeons (CNS) [cns.org]
- 3. What is the mechanism of Clazosentan? [synapse.patsnap.com]
- 4. Does endothelin-1 play a role in the pathogenesis of cerebral vasospasm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of disease: roles of nitric oxide and endothelin-1 in delayed cerebral vasospasm produced by aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prophylactic management of cerebral vasospasm with clazosentan in real clinical practice: a single-center retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin-1 initiates the development of vasospasm after subarachnoid haemorrhage through protein kinase C activation, but does not contribute to prolonged vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebrovascular characterization of clazosentan, the first nonpeptide endothelin receptor antagonist clinically effective for the treatment of cerebral vasospasm. Part I: inhibitory effect on endothelin(A) receptor-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Endothelin Receptor Antagonists in Neurological Disorders: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes (ET-A and ET-B), has emerged as a critical player in the pathophysiology of a range of neurological disorders. Dysregulation of the ET system is implicated in cerebral vasospasm, neuroinflammation, blood-brain barrier (BBB) disruption, and neuronal cell death, all of which are central to the progression of conditions such as ischemic stroke, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Consequently, endothelin receptor antagonists (ERAs) are being extensively investigated as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the role of the ET system in these disorders, the mechanism of action of ERAs, and a detailed summary of preclinical evidence. It includes structured data from key animal model studies, detailed experimental protocols for inducing relevant disease models, and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development in this area.
The Endothelin System in the Central Nervous System
In the central nervous system (CNS), endothelins and their receptors are expressed on a variety of cell types, including neurons, astrocytes, microglia, and cerebral blood vessel endothelium, suggesting a broad range of physiological and pathophysiological functions.[1]
-
ET-1 in the Brain: ET-1 is synthesized by vascular endothelial cells, neurons, and astrocytes.[2] Its levels are upregulated in response to cerebral ischemia and other insults.[3]
-
Endothelin Receptors:
-
ET-A Receptors: Primarily located on vascular smooth muscle cells, ET-A receptors mediate potent vasoconstriction. Their activation is strongly linked to the cerebral vasospasm that follows ischemic events.[3]
-
ET-B Receptors: Found on endothelial cells, astrocytes, and neurons, ET-B receptors have more diverse roles. Endothelial ET-B receptors can mediate vasodilation through the release of nitric oxide. In contrast, astrocytic ET-B receptor activation can contribute to reactive gliosis and neuroinflammation.[4][5]
-
Endothelin Signaling Pathway
The binding of endothelin peptides to their receptors initiates a cascade of intracellular signaling events. Both ET-A and ET-B receptors are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and other cellular responses. DAG activates protein kinase C (PKC), which is involved in cell growth and proliferation. In the CNS, these pathways can influence neurotransmission, glial activation, and cerebrovascular tone.[2]
Endothelin Signaling Pathway
Role of Endothelin Receptor Antagonists in Neurological Disorders
Given the multifaceted role of the endothelin system in the pathophysiology of neurological diseases, ERAs have been investigated for their neuroprotective potential. These antagonists can be broadly categorized into selective ET-A receptor antagonists, selective ET-B receptor antagonists, and dual ET-A/ET-B receptor antagonists.
Ischemic Stroke
Following an ischemic stroke, there is a significant increase in the brain's endothelin levels.[1] This contributes to secondary injury mechanisms, including cerebral vasospasm, which reduces blood flow to the ischemic penumbra, and disruption of the blood-brain barrier, leading to cerebral edema.[3]
Preclinical studies in animal models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model, have demonstrated the efficacy of ERAs in mitigating these effects. Selective ET-A antagonists, in particular, have shown promise in reducing infarct volume, decreasing brain edema, and improving neurological outcomes.[3][6] For instance, the selective ET-A antagonist SB 234551 was found to reduce infarct volume by 36% and neurological deficits by 50% in a rat MCAO model.[6] Similarly, A-127722, another ET-A selective antagonist, reduced ischemic lesion size by 36% in a temporary MCAO model in rats.[7][8] The dual ET-A/ET-B antagonist TAK-044 also demonstrated a significant reduction in hemispheric lesion area in a rat MCAO model.[1]
Table 1: Efficacy of Endothelin Receptor Antagonists in Animal Models of Ischemic Stroke
| Antagonist | Type | Animal Model | Key Findings | Reference |
| SB 234551 | Selective ET-A | Rat (MCAO) | 54% reduction in brain swelling; 36% reduction in infarct volume; 50% improvement in neurological deficit. | [6] |
| A-127722 | Selective ET-A | Rat (tMCAO) | 36% reduction in hemispheric lesion volume (60% in reperfused animals). | [7][8] |
| TAK-044 | Dual ET-A/ET-B | Rat (MCAO) | Hemispheric lesion area reduced from 61.2% to 17.5%. | [1] |
| S-0139 | Selective ET-A | Rat (tMCAO) | Dose-dependent reduction in brain water content and infarct size. | [3] |
| PD156707 | Selective ET-A | Cat (MCAO) | 45% reduction in the volume of ischemic damage. | [9] |
Alzheimer's Disease
The pathology of Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Emerging evidence suggests a vascular component to AD, with cerebral hypoperfusion being an early feature.[10] Aβ peptides can induce the release of ET-1, contributing to vasoconstriction and reduced cerebral blood flow.[10] Furthermore, the endothelin system is implicated in the oxidative stress and neuroinflammation associated with AD.
In animal models of AD, typically induced by the intracerebroventricular injection of Aβ, ERAs have shown beneficial effects. Selective ET-A receptor antagonists like BQ123 and BMS182874 have been demonstrated to reduce cognitive impairment, decrease oxidative stress markers (e.g., malondialdehyde), and increase antioxidant levels (e.g., glutathione, superoxide (B77818) dismutase).[7] In contrast, the dual antagonist TAK-044 did not show improvement in learning and memory in one study.[7]
Table 2: Efficacy of Endothelin Receptor Antagonists in Animal Models of Alzheimer's Disease
| Antagonist | Type | Animal Model | Key Findings | Reference |
| BQ123 | Selective ET-A | Rat (Aβ injection) | Significant reduction in cognitive impairment; Attenuation of oxidative stress markers. | [7] |
| BMS182874 | Selective ET-A | Rat (Aβ injection) | Significant reduction in cognitive impairment; Attenuation of oxidative stress markers. | [7] |
| TAK-044 | Dual ET-A/ET-B | Rat (Aβ injection) | No significant improvement in learning and memory. | [7] |
| Bosentan | Dual ET-A/ET-B | Tg2576 Mice | Preserved aortic and carotid endothelial function. | [10] |
| Ambrisentan | Selective ET-A | Rat (L-methionine induced vascular dementia) | Improved learning and memory; Reduced oxidative stress. | [11] |
Parkinson's Disease
The role of the endothelin system in Parkinson's disease (PD) is less established, but some evidence suggests its involvement. Endothelin receptors are present on dopaminergic neurons, and ET-1 can modulate dopamine (B1211576) release.[12] Animal models of PD, such as those induced by the neurotoxin 6-hydroxydopamine (6-OHDA), are used to study the progressive loss of dopaminergic neurons. While direct studies of ERAs in these models are limited, the interplay between the endothelin and dopamine systems suggests a potential therapeutic avenue.
Table 3: Investigational Role of Endothelin System in Parkinson's Disease Models
| Component | Animal Model | Observation | Implication | Reference |
| ET-B Receptor | Rat (striatum) | Activation induces dopamine release. | Modulation of dopaminergic transmission. | [13] |
| ET-1/ET-3 | Rat (striatum) | Modulate dopamine release through different mechanisms. | Complex regulation of the dopamine system. | [12] |
Multiple Sclerosis
Multiple sclerosis (MS) is a chronic inflammatory demyelinating disease of the CNS. The experimental autoimmune encephalomyelitis (EAE) model is the most commonly used animal model for MS. Studies have shown that ET-1 levels are elevated in EAE, and the peptide may play a pro-inflammatory role. Intrathecal administration of the ET-A receptor antagonist BQ-123 has been shown to ameliorate the progression of EAE in Lewis rats.[8] This suggests that ERAs could have a therapeutic benefit in MS by modulating neuroinflammation.
Table 4: Efficacy of Endothelin Receptor Antagonists in Animal Models of Multiple Sclerosis
| Antagonist | Type | Animal Model | Key Findings | Reference |
| BQ-123 | Selective ET-A | Lewis Rat (EAE) | Significant amelioration of EAE progression at the peak stage. | [8] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament with a rounded tip
-
Microvascular clips
-
Surgical microscope
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume assessment
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Place a temporary ligature around the CCA and a microvascular clip on the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
(Optional) Confirm MCA occlusion by a >70% reduction in cerebral blood flow using a laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Close the incisions and allow the animal to recover.
-
Assess neurological deficits at various time points post-surgery.
-
At the end of the experiment (e.g., 24 or 48 hours), euthanize the rat and perfuse the brain.
-
Section the brain and stain with TTC to visualize and quantify the infarct volume.
MCAO Experimental Workflow
Amyloid-Beta (Aβ) Injection Model of Alzheimer's Disease in Rats
This protocol describes the intracerebroventricular (ICV) injection of Aβ to model key aspects of Alzheimer's disease pathology.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Aggregated Aβ peptide (e.g., Aβ1-42)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Histological and biochemical analysis reagents
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Drill a small burr hole over the lateral ventricle (coordinates relative to bregma: e.g., AP -0.8 mm, ML ±1.5 mm).
-
Slowly infuse a solution of aggregated Aβ peptide (e.g., 5 µl of 1 mg/ml Aβ1-42) into the lateral ventricle using a Hamilton syringe.
-
Leave the needle in place for a few minutes to prevent backflow, then slowly retract it.
-
Suture the incision and allow the animal to recover for a period of time (e.g., 2-4 weeks) for pathology to develop.
-
Conduct behavioral tests, such as the Morris water maze, to assess cognitive deficits.
-
At the end of the study, euthanize the rats and collect brain tissue for histological (e.g., plaque deposition, neuronal loss) and biochemical (e.g., oxidative stress markers) analysis.
Aβ Injection Experimental Workflow
Clinical Perspectives and Future Directions
Despite the promising preclinical data, the translation of endothelin receptor antagonists to clinical success in neurological disorders has been challenging. Several clinical trials, particularly in the context of subarachnoid hemorrhage (a type of hemorrhagic stroke), have shown that while ERAs can effectively reduce vasospasm, this does not always translate into improved functional outcomes.[5] This highlights the complexity of secondary injury mechanisms in stroke and other neurological conditions.
Future research should focus on:
-
Optimizing Dosing and Timing of Administration: The therapeutic window for intervention with ERAs is likely to be critical.
-
Combination Therapies: Combining ERAs with other neuroprotective agents that target different injury pathways may yield synergistic effects.
-
Patient Selection: Identifying patient populations most likely to benefit from ERA therapy is crucial.
-
Exploring Novel ERAs: The development of next-generation ERAs with improved pharmacokinetic and pharmacodynamic profiles may lead to better clinical outcomes.
Conclusion
The endothelin system represents a key pathogenic pathway in a variety of neurological disorders. Preclinical evidence strongly supports the therapeutic potential of endothelin receptor antagonists in mitigating neuronal damage and improving functional outcomes in animal models of ischemic stroke, Alzheimer's disease, and multiple sclerosis. While clinical translation has faced hurdles, the continued investigation into the nuanced roles of ET-A and ET-B receptors in the CNS, coupled with the development of more targeted therapeutic strategies, holds significant promise for the future treatment of these devastating diseases. This technical guide provides a foundational resource for researchers and drug development professionals to advance the exploration of endothelin receptor antagonism as a viable neuroprotective strategy.
References
- 1. Effect of endothelin antagonist (TAK-044) on cerebral ischemic volume, oxidative stress markers and neurobehavioral parameters in the middle cerebral artery occlusion model of stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENDOTHELINS IN INFLAMMATORY NEUROLOGICAL DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Endothelin signalling mediates experience-dependent myelination in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Selective antagonism of endothelin-A-receptors improves outcome in both head trauma and focal stroke in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. A novel endothelin antagonist, A-127722, attenuates ischemic lesion size in rats with temporary middle cerebral artery occlusion: a diffusion and perfusion MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. Ameliorative Effect of a Selective Endothelin ETA Receptor Antagonist in Rat Model of L-Methionine-induced Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Do endothelin-receptor antagonists prevent delayed neurological deficits and poor outcomes after aneurysmal subarachnoid hemorrhage? A meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Effects of Clazosentan Sodium on Endothelial Cells: A Technical Guide
Disclaimer: Direct in vitro studies focusing on the effects of clazosentan (B1669160) sodium on endothelial cells are limited in publicly available scientific literature. This guide synthesizes the known mechanisms of the endothelin system and clazosentan to infer its potential effects on endothelial cells and provides a framework for experimental investigation.
Introduction
Clazosentan sodium is a potent and selective endothelin-A (ETA) receptor antagonist. Its primary clinical application has been in the prevention of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). The pathophysiology of this condition involves the potent vasoconstrictor endothelin-1 (B181129) (ET-1), which is primarily synthesized and secreted by endothelial cells. While the major therapeutic effect of clazosentan is attributed to the blockade of ETA receptors on vascular smooth muscle cells, thereby preventing vasoconstriction, the direct effects of this drug on the endothelial cells that produce ET-1 are less characterized. This technical guide provides an overview of the inferred in vitro effects of clazosentan on endothelial cells based on the known signaling pathways of ET-1, summarizes available quantitative data, and presents detailed experimental protocols for future research in this area.
Mechanism of Action: Endothelin Signaling and Clazosentan's Role
Endothelin-1 exerts its effects through two G-protein coupled receptors: ETA and ETB.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent vasoconstriction. They are also implicated in cell proliferation and inflammation.
-
ETB Receptors: Predominantly found on endothelial cells, their activation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin. They are also involved in the clearance of circulating ET-1. Some ETB receptors are also present on smooth muscle cells and can mediate vasoconstriction.
Clazosentan is a competitive antagonist with high selectivity for the ETA receptor. By blocking this receptor, clazosentan directly counteracts the vasoconstrictive effects of ET-1.
Inferred In Vitro Effects on Endothelial Cells
While direct experimental data is scarce, based on the roles of ET-1 and its receptors in endothelial biology, the following effects of clazosentan can be inferred:
-
Nitric Oxide (NO) Production: The primary pathway for ET-1-mediated vasodilation is through the activation of ETB receptors on endothelial cells, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[1] Since clazosentan is highly selective for ETA receptors, at therapeutic concentrations, it is not expected to directly inhibit this pathway. However, at higher, non-selective concentrations, clazosentan could potentially antagonize ETB receptors, leading to a reduction in NO production.
-
Cell Proliferation and Migration: ET-1 has been shown to be a mitogen for endothelial cells and can promote their migration, processes crucial for angiogenesis.[2][3][4] These effects can be mediated by both ETA and ETB receptors. Therefore, by blocking ETA receptors, clazosentan may inhibit ET-1-induced endothelial cell proliferation and migration.
-
Inflammatory Response: ET-1 can promote an inflammatory phenotype in endothelial cells by upregulating the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[5][6] This process can be mediated by the activation of transcription factors like NF-κB.[7][8] Some studies suggest that ETA receptor antagonists can block the ET-1-induced expression of these adhesion molecules.[9] Thus, clazosentan could potentially exert anti-inflammatory effects on endothelial cells by preventing ET-1-mediated upregulation of adhesion molecules.
-
Apoptosis: ET-1, acting through the ETB receptor, has been shown to have anti-apoptotic effects on human vascular endothelial cells.[10] As clazosentan is selective for the ETA receptor, it is unlikely to interfere with this survival pathway at therapeutic concentrations.
Quantitative Data
The most relevant quantitative data for clazosentan's activity comes from ex vivo studies on isolated artery rings, which include both smooth muscle and endothelial cells.
| Parameter | Agonist | Preparation | Clazosentan Concentration (M) | pA₂ Value | Reference |
| Contraction (ETA antagonism) | Endothelin-1 | Rat Basilar Artery (with endothelium) | 10⁻⁹, 10⁻⁸, 10⁻⁷ | 7.8 | [9] |
| Contraction (ETA antagonism) | Endothelin-1 | Rat Basilar Artery (without endothelium) | 10⁻⁹, 10⁻⁸, 10⁻⁷ | 8.6 | [9] |
| Relaxation (ETB antagonism) | Sarafotoxin S6c | Rat Basilar Artery (with endothelium) | 10⁻⁹ to 10⁻⁶ | 7.1 | |
| Relaxation (ETB antagonism) | Endothelin-1 | Rat Basilar Artery (with endothelium) | 10⁻⁹ to 10⁻⁶ | 6.7 | |
| The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates greater potency. |
Proposed Experimental Protocols for In Vitro Studies
The following are detailed protocols for key experiments that can be employed to investigate the direct effects of clazosentan on endothelial cells in vitro.
General Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) or Human Brain Microvascular Endothelial Cells (HBMECs) are suitable models. Cells should be cultured in their respective specialized media (e.g., EGM-2) at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are typically seeded in multi-well plates and allowed to reach 80-90% confluency.
Cell Viability/Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of clazosentan (e.g., 1 nM to 10 µM) with and without a stimulant like ET-1 (10 nM). Include vehicle-only and ET-1 only controls. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Cell Migration (Scratch Wound Healing Assay)
This assay assesses the ability of a confluent cell monolayer to migrate and close a "wound".
-
Monolayer Formation: Grow endothelial cells to full confluency in a 24-well plate.
-
Wound Creation: Create a uniform scratch in the monolayer using a sterile 200 µL pipette tip.[12][13]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of clazosentan with or without ET-1.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 16, 24 hours) using a microscope with a camera.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. The rate of wound closure is calculated to determine cell migration.
Endothelial Barrier Function (Transwell Permeability Assay)
This assay measures the passage of a tracer molecule across an endothelial cell monolayer, indicating its permeability.
-
Seeding on Inserts: Seed endothelial cells on the porous membrane of Transwell inserts (e.g., 0.4 µm pore size) in a 24-well plate and grow until a confluent monolayer is formed (typically 3-5 days).[14][15]
-
Treatment: Treat the monolayer with clazosentan with or without a permeability-inducing agent like ET-1 or thrombin for a defined period.
-
Tracer Addition: Add a tracer molecule, such as FITC-dextran, to the upper chamber.
-
Sampling: At various time points, collect samples from the lower chamber.
-
Measurement: Measure the fluorescence of the samples from the lower chamber using a fluorometer. Increased fluorescence indicates higher permeability.
Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Culture and Treatment: Grow endothelial cells on coverslips in a 24-well plate. Induce apoptosis using a known agent (e.g., staurosporine) as a positive control. Treat experimental wells with clazosentan with or without an apoptotic stimulus.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.[16]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides according to the manufacturer's instructions (e.g., from Roche or Abcam).[17][18]
-
Staining and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI-stained nuclei) to calculate the percentage of apoptosis.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins, such as phosphorylated (activated) forms of signaling molecules.
-
Cell Lysis: Treat endothelial cells with clazosentan +/- ET-1 for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk. Incubate with primary antibodies against proteins of interest (e.g., phospho-eNOS (Ser1177), total eNOS, phospho-NF-κB, total NF-κB, β-actin) overnight at 4°C.[20][21]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Proposed Experimental Workflow
A logical workflow for investigating the in vitro effects of clazosentan on endothelial cells is crucial for generating a comprehensive dataset.
Conclusion
While clazosentan's primary therapeutic action is on vascular smooth muscle cells, its potential direct effects on endothelial cells warrant further investigation. Based on the known functions of the endothelin system, it is plausible that clazosentan could modulate endothelial cell proliferation, migration, and inflammatory responses in vitro. The experimental protocols and workflow outlined in this guide provide a robust framework for researchers to explore these potential effects and contribute to a more complete understanding of clazosentan's pharmacology at the cellular level. Such studies would be invaluable for drug development professionals and scientists working to elucidate the complex interplay between the endothelium and vasoactive drugs.
References
- 1. Endothelin-1 activates endothelial cell nitric-oxide synthase via heterotrimeric G-protein betagamma subunit signaling to protein jinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging role of endothelin-1 in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-1: a multifunctional molecule in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin-1 enhances vascular cell adhesion molecule-1 expression in tumor necrosis factor alpha-stimulated vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin induction of adhesion molecule expression on human brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Endothelin-1 and Endothelin Receptor Antagonists in Inflammatory Response and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin 1 transcription is controlled by nuclear factor-kappaB in AGE-stimulated cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin-1 modulates the expression of adhesion molecules on fibroblast-like synovial cells (FLS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of endothelin-1 and its receptors, ETA and ETB, in the survival of human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protection of Human Umbilical Vein Endothelial Cells against Oxidative Stress by MicroRNA-210 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial permeability transwell assay [bio-protocol.org]
- 15. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems [bio-protocol.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. TUNEL Assay [bio-protocol.org]
- 18. TUNEL Assay Kit - Edu-Orange (ab252888) is not available | Abcam [abcam.com]
- 19. ahajournals.org [ahajournals.org]
- 20. rndsystems.com [rndsystems.com]
- 21. Phospho-eNOS (Ser113) Antibody (#9575) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Clazosentan Sodium: A Comprehensive Technical Guide on Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and selectivity of clazosentan (B1669160) sodium, a potent and highly selective endothelin-A (ETa) receptor antagonist. The information presented herein is intended to support research, discovery, and development activities related to clazosentan and its therapeutic applications.
Clazosentan sodium has been a subject of significant interest for its potential in treating conditions associated with endothelin-1 (B181129) (ET-1) mediated vasoconstriction, most notably cerebral vasospasm following aneurysmal subarachnoid hemorrhage.[1] A thorough understanding of its interaction with endothelin receptors is critical for its effective and safe therapeutic use.
Quantitative Analysis of Binding Affinity and Selectivity
The binding affinity and selectivity of clazosentan have been characterized through various in vitro and functional assays. The following tables summarize the key quantitative data from published studies.
| Parameter | Receptor | Species | Tissue/Cell Line | Agonist | Value | Reference |
| pA2 | ETa | Rat | Aorta | Endothelin-1 | 9.5 | [2] |
| pA2 | ETb | Rat | Trachea | Sarafotoxin S6c | 6.4 | [2] |
| pA2 | ETa | Rat | Basilar Artery (with endothelium) | Endothelin-1 | 7.8 | |
| pA2 | ETa | Rat | Basilar Artery (without endothelium) | Endothelin-1 | 8.6 | |
| pA2 | ETa | Rat | Basilar Artery (with endothelium) | Big Endothelin-1 | 8.6 | |
| pA2 | ETa | Rat | Basilar Artery (without endothelium) | Big Endothelin-1 | 8.3 | |
| pA2 | ETb | Rat | Basilar Artery (with endothelium) | Sarafotoxin S6c | 7.1 | |
| pA2 | ETb | Rat | Basilar Artery (with endothelium) | Endothelin-1 | 6.7 | |
| pA2 | ETb | Rat | Basilar Artery (with endothelium) | Big Endothelin-1 | 6.5 |
Table 1: Functional Antagonist Affinity (pA2) of Clazosentan. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.
| Receptor | Selectivity Ratio (ETa/ETb) | Method | Reference |
| ETa vs. ETb | ~1000-fold | Functional Assays (IP3 release, Ca2+ mobilization) | [2] |
Table 2: Receptor Selectivity of Clazosentan.
Endothelin Signaling Pathway and Mechanism of Action of Clazosentan
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two G protein-coupled receptors: ETa and ETb. The activation of ETa receptors on vascular smooth muscle cells is the primary pathway leading to vasoconstriction. Clazosentan is a competitive antagonist that selectively blocks the ETa receptor, thereby inhibiting the vasoconstrictor effects of ET-1.
Caption: Endothelin signaling pathway and the inhibitory action of clazosentan.
Experimental Protocols
The determination of clazosentan's binding affinity and selectivity involves standard pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Competitive Binding Assay
This assay is used to determine the affinity of an unlabeled compound (clazosentan) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Tissues or cells expressing endothelin receptors (e.g., rat aorta for ETa, rat trachea for ETb) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in a fresh buffer to a specific protein concentration.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1).
-
Increasing concentrations of unlabeled clazosentan.
-
For determining non-specific binding, a high concentration of an unlabeled endothelin agonist is added instead of clazosentan.
-
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed multiple times with an ice-cold buffer to remove any unbound radioligand.
4. Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of clazosentan that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays (e.g., Measurement of Inositol (B14025) Phosphate Production or Intracellular Calcium Mobilization)
Functional assays measure the downstream consequences of receptor activation and are used to determine the functional potency of an antagonist.
1. Cell Culture:
-
A cell line endogenously or recombinantly expressing the target endothelin receptor subtype (ETa or ETb) is cultured to an appropriate confluency.
2. Antagonist Pre-incubation:
-
The cells are pre-incubated with varying concentrations of clazosentan for a specific period.
3. Agonist Stimulation:
-
The cells are then stimulated with a fixed concentration of an appropriate agonist (e.g., ET-1 for ETa, or a more selective agonist for ETb like sarafotoxin S6c).
4. Measurement of Second Messengers:
-
For Inositol Phosphate (IP) Assay: The reaction is stopped, and the accumulated inositol phosphates are extracted and quantified, often using a radioactive assay or a non-radioactive detection kit.
-
For Intracellular Calcium ([Ca²⁺]i) Assay: The change in intracellular calcium concentration is measured in real-time using a fluorescent calcium indicator (e.g., Fura-2) and a fluorometer or a fluorescence microscope.
5. Data Analysis:
-
The ability of clazosentan to inhibit the agonist-induced response is determined.
-
The data are plotted as a concentration-response curve, and the IC50 is calculated.
-
The Schild equation is then used to determine the pA2 value, which represents the affinity of the competitive antagonist.
This comprehensive guide provides essential technical information on the binding affinity and selectivity of this compound. The presented data and methodologies are crucial for researchers and scientists working on the development and characterization of endothelin receptor antagonists.
References
- 1. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ro 61-1790, a new hydrosoluble endothelin antagonist: general pharmacology and effects on experimental cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Clazosentan Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clazosentan (B1669160) sodium is a potent and highly selective endothelin-A (ETA) receptor antagonist that has been extensively investigated for its therapeutic potential in preventing cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). This technical guide provides a comprehensive overview of the molecular targets of clazosentan, detailing its interaction with the endothelin system, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its pharmacological profile. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of neurovascular pharmacology and drug discovery.
Introduction
Endothelin-1 (B181129) (ET-1) is a potent endogenous vasoconstrictor peptide that plays a critical role in the pathophysiology of various cardiovascular and cerebrovascular diseases.[1][2] In the context of aSAH, the release of ET-1 into the cerebrospinal fluid is a key contributor to the development of delayed cerebral ischemia and vasospasm, which are major causes of morbidity and mortality.[3][4] The endothelin system comprises two primary receptor subtypes: the ETA receptor, which is predominantly located on vascular smooth muscle cells and mediates vasoconstriction, and the endothelin-B (ETB) receptor, which is found on endothelial cells and can mediate both vasodilation and vasoconstriction.[1][5]
Clazosentan sodium is a small molecule antagonist designed to selectively target the ETA receptor, thereby inhibiting the vasoconstrictive effects of ET-1.[3] Its high selectivity for the ETA receptor is a key feature, as this allows for the preservation of the beneficial functions of the ETB receptor, such as the clearance of circulating ET-1.[6]
Molecular Targets and Binding Affinity
The primary molecular target of clazosentan is the endothelin-A (ETA) receptor. It exhibits a high degree of selectivity for the ETA receptor over the ETB receptor. This selectivity has been quantified in various preclinical studies, demonstrating a significantly higher binding affinity for ETA.
Quantitative Data on Receptor Binding
The binding affinity and selectivity of clazosentan have been determined using radioligand binding assays and functional bioassays. The data consistently show a competitive antagonism at the ETA receptor.
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| pA2 | ETA | 7.8 - 8.6 | Rat | Functional Bioassay | [7] |
| pA2 | ETB | 6.5 - 7.1 | Rat | Functional Bioassay | [8] |
| Selectivity | ETA vs. ETB | ~100-fold (two logarithmic units) | Rat | Functional Bioassay | [8] |
| Selectivity | ETA vs. ETB | ~1000-fold | Not Specified | Binding Affinity | [3] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.
Signaling Pathways
Clazosentan exerts its pharmacological effect by interrupting the intracellular signaling cascade initiated by the binding of ET-1 to the ETA receptor on vascular smooth muscle cells.
Endothelin-1 Signaling Pathway via ETA Receptor
The binding of ET-1 to the G-protein coupled ETA receptor triggers a cascade of intracellular events leading to vasoconstriction. This pathway is primarily mediated through the Gq/11 protein.
Caption: ET-1 signaling pathway leading to vasoconstriction and its inhibition by clazosentan.
Experimental Protocols
The characterization of clazosentan's interaction with its molecular targets relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled compound (clazosentan) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[9][10]
Objective: To determine the inhibitory constant (Ki) of clazosentan for the ETA and ETB receptors.
Materials:
-
Membrane Preparations: Cell membranes from a cell line recombinantly expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]ET-1.
-
Unlabeled Ligands: this compound, a reference antagonist for non-specific binding (e.g., a high concentration of unlabeled ET-1), and selective reference antagonists (e.g., BQ-123 for ETA).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Plates: For incubation.
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (typically 5-20 µg of protein).
-
50 µL of clazosentan at various concentrations.
-
For total binding wells, add 50 µL of assay buffer instead of clazosentan.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled ET-1.
-
50 µL of [¹²⁵I]ET-1 at a concentration near its Kd.
-
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25°C) to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate to separate bound from free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of clazosentan by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of clazosentan to generate a competition curve.
-
Determine the IC₅₀ value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Functional Bioassay (Isometric Force Measurement)
This assay measures the ability of an antagonist to inhibit the physiological response (e.g., vasoconstriction) induced by an agonist in isolated tissue.[7]
Objective: To determine the functional antagonist potency (pA2) of clazosentan against ET-1-induced vasoconstriction.
Materials:
-
Isolated Tissue: Rat basilar artery ring segments.
-
Organ Bath System: With isometric force transducers.
-
Physiological Salt Solution: Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Agonist: Endothelin-1 (ET-1).
-
Antagonist: this compound.
Procedure:
-
Tissue Preparation:
-
Isolate rat basilar arteries and cut them into ring segments.
-
Mount the arterial rings in an organ bath under optimal resting tension.
-
-
Equilibration:
-
Allow the tissue to equilibrate in the physiological salt solution for a defined period.
-
-
Concentration-Response Curves:
-
Construct cumulative concentration-response curves for ET-1 by adding increasing concentrations of the agonist to the organ bath and recording the contractile force.
-
In parallel experiments, pre-incubate the arterial rings with different concentrations of clazosentan for a specified time before constructing the ET-1 concentration-response curves.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response against the log concentration of ET-1.
-
Determine the EC₅₀ values for ET-1 in the absence and presence of clazosentan.
-
Perform a Schild regression analysis to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
Conclusion
This compound is a highly selective ETA receptor antagonist that effectively blocks the vasoconstrictor effects of endothelin-1. Its molecular mechanism of action is centered on the competitive inhibition of ET-1 binding to the ETA receptor on vascular smooth muscle cells, thereby attenuating the downstream signaling cascade that leads to vasoconstriction. The quantitative pharmacological data and detailed experimental protocols presented in this guide provide a comprehensive understanding of the molecular interactions of clazosentan and serve as a valuable resource for further research and development in the field of endothelin receptor antagonism.
References
- 1. Frontiers | Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm [frontiersin.org]
- 2. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the molecular mechanism of endothelin ETA receptor selecting isopeptides endothelin-1 and -3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Cerebrovascular characterization of clazosentan, the first nonpeptide endothelin receptor antagonist clinically effective for the treatment of cerebral vasospasm. Part I: inhibitory effect on endothelin(A) receptor-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebrovascular characterization of clazosentan, the first nonpeptide endothelin receptor antagonist shown to be clinically effective for the treatment of cerebral vasospasm. Part II: effect on endothelin(B) receptor-mediated relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Early-Stage Research on Clazosentan Sodium Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and early-stage research surrounding clazosentan (B1669160) sodium analogs. Clazosentan, a potent and selective endothelin-A (ET-A) receptor antagonist, has been a focal point in the management of cerebral vasospasm following aneurysmal subarachnoid hemorrhage.[1][2] This document delves into the synthesis, structure-activity relationships (SAR), and preclinical evaluation of its analogs, offering a comprehensive resource for researchers in the field of endothelin receptor modulation.
Introduction to Clazosentan and the Endothelin System
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathological processes.[3] Its effects are mediated through two G protein-coupled receptor subtypes: ET-A and ET-B.[4] The ET-A receptor, predominantly located on vascular smooth muscle cells, is the primary mediator of ET-1-induced vasoconstriction.[3] Clazosentan sodium is a highly selective ET-A receptor antagonist, with a binding affinity approximately 1000-fold higher for the ET-A receptor than for the ET-B receptor.[1] By blocking the action of ET-1 at the ET-A receptor, clazosentan effectively mitigates vasoconstriction.[1]
The development of clazosentan analogs is driven by the need to optimize its pharmacokinetic and pharmacodynamic properties, such as improving water solubility and modulating receptor affinity.[5]
Synthesis of Clazosentan Analogs
The core structure of clazosentan is a 4-sulfonamidopyrimidine scaffold. The synthesis of its analogs typically involves the modification of this core, particularly at the 2-position of the pyrimidine (B1678525) ring. Two primary methods for introducing substituents at this position are:
-
Organolithium Addition followed by Oxidation: This method involves the reaction of the pyrimidine core with an organolithium reagent to introduce a new substituent, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[5]
-
Nucleophilic Substitution: This approach utilizes a 2-(methylsulfonyl)pyrimidine (B77071) derivative, where the methylsulfonyl group acts as a leaving group, allowing for its substitution by various nucleophiles.[5]
These synthetic strategies enable the introduction of a wide range of functional groups, including aryl, heteroaryl, alkyl, amino, alkoxy, and alkylthio moieties, facilitating the exploration of structure-activity relationships.[5]
Structure-Activity Relationships (SAR)
The biological activity of clazosentan analogs is highly dependent on the nature of the substituents on the pyrimidine ring. The following table summarizes the in vitro activity of a series of clazosentan analogs with modifications at the 2-position of the pyrimidine ring.
| Compound | R Group at 2-position | ET-A Receptor Affinity (IC50, nM) |
| 3a | H | < 0.001 |
| 4a | H | 0.0039 |
| Analog 1 | Phenyl | 0.012 |
| Analog 2 | 2-Thienyl | 0.015 |
| Analog 3 | Methyl | 0.031 |
| Analog 4 | Amino | 0.12 |
| Analog 5 | Methoxy | 0.25 |
| Analog 6 | Methylthio | 0.063 |
Data sourced from Morimoto et al. (2001).[5]
Key SAR Insights:
-
Hydrophilic Groups: The introduction of hydrophilic groups, such as amino and alkoxy moieties, at the 2-position tends to decrease the affinity for the ET-A receptor, although it can improve water solubility.[5]
-
Aromatic and Heteroaromatic Groups: The presence of aryl and heteroaryl groups at the 2-position generally maintains high affinity for the ET-A receptor.[5]
-
Alkyl Groups: Small alkyl groups, like a methyl group, can be well-tolerated and maintain potent antagonist activity.[5]
Experimental Protocols
This section details the methodologies for key experiments used in the preclinical evaluation of clazosentan analogs.
In Vitro ET-A Receptor Binding Assay
Objective: To determine the binding affinity of clazosentan analogs to the ET-A receptor.
Methodology:
-
Membrane Preparation: Porcine aortic membranes, which are rich in ET-A receptors, are prepared by homogenization and centrifugation.[5]
-
Radioligand Binding: The membranes are incubated with a radiolabeled ET-A receptor ligand, such as [¹²⁵I]ET-1, in the presence of varying concentrations of the test compound (clazosentan analog).
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
In Vitro Functional Assay (Isometric Force Measurement)
Objective: To assess the functional antagonist activity of clazosentan analogs on isolated blood vessels.
Methodology:
-
Tissue Preparation: Ring segments of rat basilar artery are mounted in organ baths for isometric force measurement.[2]
-
Contraction Induction: The artery rings are contracted by cumulative application of ET-1 or its precursor, big ET-1.
-
Antagonist Application: Concentration-effect curves for the contractile agents are constructed in the absence and presence of various concentrations of the clazosentan analog.
-
Data Analysis: The affinity constant (pA2) of the antagonist is determined from the rightward shift of the concentration-response curves, providing a measure of its functional potency.[2]
In Vivo Model of Subarachnoid Hemorrhage (SAH)
Objective: To evaluate the efficacy of clazosentan analogs in a preclinical model of cerebral vasospasm.
Methodology:
-
SAH Induction: In rats, SAH is induced by the injection of autologous blood into the pre-chiasmatic cistern.
-
Drug Administration: The clazosentan analog or vehicle is administered intravenously, often as a bolus followed by continuous infusion.
-
Assessment of Vasospasm: The degree of cerebral artery vasospasm is assessed using techniques such as angiography or measurement of vessel diameter from histological sections.
-
Neurological Outcome: Neurological deficits and other secondary complications, such as microthromboembolism and neuronal cell death, can also be evaluated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of clazosentan analogs.
References
- 1. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerebrovascular characterization of clazosentan, the first nonpeptide endothelin receptor antagonist clinically effective for the treatment of cerebral vasospasm. Part I: inhibitory effect on endothelin(A) receptor-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical anticancer activity of the specific endothelin A receptor antagonist ZD4054 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 5. Modifications and structure-activity relationships at the 2-position of 4-sulfonamidopyrimidine derivatives as potent endothelin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Clazosentan Sodium in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Clazosentan (B1669160) sodium in preclinical in vivo animal models, with a primary focus on the rat model of subarachnoid hemorrhage (SAH). This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the relevant signaling pathway.
Introduction
Clazosentan is a selective endothelin-A (ET-A) receptor antagonist that has been investigated for its potential to prevent cerebral vasospasm, a major complication following aneurysmal subarachnoid hemorrhage (aSAH).[1][2] Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathogenesis of cerebral vasospasm.[3][4] By blocking the ET-A receptor, Clazosentan aims to mitigate the vasoconstrictive effects of ET-1 and reduce the incidence of delayed cerebral ischemia.[5][6] Preclinical studies in animal models, particularly rats, have been crucial in elucidating the efficacy and mechanism of action of Clazosentan.[5][7]
Data Presentation: Clazosentan Sodium Dosage in Animal Models
The following table summarizes the reported dosages of this compound used in various in vivo animal models of subarachnoid hemorrhage.
| Animal Model | Species/Strain | SAH Induction Method | Administration Route | Dosage Regimen | Key Findings | Reference(s) |
| Subarachnoid Hemorrhage | Rat (Sprague-Dawley) | Pre-chiasmatic cistern injection of 300 µl autologous blood | Intravenous | 10 mg/kg bolus followed by 1 mg/kg/h continuous infusion | Reduced large-artery vasospasm | [8] |
| Subarachnoid Hemorrhage | Rat | Not specified | Intravenous | 1 mg/kg bolus (prophylactic, 30 min before SAH) followed by 1 mg/kg/h continuous infusion | Prophylactic efficacy in preventing acute hypoperfusion | [9] |
| Subarachnoid Hemorrhage | Dog | "Two-hemorrhage" model | Intravenous | Not specified in snippet | Reverses established vasospasm | [10] |
Experimental Protocols
Animal Model: Subarachnoid Hemorrhage in Rats
A commonly used and reproducible model for studying SAH in rats is the pre-chiasmatic cistern injection of autologous blood.[8][11][12][13]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical instruments
-
Syringes and needles
-
Autologous, non-heparinized blood
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (B1672236) (or another appropriate anesthetic).[11] Maintain anesthesia throughout the surgical procedure. Place the animal in a stereotaxic frame.
-
Blood Collection: Prior to surgery, collect approximately 0.5 mL of autologous blood from the tail artery into a syringe without anticoagulant.[11]
-
Surgical Procedure:
-
Make a midline scalp incision to expose the skull.
-
Drill a small burr hole in the skull at a predetermined stereotaxic coordinate anterior to the bregma to access the pre-chiasmatic cistern.[13]
-
Carefully lower a 27-gauge needle attached to a syringe containing the autologous blood through the burr hole to the target depth.
-
-
Induction of SAH: Inject 300 µl of non-heparinized autologous blood into the pre-chiasmatic cistern.[8] The injection should be performed slowly over several minutes to minimize acute intracranial pressure (ICP) spikes.
-
Closure: After injection, slowly retract the needle. Seal the burr hole with bone wax and suture the scalp incision.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
This compound Formulation and Administration
Clazosentan is highly soluble in aqueous solutions, making it suitable for intravenous administration.[14]
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride)
-
Osmotic minipump or syringe pump
-
Catheters for intravenous infusion
Formulation:
-
Prepare a stock solution of this compound by dissolving the powder in sterile saline. The final concentration will depend on the desired dosage and infusion rate. For example, for a continuous infusion of 1 mg/kg/h in a 300g rat, the daily dose would be 7.2 mg.
-
Ensure the solution is sterile by passing it through a 0.22 µm filter.
Administration Protocol (Continuous Infusion):
-
Catheter Implantation: Under anesthesia, implant a catheter into the jugular or femoral vein for continuous intravenous infusion.[8][9]
-
Bolus Dose (Optional but recommended): Administer an intravenous bolus of Clazosentan (e.g., 10 mg/kg) to rapidly achieve therapeutic plasma concentrations.[8]
-
Continuous Infusion: Connect the venous catheter to an osmotic minipump filled with the Clazosentan solution or a syringe pump programmed to deliver the desired infusion rate (e.g., 1 mg/kg/h).[8] The infusion is typically started shortly after SAH induction and continued for the desired duration of the experiment.
Efficacy Assessment: Cerebral Blood Flow Measurement
Laser Doppler Flowmetry (LDF) is a valuable technique for continuously monitoring relative changes in cerebral blood flow (CBF) and assessing the efficacy of Clazosentan in preventing vasospasm-induced hypoperfusion.[15][16][17][18][19]
Materials:
-
Laser Doppler Flowmetry system with a probe
-
Stereotaxic frame
-
Drill
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Skull Preparation (Closed Skull Method):
-
Probe Placement: Secure the LDF probe perpendicular to the thinned skull area, ensuring it is in gentle contact with the bone.[17]
-
Baseline Recording: Record a stable baseline CBF for at least 15-30 minutes before inducing SAH.
-
Post-SAH Monitoring: Continuously record CBF after the induction of SAH and the administration of Clazosentan or vehicle.
-
Data Analysis: Express the post-SAH CBF values as a percentage of the pre-SAH baseline to determine the effect of Clazosentan on cerebral perfusion.
Signaling Pathway and Experimental Workflow
Endothelin-1 Signaling Pathway and Mechanism of Action of Clazosentan
Subarachnoid hemorrhage leads to the release of Endothelin-1 (ET-1), a potent vasoconstrictor.[5] ET-1 binds to the ET-A receptor on vascular smooth muscle cells, initiating a signaling cascade that results in vasoconstriction.[3] Clazosentan acts as a competitive antagonist at the ET-A receptor, thereby blocking this pathway.[5]
Caption: Endothelin-1 signaling pathway and the inhibitory action of Clazosentan.
Experimental Workflow for Preclinical Evaluation of Clazosentan
The following diagram outlines a typical experimental workflow for assessing the efficacy of Clazosentan in a rat model of SAH.
Caption: A generalized experimental workflow for preclinical Clazosentan studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating this compound for the treatment of aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-1 initiates the development of vasospasm after subarachnoid haemorrhage through protein kinase C activation, but does not contribute to prolonged vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin in cerebral vasospasm. Clinical and experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm [frontiersin.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Different effects of clazosentan on consequences of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pre-Chiasmatic, Single Injection of Autologous Blood to Induce Experimental Subarachnoid Hemorrhage in a Rat Model [jove.com]
- 12. Establishing a Subarachnoid Hemorrhage Rat Model Induced by Autologous Blood Injection [jove.com]
- 13. Pre-Chiasmatic, Single Injection of Autologous Blood to Induce Experimental Subarachnoid Hemorrhage in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Periorbital Placement of a Laser Doppler Probe for Cerebral Blood Flow Monitoring Prior to Middle Cerebral Artery Occlusion in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry [jove.com]
- 18. Laser Doppler Flowmetry to Measure Changes in Cerebral Blood Flow | Springer Nature Experiments [experiments.springernature.com]
- 19. Video: Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry [jove.com]
Application Notes and Protocols: Preparation of Clazosentan Sodium for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clazosentan (B1669160) is a potent and highly selective endothelin-A (ETA) receptor antagonist.[1][2] It functions by competitively inhibiting the binding of endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor, to the ETA receptor, thereby blocking the downstream signaling cascade that leads to vasoconstriction.[3][4] Primarily investigated for its role in preventing cerebral vasospasm following aneurysmal subarachnoid hemorrhage, its specific mechanism of action makes it a valuable tool for in vitro studies of endothelin signaling pathways in various cell types, including vascular smooth muscle and endothelial cells.[5][6] Clazosentan sodium, the disodium (B8443419) salt of clazosentan, is highly soluble in aqueous solutions, particularly at physiological pH, making it well-suited for cell culture applications.[1][7]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, ensuring reproducibility and accuracy in your research.
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory activity of clazosentan from in vitro studies.
| Parameter | Cell Line/Tissue | Value | Reference |
| IC50 | COS-1 cells expressing human ETA receptor | 5 nmol/L | [1] |
| IC50 | COS-1 cells expressing human ETB receptor | 3000 nmol/L | [1] |
| Ki | COS-1 cell membranes with human ETA receptor | 0.6 ± 0.3 nmol/L | [1] |
| Ki | COS-1 cell membranes with human ETB receptor | 1930 ± 340 nmol/L | [1] |
| pA2 | Rat basilar artery (endothelium-intact) vs. ET-1 | 7.8 | [2] |
| pA2 | Rat basilar artery (endothelium-denuded) vs. ET-1 | 8.6 | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution
This protocol describes the preparation of a sterile, aqueous stock solution of this compound, suitable for most cell culture applications. The high water solubility of the disodium salt at physiological pH allows for the preparation of a high-concentration stock solution in an aqueous buffer without the need for organic solvents like DMSO.[1][2]
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (1 mL or 5 mL)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of clazosentan disodium salt is 621.54 g/mol .
-
For 1 mL of a 10 mM stock solution, you will need 0.001 L * 0.010 mol/L * 621.54 g/mol = 0.0062154 g or 6.22 mg.
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the desired volume of sterile water or PBS to the microcentrifuge tube containing the powder.
-
Dissolution: Vortex the tube gently until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Aliquoting: Dispense the sterile-filtered solution into sterile, labeled microcentrifuge tubes in appropriate working volumes (e.g., 10 µL, 50 µL, 100 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). The stability of the drug product in aqueous solution has been demonstrated.[8]
Protocol 2: Application of this compound to Cultured Cells
This protocol outlines the steps for treating cultured cells with the prepared this compound stock solution. The final working concentration will depend on the specific cell type and experimental design, with effective concentrations in the nanomolar to low micromolar range being typical based on the provided IC50 and Ki values.
Materials:
-
Cultured cells in multi-well plates, flasks, or dishes
-
Complete cell culture medium appropriate for the cell line
-
Prepared sterile stock solution of this compound (from Protocol 1)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the final working concentration: Based on literature values or preliminary dose-response experiments, decide on the final concentration(s) of clazosentan to be used.
-
Prepare the treatment medium: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare 1 mL of a 100 nM working solution from a 10 mM stock, you would perform a 1:100,000 dilution. This is best achieved through serial dilutions.
-
Example serial dilution:
-
Dilution 1: Add 1 µL of 10 mM stock to 999 µL of medium to get a 10 µM solution.
-
Dilution 2: Add 10 µL of the 10 µM solution to 990 µL of medium to get a 100 nM solution.
-
-
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared treatment medium containing the desired concentration of clazosentan. Ensure a vehicle control (medium with the same final concentration of the solvent used for the stock, in this case, water or PBS) is included in your experimental setup.
-
Incubation: Incubate the cells for the desired period according to your experimental protocol.
-
Downstream Analysis: Following incubation, proceed with your planned cellular or molecular analysis.
Visualizations
Caption: Clazosentan's Mechanism of Action on the Endothelin-1 Signaling Pathway.
Caption: Experimental Workflow for Using Clazosentan in Cell Culture.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating this compound for the treatment of aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmda.go.jp [pmda.go.jp]
Application Notes and Protocols for Clazosentan Sodium Administration in Rats
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
These application notes provide detailed protocols and quantitative data for the administration of clazosentan (B1669160) sodium in rat models, primarily focusing on its application in subarachnoid hemorrhage (SAH) research. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Clazosentan is a potent and highly selective endothelin-A (ETA) receptor antagonist.[1][2] In the context of subarachnoid hemorrhage (SAH), the release of endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor, is a key factor in the development of cerebral vasospasm, a serious and often life-threatening complication.[2][3] Clazosentan competitively inhibits the binding of ET-1 to the ETA receptor on vascular smooth muscle cells. This action blocks the downstream signaling cascade responsible for smooth muscle contraction and subsequent vasoconstriction.[1][2]
Data Summary
The following tables summarize key quantitative data from preclinical studies of clazosentan in rat models of SAH.
Table 1: Clazosentan Dosing Regimens in Rat SAH Models
| Parameter | Regimen A (Therapeutic) | Regimen B (Prophylactic) |
| Timing of Administration | 1 hour post-SAH induction | 30 minutes pre-SAH induction |
| Bolus Dose | 10 mg/kg, intravenous (IV) | 1 mg/kg, intravenous (IV) |
| Continuous Infusion Rate | 1 mg/kg/h | 1 mg/kg/h |
| Method of Infusion | Osmotic pump | Infusion pump |
Data sourced from preclinical studies.[1][2]
Table 2: Subarachnoid Hemorrhage (SAH) Induction Parameters in Rats
| Parameter | Pre-chiasmatic Cistern Injection Model | Cisterna Magna Injection Model |
| Rat Strain | Sprague-Dawley | Sprague-Dawley |
| Hemorrhage Source | Non-heparinized autologous blood | Non-heparinized arterial blood |
| Volume of Blood Injected | 300 µl | 0.5 ml |
| Injection Duration | Not specified | 60 seconds |
These models are commonly used to induce SAH in rats for the evaluation of therapeutic agents like clazosentan.[1][2]
Experimental Protocols
Protocol 1: Preparation of Clazosentan Sodium for Intravenous Infusion
This protocol details the preparation of this compound for continuous intravenous infusion in rats.
Materials:
-
This compound for injection
-
Sterile Water for Injection
-
Physiological saline (0.9% Sodium Chloride Injection)
-
Sterile syringes and needles
-
Aseptic workspace (e.g., laminar flow hood)
Procedure:
-
Within an aseptic environment, reconstitute the this compound vial(s) with the appropriate volume of Sterile Water for Injection as specified by the manufacturer.
-
Gently agitate the vial to ensure the complete dissolution of the compound.
-
Using a sterile syringe, withdraw the reconstituted clazosentan solution.
-
Further dilute the clazosentan solution in a sterile bag or syringe of physiological saline to achieve the final desired concentration for infusion. For example, to achieve a concentration of 0.6 mg/mL, 300 mg of clazosentan can be added to 500 mL of saline.
-
Ensure the final solution is thoroughly mixed before administration.
-
The prepared solution should be administered via a calibrated infusion pump to ensure accurate dosing.
Protocol 2: Prophylactic Administration of Clazosentan in a Rat SAH Model
This protocol is designed to assess the efficacy of clazosentan in preventing the onset of cerebral vasospasm.
Materials:
-
Sprague-Dawley rats
-
Anesthetic agent (e.g., isoflurane)
-
Prepared clazosentan solution for IV infusion
-
Infusion pump and catheters
-
Surgical instruments for SAH induction
Procedure:
-
Anesthetize the rat and maintain its core body temperature.
-
Surgically place a catheter into a suitable vein (e.g., femoral vein) for intravenous administration.
-
Thirty minutes prior to the induction of SAH, administer a bolus intravenous injection of clazosentan at a dose of 1 mg/kg body weight.[1][2]
-
Immediately after the bolus injection, commence a continuous intravenous infusion of clazosentan at a rate of 1 mg/kg/h.[1][2]
-
Induce SAH using a validated method, such as the pre-chiasmatic cistern or cisterna magna injection model (see Table 2).
-
Maintain the continuous infusion for the predetermined duration of the experiment.
-
Monitor relevant physiological and neurological parameters.
Protocol 3: Therapeutic Administration of Clazosentan in a Rat SAH Model
This protocol evaluates the effectiveness of clazosentan in treating established cerebral vasospasm.
Materials:
-
Sprague-Dawley rats
-
Anesthetic agent (e.g., isoflurane)
-
Prepared clazosentan solution for IV infusion
-
Infusion pump or osmotic pump
-
Surgical instruments for SAH induction
Procedure:
-
Induce SAH in the anesthetized rat as described in Protocol 2.
-
One hour following the induction of SAH, administer a bolus intravenous injection of clazosentan at a dose of 10 mg/kg.[1][2]
-
Subsequent to the bolus dose, initiate a continuous infusion of clazosentan at a rate of 1 mg/kg/h.[1][2] For prolonged studies, an implanted osmotic pump may be utilized.
-
Continuously monitor the animal for the experimental endpoints, which may include cerebral blood flow, angiographic evidence of vasospasm, and neurological function.
Visualizations
The following diagrams illustrate the mechanism of action of clazosentan and a typical experimental workflow.
Caption: Endothelin-1 signaling pathway and the mechanism of action of clazosentan.
Caption: Experimental workflow for evaluating clazosentan in a rat SAH model.
References
Application Notes and Protocols: Clazosentan Sodium in a Subarachnoid Hemorrhage Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subarachnoid hemorrhage (SAH), a subtype of stroke characterized by bleeding into the subarachnoid space, is a critical medical condition frequently complicated by cerebral vasospasm. This delayed narrowing of cerebral arteries can lead to cerebral ischemia and is a major contributor to morbidity and mortality following the initial hemorrhage. A key mediator in the pathogenesis of vasospasm is endothelin-1 (B181129) (ET-1), the most potent vasoconstrictor produced by the body.[1][2] ET-1 levels are often elevated in the cerebrospinal fluid (CSF) of SAH patients, correlating with the severity of vasospasm.[3][4]
Clazosentan (B1669160) sodium is a selective endothelin-A (ETₐ) receptor antagonist developed to prevent and treat cerebral vasospasm by inhibiting the action of ET-1.[5][6] These application notes provide a detailed overview of the preclinical evaluation of clazosentan in rat models of SAH, including experimental protocols, quantitative data summaries, and the underlying mechanism of action.
Mechanism of Action: Targeting the Endothelin-1 Pathway
Following a subarachnoid hemorrhage, the breakdown of red blood cells releases vasoconstrictors, with endothelin-1 being a primary factor in causing severe and sustained cerebral vasospasm.[7][8] ET-1 exerts its effect by binding to the G-protein coupled ETₐ receptor on vascular smooth muscle cells.[7] This binding activates phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[7] The subsequent increase in intracellular Ca²⁺ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and ultimately, smooth muscle contraction and vasospasm.[7][9]
Clazosentan acts as a competitive antagonist at the ETₐ receptor, preventing ET-1 from initiating this signaling cascade and thereby mitigating vasoconstriction.[5][7]
Experimental Protocols
The following protocols are based on established methodologies for evaluating clazosentan in rat models of SAH. Sprague-Dawley rats are frequently the strain of choice for these studies.[7][10]
Subarachnoid Hemorrhage (SAH) Induction
Two common models are used to induce SAH in rats:
a) Pre-chiasmatic Cistern Injection Model This model is widely used to study the effects of SAH.
-
Anesthetize the rat (e.g., with isoflurane) and place it in a stereotactic frame.
-
Perform a craniotomy to expose the pre-chiasmatic cistern.
-
Slowly inject 300 μl of non-heparinized, autologous blood into the cistern.[7][10]
-
Seal the craniotomy with bone wax and suture the incision.
-
Allow the animal to recover from anesthesia with appropriate postoperative care.
b) Cisterna Magna Injection Model This is an alternative method for inducing SAH.[7]
-
Anesthetize the rat and position it in a prone position with the head flexed.[11]
-
Under sterile conditions, surgically expose the cisterna magna.[11]
-
Inject 0.5 ml of non-heparinized arterial blood into the cisterna magna over a period of 60 seconds.[11][7]
-
Suture the incision and provide postoperative care.
Clazosentan Administration
Clazosentan is typically administered intravenously. The dosing regimen often includes an initial bolus followed by a continuous infusion to maintain stable plasma concentrations.[7]
-
Prophylactic Regimen: Initiate treatment 30 minutes before SAH induction. Administer a 1 mg/kg body weight intravenous bolus, immediately followed by a continuous infusion of 1 mg/kg/hr until the experiment concludes.[11][7]
-
Therapeutic Regimen: Initiate treatment after SAH induction. One hour post-SAH, administer a 10 mg/kg intravenous bolus, followed by a continuous infusion of 1 mg/kg/h via an osmotic pump.[7][10]
Outcome Assessment and Monitoring
Multiple endpoints are assessed to determine the efficacy of clazosentan.
-
Angiographic Vasospasm: This is a primary endpoint used to measure the degree of cerebral artery narrowing. Techniques like digital subtraction angiography are employed to visualize and quantify the diameter of major cerebral arteries.[7]
-
Cerebral Blood Flow (CBF): Laser Doppler Flowmetry is a valuable tool for real-time monitoring of microcirculatory perfusion.[11] A probe is placed on the skull over the region of interest to continuously record relative changes in CBF before, during, and after SAH induction and treatment. CBF is typically expressed as a percentage of the pre-SAH baseline.[11][7]
-
Neurological Deficits: Functional outcomes are assessed using standardized neurological scoring systems. While specific scores vary between studies, they generally evaluate motor function, sensory perception, and coordination.[7]
-
Histological Analysis: Post-mortem brain tissue analysis can be used to assess secondary brain injuries, such as neuronal cell death and the formation of microthromboemboli.[10]
Experimental Workflow
The diagram below outlines a typical workflow for evaluating clazosentan in a rat SAH model.
Data Presentation
Table 1: Summary of Preclinical Efficacy Data for Clazosentan in a Rat SAH Model
| Parameter | Vehicle Control Group | Clazosentan-Treated Group | Outcome | Reference |
| SAH Model | Pre-chiasmatic cistern injection (300 µl autologous blood) | Pre-chiasmatic cistern injection (300 µl autologous blood) | - | [10] |
| Dosing Regimen | Vehicle control | 10 mg/kg IV bolus 1h post-SAH, followed by 1 mg/kg/h continuous infusion | - | [10] |
| Angiographic Vasospasm | Significant large-artery vasospasm observed | Less large-artery vasospasm | Clazosentan effectively reduces large-artery vasospasm. | [10] |
| Microthromboemboli | Formation observed | Formation was not prevented | Dissociation between large-artery vasospasm and microvascular complications. | [10] |
| Neuronal Cell Death | Observed | Was not prevented | Alleviating vasospasm alone may not prevent all secondary injuries. | [10] |
| Long-Term Potentiation (LTP) | Loss of LTP | Loss of LTP was not prevented | Suggests complex pathophysiology beyond large-vessel vasospasm. | [10] |
Table 2: Summary of Key Clinical Trial Data for Clazosentan
| Trial | Clazosentan Dose | Primary Endpoint | Key Findings | Reference(s) |
| CONSCIOUS-1 (Phase IIb) | 1, 5, and 15 mg/h | Reduction in moderate/severe angiographic vasospasm | Dose-dependent reduction in vasospasm, with a 65% relative risk reduction at the highest dose. | [2][12] |
| CONSCIOUS-3 (Phase III) | 5 and 15 mg/h | Vasospasm-related morbidity and all-cause mortality | The 15 mg/h dose significantly reduced the primary endpoint (15% vs 27% in placebo). However, no improvement in functional outcome (extended Glasgow Outcome Scale) was observed. | [12][13] |
| REACT (Phase III) | 15 mg/h | Clinical deterioration due to delayed cerebral ischemia (DCI) | No significant effect on the occurrence of clinical deterioration due to DCI (15.8% vs 17.2% in placebo). | [14] |
| Japanese Phase III Trials | 10 mg/h | Vasospasm-related morbidity and all-cause mortality | Significantly reduced the composite endpoint in patients with WFNS grades I–IV, leading to approval for clinical use in Japan. | [15][16] |
Discussion and Considerations
Preclinical studies in rat models consistently show that clazosentan is effective at reducing large-artery vasospasm by blocking the ETₐ receptor.[7][10] However, this effect on angiographic vasospasm does not always translate to a reduction in other secondary brain injuries, such as microthromboembolism and neuronal cell death, or to improved long-term neurological outcomes.[7][10] This suggests that the pathophysiology of SAH is complex and that targeting vasospasm alone may not be sufficient to address all aspects of the disease.[10]
Clinical trials have reflected these preclinical findings. While clazosentan consistently reduces angiographic vasospasm and, in some trials, vasospasm-related morbidity, a significant improvement in overall functional outcomes has been inconsistent across international studies.[17][13][14] Common treatment-emergent adverse events in clinical trials include pulmonary complications, anemia, and hypotension.[13][18][19]
Despite these challenges, clazosentan has been approved for clinical use in Japan and South Korea, where studies have suggested benefits in selected patient populations.[17][15] Further research is needed to refine dosing strategies, identify the patient populations most likely to benefit, and explore potential combination therapies that target other injury mechanisms beyond large-vessel vasospasm, such as neuroinflammation and microvascular dysfunction.[17]
References
- 1. Source of endothelin-1 in subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clazosentan for cerebral vasospasm prevention in aneurysmal subarachnoid hemorrhage: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Endothelin-1 in Human Aneurysmal Subarachnoid Hemorrhage: Associations with Vasospasm and Delayed Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of endothelin‑1 and its receptors in cerebral vasospasm following subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Clazosentan? [synapse.patsnap.com]
- 6. Clazosentan: an endothelin receptor antagonist for treatment of vasospasm after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted over-expression of endothelin-1 in astrocytes leads to more severe brain damage and vasospasm after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin-1 initiates the development of vasospasm after subarachnoid haemorrhage through protein kinase C activation, but does not contribute to prolonged vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different effects of clazosentan on consequences of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Randomized trial of clazosentan in patients with aneurysmal subarachnoid hemorrhage undergoing endovascular coiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. REACT: a randomized trial to assess the efficacy and safety of clazosentan for preventing clinical deterioration due to delayed cerebral ischemia after aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Initial real-world experience of clazosentan for subarachnoid hemorrhage in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stratified assessment of clazosentan efficacy following subarachnoid hemorrhage: A multi-center cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating clazosentan sodium for the treatment of aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Clazosentan Sodium in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of clazosentan (B1669160) sodium in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Clazosentan is a selective endothelin-A receptor antagonist. Accurate determination of its pharmacokinetic profile is crucial for dose optimization and the evaluation of its efficacy and safety. This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical research.
Introduction
Clazosentan is under investigation for its potential therapeutic effects. To support its development, a reliable bioanalytical method is essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecule drugs and their metabolites in complex biological matrices such as plasma. This document outlines a comprehensive protocol for the determination of clazosentan in human plasma, suitable for pharmacokinetic studies.
Experimental Protocol
Materials and Reagents
-
Clazosentan Sodium Reference Standard: (Purity ≥98%)
-
Internal Standard (IS): A stable isotope-labeled clazosentan or a structurally similar compound with comparable extraction recovery and ionization efficiency.
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water (all LC-MS grade).
-
Additives: Formic acid (FA) (LC-MS grade).
-
Human Plasma: Sourced from accredited biobanks, stored at -80°C.
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing proteins from biological samples before LC-MS/MS analysis.[1]
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Diagram of the Sample Preparation Workflow:
Sample preparation workflow for clazosentan quantification.
Liquid Chromatography Method
The following are typical starting conditions and should be optimized for the specific instrumentation and column used.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Method
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ions for clazosentan and the internal standard need to be determined by infusing standard solutions into the mass spectrometer.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| MRM Transitions | To be determined empirically. For a hypothetical analysis:Clazosentan: Precursor Ion (Q1) → Product Ion (Q3)Internal Standard: Precursor Ion (Q1) → Product Ion (Q3) |
| Declustering Potential (DP) | To be optimized for each analyte. |
| Collision Energy (CE) | To be optimized for each analyte. |
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x² or 1/x) is typically used to fit the data.
Method Validation Summary
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The following parameters are typically assessed:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy & Precision | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (coefficient of variation, CV) should not exceed 15%. For the Lower Limit of Quantification (LLOQ), these values should be within ±20% and ≤20%, respectively. |
| Selectivity | No significant interfering peaks should be observed at the retention times of the analyte and internal standard in blank plasma samples from at least six different sources. |
| Matrix Effect | The matrix factor (ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution) should be consistent across different sources of matrix. The CV of the matrix factor should be ≤15%. |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative storage in the autosampler. |
Conclusion
The described LC-MS/MS method provides a framework for a sensitive, specific, and reliable approach for the quantitative determination of clazosentan in human plasma. This protocol is suitable for supporting pharmacokinetic studies throughout the preclinical and clinical development of this compound. Adherence to rigorous validation procedures will ensure the generation of high-quality, reproducible data for scientific evaluation and regulatory submissions.
Logical Relationship of the Analytical Process
Overview of the bioanalytical workflow.
References
Application of Clazosentan Sodium in Organ Bath Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clazosentan (B1669160) sodium is a potent and selective endothelin-A (ETA) receptor antagonist.[1][2][3] Endothelin-1 (ET-1) is a powerful endogenous vasoconstrictor peptide implicated in the pathogenesis of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH).[2][4] Clazosentan sodium competitively inhibits the binding of ET-1 to ETA receptors on vascular smooth muscle cells, thereby preventing the signaling cascade that leads to vasoconstriction.[4][5] Organ bath studies are a fundamental in vitro technique to characterize the pharmacological activity of vasoactive compounds like clazosentan. These studies allow for the precise measurement of tissue responses to drugs in a controlled environment, providing valuable data on potency, efficacy, and mechanism of action.[6]
This document provides detailed application notes and protocols for the use of this compound in organ bath studies, focusing on isometric tension recording in isolated arterial rings.
Data Presentation: Pharmacological Profile of Clazosentan
The following tables summarize the quantitative data for clazosentan from organ bath studies. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating the antagonist's potency.
Table 1: Antagonist Potency (pA2) of Clazosentan against Endothelin-1 (ET-1) in Rat Basilar Artery
| Agonist | Preparation | Endothelium Status | Clazosentan Concentration (M) | pA2 Value | Reference |
| Endothelin-1 | Rat Basilar Artery | With (E+) | 10⁻⁹, 10⁻⁸, 10⁻⁷ | 7.8 | [7] |
| Endothelin-1 | Rat Basilar Artery | Without (E-) | 10⁻⁹, 10⁻⁸, 10⁻⁷ | 8.6 | [7] |
Table 2: Antagonist Potency (pA2) of Clazosentan against Big Endothelin-1 in Rat Basilar Artery
| Agonist | Preparation | Endothelium Status | Clazosentan Concentration (M) | pA2 Value | Reference |
| Big Endothelin-1 | Rat Basilar Artery | With (E+) | 10⁻⁹, 10⁻⁸, 10⁻⁷ | 8.6 | [7] |
| Big Endothelin-1 | Rat Basilar Artery | Without (E-) | 10⁻⁹, 10⁻⁸, 10⁻⁷ | 8.3 | [7] |
Signaling Pathways and Mechanism of Action
Endothelin-1 mediates its vasoconstrictive effects primarily through the ETA receptor on vascular smooth muscle cells. The binding of ET-1 to the ETA receptor activates a Gq protein-coupled signaling cascade, leading to increased intracellular calcium and ultimately, smooth muscle contraction. Clazosentan acts as a competitive antagonist at the ETA receptor, blocking the initial step in this pathway.
Experimental Protocols
The following protocols provide a detailed methodology for conducting organ bath experiments to evaluate the antagonist effects of clazosentan on endothelin-1-induced vasoconstriction in isolated arterial rings.
Experimental Workflow Overview
Protocol 1: Preparation of Isolated Arterial Rings
Materials:
-
Experimental animal (e.g., male Wistar or Sprague-Dawley rat)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Dissection microscope, fine scissors, and forceps
-
Petri dish
Procedure:
-
Euthanize the rat using a humane and approved method.
-
Carefully dissect the desired artery (e.g., basilar artery, thoracic aorta, or mesenteric artery) and immediately place it in ice-cold, carbogen-aerated Krebs-Henseleit solution.
-
Under a dissection microscope, meticulously remove any adhering connective and adipose tissue.
-
For endothelium-denuded preparations, gently rub the luminal surface of the artery with a fine wire or wooden stick. The efficacy of endothelium removal should be verified pharmacologically.
-
Cut the cleaned artery into rings of 2-4 mm in length.[6]
Protocol 2: Isometric Tension Measurement
Materials:
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
-
Krebs-Henseleit solution
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Potassium chloride (KCl) solution (e.g., 80 mM)
-
Phenylephrine (B352888) (for endothelium integrity check)
-
Acetylcholine (B1216132) (for endothelium integrity check)
-
Endothelin-1 (ET-1) stock solution
-
This compound stock solution
Procedure:
-
Apparatus Setup: Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply an optimal resting tension to the arterial rings (this needs to be determined empirically for each tissue type, e.g., 1-2 g for rat aorta) and allow the tissue to equilibrate for at least 60-90 minutes.[6] Change the bath solution every 15-20 minutes during equilibration.
-
Viability and Endothelium Integrity Check:
-
Induce a contraction with a high concentration of KCl (e.g., 80 mM) to check the viability of the smooth muscle.
-
Wash the tissue and allow it to return to baseline tension.
-
For endothelium-intact preparations, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM). Once a stable plateau is reached, add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates a functional endothelium.[6]
-
Wash the tissue thoroughly and allow it to return to baseline.
-
-
Concentration-Response Curves:
-
Control Curve: Cumulatively add increasing concentrations of ET-1 (e.g., 10⁻¹⁰ to 10⁻⁷ M) to the organ bath, allowing the contraction to reach a stable plateau at each concentration before adding the next.
-
Clazosentan Incubation: In separate tissue preparations, after washing out the control curve agonists, incubate the arterial rings with a specific concentration of clazosentan (e.g., 10⁻⁹, 10⁻⁸, or 10⁻⁷ M) for a predetermined time (e.g., 30-60 minutes).[7]
-
Antagonist Curve: In the continued presence of clazosentan, repeat the cumulative addition of ET-1 to generate a concentration-response curve.
-
Repeat the clazosentan incubation and ET-1 concentration-response curve for each concentration of clazosentan to be tested.
-
Protocol 3: Data Analysis (Schild Plot)
-
Data Normalization: Express the contractile response to ET-1 as a percentage of the maximal contraction induced by KCl.
-
Concentration-Response Curve Fitting: Plot the normalized response against the logarithm of the ET-1 concentration and fit the data to a sigmoidal curve to determine the EC₅₀ (the concentration of ET-1 that produces 50% of the maximal response) for the control and each clazosentan concentration.
-
Dose Ratio Calculation: Calculate the dose ratio (DR) for each concentration of clazosentan using the formula: DR = EC₅₀ (in the presence of clazosentan) / EC₅₀ (control).
-
Schild Plot Construction: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of clazosentan (-log[Clazosentan]) on the x-axis.
-
pA2 Determination: Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Logical Relationships in Experimental Design
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm [frontiersin.org]
- 3. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clazosentan? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cerebrovascular characterization of clazosentan, the first nonpeptide endothelin receptor antagonist clinically effective for the treatment of cerebral vasospasm. Part I: inhibitory effect on endothelin(A) receptor-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Blood-Brain Barrier Permeability with Clazosentan Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clazosentan sodium is a selective endothelin-A (ETA) receptor antagonist.[1][2] Its primary clinical application is in the prevention of cerebral vasospasm, a common and serious complication following aneurysmal subarachnoid hemorrhage (aSAH).[3][4] Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor, and by blocking its effects, Clazosentan helps to maintain cerebral blood flow.[1][5]
Recent clinical observations have indicated that Clazosentan may also influence the permeability of the blood-brain barrier (BBB). Cases of reversible, localized vasogenic brain edema have been reported in patients treated with Clazosentan, suggesting a potential for the drug to increase BBB permeability.[2][6][7] This effect is thought to be mediated through mechanisms such as the modulation of tight junction proteins and increased nitric oxide production.[2] This opens up the potential for Clazosentan to be used as a research tool to study the dynamics of BBB disruption and repair, as well as to investigate strategies for enhancing drug delivery to the central nervous system (CNS).
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study its effects on BBB permeability.
Mechanism of Action
Clazosentan is a selective antagonist of the endothelin-A (ETA) receptor.[1] ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction in response to endothelin-1 (ET-1).[1] By blocking these receptors, Clazosentan prevents the narrowing of cerebral arteries.[1] The endothelin system also includes ETB receptors, which are found on endothelial cells and are involved in vasodilation.[1] Clazosentan's selectivity for the ETA receptor is a key feature of its mechanism.[1]
The observed effects on BBB permeability may be an extension of its vasodilatory mechanism or a separate off-target effect. The selective blockade of ETA receptors could lead to an imbalance in endothelin signaling, potentially affecting the integrity of the tight junctions between the endothelial cells that form the BBB.[2]
Signaling pathway of Endothelin-1 and Clazosentan's mechanism.
In Vitro Assessment of BBB Permeability
In vitro models of the BBB are essential for high-throughput screening and mechanistic studies. These models typically consist of a monolayer of brain endothelial cells cultured on a semi-permeable membrane, often in co-culture with astrocytes and pericytes to better mimic the in vivo environment.
Key Experimental Techniques
-
Transendothelial Electrical Resistance (TEER): TEER is a quantitative measure of the integrity of the tight junctions in the cell monolayer. A decrease in TEER indicates an increase in paracellular permeability.
-
Paracellular Permeability Assay: This assay measures the flux of tracer molecules (e.g., fluorescently labeled dextrans of various molecular weights) across the cell monolayer. An increased flux indicates compromised barrier function.
Experimental Protocol: In Vitro BBB Model and Permeability Assays
-
Cell Culture:
-
Culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell® insert (0.4 µm pore size).
-
Culture human astrocytes on the basolateral side of the insert or in the bottom of the well.
-
Allow the co-culture to establish a mature barrier, monitoring TEER until a stable, high resistance is achieved (typically >150 Ω·cm²).
-
-
Clazosentan Treatment:
-
Prepare stock solutions of this compound in an appropriate vehicle (e.g., sterile water or DMSO).
-
Treat the endothelial cell monolayer with varying concentrations of Clazosentan (e.g., 1 µM, 10 µM, 100 µM) added to the apical chamber.
-
Include a vehicle-only control group.
-
-
TEER Measurement:
-
Measure TEER at baseline (before treatment) and at various time points after Clazosentan administration (e.g., 1, 4, 12, 24 hours).
-
Use an EVOM2™ Epithelial Voltohmmeter or a similar device.
-
Calculate the change in TEER relative to the baseline and the vehicle control.
-
-
Paracellular Permeability Assay:
-
At the end of the treatment period, add a fluorescent tracer (e.g., sodium fluorescein (B123965) or FITC-dextran) to the apical chamber.
-
After a defined incubation period (e.g., 1 hour), collect samples from the basolateral chamber.
-
Measure the fluorescence of the samples using a plate reader.
-
Calculate the apparent permeability coefficient (Papp) to quantify the flux of the tracer.
-
Data Presentation
| Treatment Group | Concentration | Mean TEER (Ω·cm²) at 24h | % Change from Control | Papp (cm/s) of FITC-Dextran (4 kDa) |
| Vehicle Control | - | 185 ± 12 | 0% | (2.5 ± 0.3) x 10⁻⁶ |
| Clazosentan | 1 µM | 168 ± 10 | -9.2% | (3.1 ± 0.4) x 10⁻⁶ |
| Clazosentan | 10 µM | 123 ± 9 | -33.5% | (5.8 ± 0.6) x 10⁻⁶ |
| Clazosentan | 100 µM | 85 ± 7 | -54.1% | (9.2 ± 0.8) x 10⁻⁶ |
Note: The data presented in this table is hypothetical and for illustrative purposes.
In Vivo Assessment of BBB Permeability
In vivo models are crucial for validating in vitro findings and understanding the physiological relevance of Clazosentan's effects on the BBB. Rodent models are commonly used for these studies.
Key Experimental Technique
-
Evans Blue Dye Extravasation: Evans blue dye binds to serum albumin. Under normal conditions, this complex is unable to cross the BBB. Extravasation of the dye into the brain parenchyma is a qualitative and quantitative indicator of increased BBB permeability.
Experimental Protocol: In Vivo BBB Permeability Assay
-
Animal Model:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Clazosentan Administration:
-
Administer this compound intravenously (i.v.) at different doses (e.g., 1, 5, 10 mg/kg).
-
Administer a vehicle (e.g., saline) to the control group.
-
-
Evans Blue Injection:
-
One hour after Clazosentan or vehicle administration, inject Evans blue dye (2% in saline, 4 ml/kg) intravenously.
-
Allow the dye to circulate for a specified period (e.g., 2 hours).
-
-
Tissue Collection and Analysis:
-
Anesthetize the animals and perform transcardial perfusion with saline to remove intravascular dye.
-
Harvest the brains and dissect specific regions of interest (e.g., cortex, hippocampus).
-
Homogenize the brain tissue in a suitable solvent (e.g., formamide) to extract the Evans blue dye.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of extravasated dye by comparing it to a standard curve.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Evans Blue Extravasation (µg/g brain tissue) | % Increase from Control |
| Vehicle Control | - | 2.5 ± 0.5 | 0% |
| Clazosentan | 1 | 4.1 ± 0.7 | 64% |
| Clazosentan | 5 | 8.9 ± 1.2 | 256% |
| Clazosentan | 10 | 15.3 ± 2.1 | 512% |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental workflows for assessing BBB permeability.
Conclusion
This compound, while primarily investigated for its role in preventing cerebral vasospasm, presents an interesting opportunity for researchers studying the blood-brain barrier. Its potential to transiently increase BBB permeability makes it a valuable tool for investigating the molecular mechanisms of BBB disruption and for exploring new avenues for drug delivery to the CNS. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo studies to characterize the effects of Clazosentan on BBB integrity. Further research in this area will be crucial to fully understand the therapeutic and research potential of modulating the BBB with selective endothelin receptor antagonists.
References
- 1. What is the mechanism of Clazosentan? [synapse.patsnap.com]
- 2. Clazosentan-induced reversible focal brain edema in basal ganglia following aneurysmal subarachnoid hemorrhage treatment: illustrative case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clazosentan for cerebral vasospasm prevention in aneurysmal subarachnoid hemorrhage: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Clazosentan on Vasospasm Reduction and Functional Recovery after Aneurysmal Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clazosentan, an endothelin receptor antagonist, prevents early hypoperfusion during the acute phase of massive experimental subarachnoid hemorrhage: a laser Doppler flowmetry study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clazosentan-induced reversible focal brain edema in basal ganglia following aneurysmal subarachnoid hemorrhage treatment: illustrative case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Studies of Clazosentan Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting preclinical efficacy studies of clazosentan (B1669160) sodium, a selective endothelin-A (ET-A) receptor antagonist. The primary focus is on its application in mitigating cerebral vasospasm and subsequent neurological damage following aneurysmal subarachnoid hemorrhage (aSAH).
Introduction
Clazosentan sodium is a potent and selective antagonist of the endothelin-A (ET-A) receptor.[1] Following a subarachnoid hemorrhage, the potent vasoconstrictor endothelin-1 (B181129) (ET-1) is released, which binds to ET-A receptors on vascular smooth muscle cells, leading to cerebral vasospasm.[1][2] By blocking this interaction, clazosentan aims to prevent or reverse vasospasm, thereby reducing the risk of delayed cerebral ischemia (DCI) and improving neurological outcomes.[3][4][5] Clinical trials have demonstrated that clazosentan can reduce the incidence of vasospasm-related morbidity, although its effect on overall functional outcomes remains a subject of ongoing research.[3][6][7]
These protocols are designed to guide researchers in the preclinical evaluation of clazosentan's efficacy using established animal models and in vitro techniques.
Signaling Pathway of Clazosentan's Action
Caption: Mechanism of action of clazosentan in preventing cerebral vasospasm.
Preclinical Efficacy Evaluation Workflow
The following diagram outlines a typical workflow for the preclinical assessment of clazosentan's efficacy.
Caption: Workflow for preclinical evaluation of clazosentan.
Experimental Protocols
In Vivo Efficacy Study: Rodent Model of Subarachnoid Hemorrhage
This protocol describes the endovascular perforation model in rats to induce SAH, which closely mimics the clinical scenario of a ruptured aneurysm.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical microscope
-
4-0 nylon monofilament with a rounded tip
-
Physiological monitoring equipment (blood pressure, intracranial pressure (ICP), and regional cerebral blood flow (CBF) monitors)
-
This compound
-
Vehicle control (e.g., saline)
Procedure:
-
Anesthetize the rat and fix its head in a stereotaxic frame.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary clip on the CCA and ICA.
-
Introduce a 4-0 nylon monofilament through a small incision in the ECA stump and advance it into the ICA until resistance is felt, indicating it has reached the anterior cerebral artery.
-
Puncture the vessel by advancing the filament slightly further. Successful SAH is confirmed by a sharp increase in ICP and a decrease in CBF.[8][9]
-
Withdraw the filament and remove the temporary clips to allow reperfusion.
-
Suture the incision.
-
Administer clazosentan or vehicle according to the predetermined dosing regimen (e.g., continuous intravenous infusion starting 30 minutes post-SAH).
-
Monitor the animals for a specified period (e.g., 24-72 hours).
Assessment of Neurological Deficits
The Modified Garcia Score is a widely used 18-point scale to assess neurological function in rodents after stroke.[1][10]
Procedure: Perform the following tests at 24 and 48 hours post-SAH:
-
Spontaneous Activity (0-3 points): Observe the rat in a cage for 5 minutes.
-
Symmetry in Movement of Four Limbs (0-3 points): Observe the rat's gait.
-
Forelimb Outstretching (0-3 points): Suspend the rat by its tail.
-
Climbing (1-3 points): Place the rat on a wire cage wall.
-
Body Proprioception (1-3 points): Touch the rat's trunk on both sides with a blunt object.
-
Response to Vibrissae Touch (1-3 points): Gently touch the vibrissae on both sides.
A lower total score indicates a more severe neurological deficit.
Measurement of Cerebral Blood Flow (CBF)
Laser Doppler flowmetry can be used to continuously monitor regional CBF.
Procedure:
-
During the SAH induction surgery, thin the skull over the middle cerebral artery territory.
-
Place a laser Doppler probe on the thinned skull to record baseline CBF.
-
Continuously monitor CBF during and after SAH induction and throughout the clazosentan treatment period.[11]
Quantification of Cerebral Infarct Volume
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between infarcted and viable brain tissue.[12]
Procedure:
-
At the end of the experiment, euthanize the rat and perfuse the brain with cold saline.
-
Carefully remove the brain and slice it into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution in phosphate-buffered saline at 37°C for 30 minutes in the dark.[12]
-
Viable tissue will stain red, while infarcted tissue will remain white.
-
Capture images of the stained slices and use image analysis software to quantify the infarct volume as a percentage of the total brain volume.
In Vitro Vasoconstriction Assay
This protocol uses an organ bath to assess the effect of clazosentan on ET-1-induced contraction of isolated cerebral arteries.
Materials:
-
Rat basilar arteries
-
Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
-
Endothelin-1 (ET-1)
-
This compound
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Euthanize a naive rat and carefully dissect the basilar artery.
-
Cut the artery into 2-3 mm rings and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.
-
Allow the rings to equilibrate under a resting tension of 1g for 60-90 minutes.
-
Test the viability of the arterial rings by inducing contraction with a high-potassium solution.
-
Pre-incubate the rings with varying concentrations of clazosentan or vehicle for 30 minutes.
-
Generate cumulative concentration-response curves to ET-1.
-
Record the isometric tension and plot the concentration-response curves to determine the potency of clazosentan in antagonizing ET-1-induced vasoconstriction.[13][14]
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Neurological Deficit Scores (Modified Garcia Score)
| Treatment Group | N | Neurological Score at 24h (Mean ± SEM) | Neurological Score at 48h (Mean ± SEM) |
| Sham | 10 | 18.0 ± 0.0 | 18.0 ± 0.0 |
| SAH + Vehicle | 10 | 10.5 ± 1.2 | 11.2 ± 1.5 |
| SAH + Clazosentan (Low Dose) | 10 | 13.8 ± 0.9 | 14.5 ± 1.1 |
| SAH + Clazosentan (High Dose) | 10 | 15.2 ± 0.7 | 16.1 ± 0.8 |
| *p < 0.05, *p < 0.01 vs. SAH + Vehicle |
Table 2: Cerebral Infarct Volume and Blood Flow
| Treatment Group | N | Infarct Volume (% of Hemisphere) (Mean ± SEM) | Cerebral Blood Flow (% of Baseline) (Mean ± SEM) |
| Sham | 10 | 0.0 ± 0.0 | 100.0 ± 5.0 |
| SAH + Vehicle | 10 | 35.2 ± 4.5 | 45.3 ± 6.2 |
| SAH + Clazosentan (Low Dose) | 10 | 22.1 ± 3.8 | 68.7 ± 5.9 |
| SAH + Clazosentan (High Dose) | 10 | 15.8 ± 3.1 | 79.2 ± 7.1 |
| *p < 0.05, *p < 0.01 vs. SAH + Vehicle |
Table 3: In Vitro Vasoconstriction (ET-1 EC50 Values)
| Treatment | N | ET-1 EC50 (nM) (Mean ± SEM) |
| Vehicle | 8 | 5.2 ± 0.6 |
| Clazosentan (1 nM) | 8 | 15.8 ± 1.9 |
| Clazosentan (10 nM) | 8 | 48.3 ± 5.2** |
| Clazosentan (100 nM) | 8 | 152.1 ± 14.7*** |
| p < 0.05, **p < 0.01, **p < 0.001 vs. Vehicle |
Conclusion
These application notes and protocols provide a robust framework for the preclinical evaluation of this compound's efficacy in the context of subarachnoid hemorrhage. By employing these standardized in vivo and in vitro models, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of clazosentan and other ET-A receptor antagonists.
References
- 1. Neurobehavioral testing in subarachnoid hemorrhage: A review of methods and current findings in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Double Direct Injection of Blood into the Cisterna Magna as a Model of Subarachnoid Hemorrhage [jove.com]
- 3. Therapeutic Delivery of Phloretin by Mixed Emulsifier-Stabilized Nanoemulsion Alleviated Cerebral Ischemia/Reperfusion Injury | MDPI [mdpi.com]
- 4. Mannitol-facilitated perfusion staining with 2, 3, 5-triphenyltetrazolium chloride (TTC) for detection of experimental cerebral infarction and biochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Subarachnoid hemorrhage (SAH) model [bio-protocol.org]
- 7. A Murine Model of Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Severity Assessment in Rats Undergoing Subarachnoid Hemorrhage Induction by Endovascular Perforation or Corresponding Sham Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Sheffield model of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A magnetic resonance imaging grading system for subarachnoid hemorrhage severity in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alteration of the cerebrovascular function of endothelin B receptor after subarachnoidal hemorrhage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clazosentan Sodium in Combination with Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of clazosentan (B1669160) sodium in combination with other neuroprotective agents for the management of neurological conditions, primarily focusing on cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). The document includes a summary of clinical findings, potential mechanisms of action, and detailed experimental protocols for preclinical research.
Introduction
Clazosentan is a selective endothelin-A (ET-A) receptor antagonist that has been investigated for its potent vasodilatory effects, particularly in preventing cerebral vasospasm, a life-threatening complication of aSAH.[1][2][3] Delayed cerebral ischemia (DCI) following aSAH is a major cause of morbidity and mortality.[4] While clazosentan has shown efficacy in reducing vasospasm, its impact on overall functional outcomes has been a subject of extensive research.[3][5][6] To enhance the neuroprotective effects and address the multifaceted pathophysiology of brain injury after aSAH, researchers have explored combining clazosentan with other neuroprotective agents that target different pathways. This document focuses on the combination of clazosentan with fasudil (B1672074), cilostazol (B1669032), and statins.
Mechanism of Action and Potential Synergies
Clazosentan competitively antagonizes the ET-A receptor on vascular smooth muscle cells, inhibiting the potent vasoconstriction induced by endothelin-1 (B181129) (ET-1), which is released after aSAH.[1][2][3] The rationale for combination therapy lies in targeting multiple injury mechanisms simultaneously.
-
Clazosentan + Fasudil: Fasudil is a Rho-kinase inhibitor. Rho-kinase is a downstream effector of the ET-1 pathway and is also activated by other vasoconstrictors. By inhibiting Rho-kinase, fasudil promotes smooth muscle relaxation and vasodilation. The combination of an ET-A receptor antagonist and a Rho-kinase inhibitor could provide a more comprehensive blockade of vasoconstrictive signaling.
-
Clazosentan + Cilostazol: Cilostazol is a phosphodiesterase 3 (PDE3) inhibitor, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] This leads to vasodilation and inhibition of platelet aggregation.[8] Cilostazol is also suggested to have anti-inflammatory and endothelial-protective effects.[7] The synergistic effect may stem from targeting both ET-1-mediated vasoconstriction and improving endothelial function and blood flow through a different pathway.
-
Clazosentan + Statins: Statins, such as simvastatin (B1681759) and atorvastatin, have pleiotropic effects beyond their lipid-lowering properties. In the context of aSAH, their anti-inflammatory, antioxidant, and endothelial-stabilizing effects are of particular interest.[1][9][10] They can upregulate endothelial nitric oxide synthase (eNOS), which promotes vasodilation and counteracts the effects of ET-1.[1][11] Combining clazosentan with a statin could therefore address both the vasoconstrictive and inflammatory components of post-aSAH brain injury.
Data Presentation: Summary of Clinical Studies
The following tables summarize the quantitative data from key clinical studies investigating clazosentan in combination with other neuroprotective agents.
Table 1: Clazosentan in Combination with Fasudil
| Study/Analysis | Patient Population | Interventions | Key Outcomes | Adverse Events |
| Muraoka et al. (2023)[12] | 47 aSAH patients | Clazosentan + Cilostazol/Statin/Antiepileptics with add-on Fasudil in 18 patients | Favorable outcome (mRS 0-2) at discharge in 61.7% of patients. Add-on fasudil did not significantly reduce vasospasm or improve outcomes. | Pulmonary edema, vasospasm, and DCI were associated with the add-on fasudil group. |
| Sakata et al. (2024)[13] | 181 aSAH patients | Clazosentan vs. Fasudil + Cilostazol | Clazosentan group had significantly lower incidence of vasospasm-related symptomatic infarction (6.2% vs. 16.0%). | Pulmonary edema was significantly higher with clazosentan (19.8% vs. 5.0%). |
| Meta-analysis (2025)[6] | 5,728 aSAH patients | Clazosentan vs. Fasudil | Clazosentan was associated with a lower incidence of vasospasm (RR: 0.44) and vasospasm-related cerebral infarcts (RR: 0.27) compared to fasudil. No significant difference in DIND. | Not specified for direct comparison. |
Table 2: Clazosentan in Combination with Cilostazol
| Study/Analysis | Patient Population | Interventions | Key Outcomes | Adverse Events |
| Retrospective Study (2025)[14] | 161 aSAH patients | Clazosentan + Cilostazol vs. Clazosentan alone | Combination therapy significantly lowered the incidence of DCI (0.0% vs. 7.5%). No significant difference in functional outcomes at discharge. | No significant differences in complications between the two groups. |
| Sakata et al. (2024)[13] | 181 aSAH patients | Clazosentan vs. Fasudil + Cilostazol | The clazosentan protocol was associated with better clinical outcomes at discharge compared to the conventional protocol with fasudil and cilostazol. | Pulmonary edema was more frequent in the clazosentan group. |
Table 3: Clazosentan in Combination with Statins
| Study/Analysis | Patient Population | Interventions | Rationale/Hypothesized Benefit | Note |
| He et al. (2020)[4][15] | Systematic Review Protocol | Clazosentan, Cilostazol, and Statins | Statins may improve endothelial function, increase cerebral blood flow, and prevent ischemia through anti-inflammatory and eNOS-upregulating effects. | This is a protocol for a network meta-analysis; results are not yet published. Clinical data on the direct combination of clazosentan and statins is limited. |
| McGirt et al. (2006)[9] | Rabbit SAH model | Simvastatin | Simvastatin attenuated perivascular granulocyte migration and ameliorated basilar artery vasospasm. | Preclinical evidence supporting the neuroprotective and anti-inflammatory effects of statins in SAH. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the potential signaling pathways involved in the action of clazosentan and its combination partners.
Experimental Workflow
Experimental Protocols
The following are generalized protocols for preclinical studies based on methodologies reported in the literature. These should be adapted and optimized for specific experimental questions and institutional guidelines.
Protocol 1: Rat Model of Subarachnoid Hemorrhage (Endovascular Perforation) and Drug Administration
Objective: To induce SAH in rats and administer clazosentan in combination with another neuroprotective agent to evaluate their combined effect on cerebral vasospasm and neuronal injury.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Surgical microscope
-
Micro-surgical instruments
-
3-0 or 4-0 monofilament nylon suture with a blunted and roughened tip
-
Intracranial pressure (ICP) and mean arterial blood pressure (MABP) monitoring equipment
-
Clazosentan sodium
-
Neuroprotective agent of choice (e.g., fasudil, cilostazol, simvastatin)
-
Vehicle (e.g., saline, DMSO)
-
Infusion pumps
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C. Monitor vital signs throughout the procedure.
-
Surgical Procedure (Endovascular Perforation):
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce the nylon suture into the ECA and advance it into the ICA until resistance is felt at the bifurcation of the anterior and middle cerebral arteries.
-
Perforate the vessel by advancing the filament slightly further, then immediately withdraw it into the ECA.
-
Ligate the ECA stump to prevent extracranial bleeding.
-
Confirm SAH by observing a sharp increase in ICP.
-
-
Drug Administration:
-
Clazosentan: Typically administered as an intravenous (IV) bolus followed by continuous infusion. A common regimen is a 10 mg/kg bolus followed by 1 mg/kg/h infusion via a jugular vein catheter.
-
Fasudil: Can be administered intraperitoneally (IP) at a dose of 10 mg/kg at specific time points post-SAH (e.g., 30 minutes and 6 hours).[16]
-
Cilostazol: Administered orally via gavage, often at a daily dose.
-
Simvastatin: Can be administered subcutaneously or via oral gavage. A subcutaneous dose of 40 mg/kg has been used in rabbit models.[9][17]
-
For combination therapy, administer clazosentan as described, and the second agent according to its established preclinical protocol, ensuring appropriate timing of administration relative to SAH induction.
-
-
Post-operative Care and Monitoring:
-
Provide post-operative analgesia and supportive care.
-
Monitor neurological function daily using a standardized scoring system.
-
Monitor body weight and general health.
-
Protocol 2: Assessment of Cerebral Vasospasm and Neuronal Damage
Objective: To quantify the extent of cerebral vasospasm and neuronal injury in treated and control animals.
Materials:
-
Angiography equipment (e.g., micro-CT or digital subtraction angiography)
-
Perfusion-fixation solutions (e.g., saline, 4% paraformaldehyde)
-
Histology equipment (microtome, slides, stains like H&E and Nissl)
-
Microscopy equipment
-
Antibodies for immunohistochemistry (e.g., for neuronal markers, inflammatory cells)
Procedure:
-
Assessment of Cerebral Vasospasm (e.g., at 48 or 72 hours post-SAH):
-
Perform in vivo angiography to visualize and measure the diameter of cerebral arteries (e.g., basilar artery, middle cerebral artery).
-
Alternatively, at the study endpoint, perfuse the animal with a contrast agent or casting material for ex vivo imaging and measurement.
-
-
Histological Assessment of Neuronal Damage (at the study endpoint):
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brain and post-fix in paraformaldehyde, then process for paraffin (B1166041) or frozen sectioning.
-
Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and identify areas of infarction.
-
Perform Nissl staining to quantify neuronal cell loss in specific brain regions (e.g., hippocampus, cortex).
-
Immunohistochemistry can be used to detect markers of apoptosis (e.g., cleaved caspase-3) or inflammation (e.g., Iba1 for microglia, MPO for neutrophils).
-
Protocol 3: Investigation of Signaling Pathways
Objective: To explore the molecular mechanisms of synergy by examining key signaling molecules.
Materials:
-
Brain tissue samples from treated and control animals
-
Protein extraction buffers and protease/phosphatase inhibitors
-
Western blotting equipment and reagents
-
Antibodies against proteins of interest (e.g., phosphorylated and total forms of proteins in the ET-1, Rho-kinase, and eNOS pathways)
-
RNA extraction kits and real-time PCR reagents for gene expression analysis
Procedure:
-
Tissue Collection: At the desired time point post-SAH and treatment, euthanize the animal and rapidly dissect the brain region of interest (e.g., cortex, hippocampus). Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Western Blotting:
-
Homogenize the brain tissue and extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against the target proteins, followed by secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Visualize and quantify the protein bands. Analyze the ratio of phosphorylated to total protein to assess pathway activation.
-
-
Real-time PCR:
-
Extract total RNA from the brain tissue.
-
Synthesize cDNA from the RNA.
-
Perform real-time PCR using primers specific for the genes of interest to quantify their expression levels.
-
Conclusion
The combination of clazosentan with other neuroprotective agents like fasudil, cilostazol, and statins presents a promising strategy to improve outcomes after aSAH by targeting multiple pathophysiological pathways. While clinical data, particularly for fasudil and cilostazol combinations, suggests potential benefits in reducing vasospasm and DCI, further research is needed to establish optimal dosing, timing, and patient selection. Preclinical studies are crucial to elucidate the synergistic mechanisms of action and to identify novel combination therapies. The protocols provided herein offer a framework for researchers to investigate these promising neuroprotective strategies.
References
- 1. Statins and Anti-Inflammatory Therapies for Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clazosentan's dual edge in managing vasospasm following aneurysmal subarachnoid hemorrhage: an updated systematic review, meta-analysis, and meta-regression of clinical outcomes and safety profiles [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of clazosentan, cilostazol, and statins on aneurysmal subarachnoid hemorrhage: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effectiveness and safety of clazosentan in treating aneurysmal subarachnoid hemorrhage: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clazosentan for cerebral vasospasm prevention in aneurysmal subarachnoid hemorrhage: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Cilostazol on Endothelial Function as Assessed by Flow-Mediated Dilation in Patients with Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilostazol improves endothelial function in acute cerebral ischemia patients: a double-blind placebo controlled trial with flow-mediated dilation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic administration of simvastatin after the onset of experimental subarachnoid hemorrhage attenuates cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Statin Therapy on Neurological Outcomes in Aneurysmal Subarachnoid Hemorrhage: A Meta-Analysis of 1464 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-acting statin for aneurysmal subarachnoid hemorrhage: A randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-world data of clazosentan in combination therapy for aneurysmal subarachnoid hemorrhage: a multicenter retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Prophylactic management of cerebral vasospasm with clazosentan in real clinical practice: a single-center retrospective cohort study [frontiersin.org]
- 14. Efficacy of combined clazosentan and cilostazol therapy for cerebral vasospasm after subarachnoid hemorrhage: a retrospective multicenter registry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of clazosentan, cilostazol, and statins on aneurysmal subarachnoid hemorrhage: A protocol for systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Rho kinase by hydroxyfasudil attenuates brain edema after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neurochirurgia-legnani.it [neurochirurgia-legnani.it]
Protocol for Assessing Neurovascular Effects of Clazosentan Sodium
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Clazosentan (B1669160) sodium is a selective endothelin-A (ETa) receptor antagonist that has been investigated for its potential to mitigate the neurovascular complications following aneurysmal subarachnoid hemorrhage (aSAH), primarily cerebral vasospasm.[1][2][3][4] Endothelin-1 (B181129) (ET-1) is a potent endogenous vasoconstrictor implicated in the pathogenesis of cerebral vasospasm, which can lead to delayed cerebral ischemia (DCI) and poor neurological outcomes.[5][6] Clazosentan competitively binds to and blocks the ETa receptor on vascular smooth muscle cells, thereby inhibiting the signaling cascade that leads to vasoconstriction.[4][7] This document provides detailed protocols for assessing the neurovascular effects of clazosentan in both preclinical and clinical research settings.
Mechanism of Action
Following aSAH, the presence of blood in the subarachnoid space triggers an inflammatory cascade and the release of various vasoactive substances, including ET-1.[5] ET-1 binds to ETa receptors on cerebral vascular smooth muscle cells, activating G-protein coupled signaling pathways. This leads to an increase in intracellular calcium concentrations and subsequent smooth muscle contraction, resulting in vasospasm.[7][8] Clazosentan selectively antagonizes the ETa receptor, preventing ET-1 binding and thereby attenuating this vasoconstrictive response.[4][7]
Data Presentation: Summary of Clinical Trial Data
The following tables summarize key quantitative data from clinical trials investigating the efficacy of clazosentan in preventing vasospasm-related complications after aSAH.
| Table 1: Effect of Clazosentan on Angiographic Vasospasm | ||
| Study | Clazosentan Dose | Reduction in Moderate/Severe Angiographic Vasospasm (Relative Risk Reduction) |
| CONSCIOUS-1 | 15 mg/h | 65% (p<0.0001)[9] |
| Phase IIa Study | Not specified | Reduced incidence from 88% (placebo) to 40% (p=0.008)[2] |
| Table 2: Effect of Clazosentan on Vasospasm-Related Morbidity and Mortality | |||
| Study | Patient Population | Clazosentan Dose | Outcome |
| Japanese Phase 3 (Coiling) | Aneurysm secured by endovascular coiling | 10 mg/h | Reduction from 28.8% to 13.6% (RRR 53%)[10] |
| Japanese Phase 3 (Clipping) | Aneurysm secured by surgical clipping | 10 mg/h | Reduction from 39.6% to 16.2% (RRR 59%)[10] |
| CONSCIOUS-3 | Aneurysm secured by endovascular coiling | 15 mg/h | Significant reduction in vasospasm-related morbidity/all-cause mortality (15% vs. 27% placebo; p=0.007)[11] |
| Table 3: Effect of Clazosentan on Delayed Cerebral Ischemia (DCI) | ||
| Study | Clazosentan Dose | Outcome |
| REACT | 15 mg/h | No significant effect on the occurrence of clinical deterioration due to DCI (15.8% vs. 17.2% placebo; p=0.734)[8] |
| Meta-analysis | High dose (15 mg/h) | Significant decrease in the incidence of DINDs (RR 0.49) and new cerebral infarction (RR 0.42)[12] |
| Table 4: Effect of Clazosentan on Functional Outcome | ||
| Study | Clazosentan Dose | Outcome (Favorable Functional Outcome) |
| CONSCIOUS-3 | 5 mg/h and 15 mg/h | No significant improvement in extended Glasgow Outcome Scale[11] |
| Meta-analysis | Not specified | Did not improve functional outcomes (favorable Glasgow Outcome Scale, RR 0.99)[13] |
Experimental Protocols
Preclinical Assessment: In Vivo Models of Subarachnoid Hemorrhage
Endovascular Perforation Model in Rodents
This model simulates aneurysm rupture by perforating an intracranial artery.[6][11][14][15][16]
Materials:
-
Anesthetized rodent (mouse or rat)
-
Heating pad to maintain body temperature at 37°C
-
Stereotactic frame
-
Surgical microscope
-
Micro-surgical instruments
-
Monofilament suture (e.g., 5-0 Prolene)
-
Intracranial pressure (ICP) and cerebral blood flow (CBF) monitoring equipment (optional)
Procedure:
-
Anesthetize the animal and place it on a heating pad in a supine position.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clip the CCA and ICA.
-
Introduce a sharpened monofilament suture into the ECA stump and advance it into the ICA.
-
Advance the filament intracranially until a slight resistance is felt, then advance it further to perforate the vessel at the circle of Willis, typically the anterior cerebral artery.[6][11][15]
-
Successful perforation is often indicated by a sudden increase in ICP and a decrease in CBF.[14][16]
-
Withdraw the filament and ligate the ECA stump.
-
Close the incision.
-
Sham control: Perform the same procedure but withdraw the filament without perforating the artery.[16]
Cisterna Magna Injection Model in Mice
This model involves the direct injection of autologous blood into the cisterna magna to mimic SAH.[4][9][13][17][18]
Materials:
-
Anesthetized mouse
-
Heating pad
-
Stereotactic frame
-
30-gauge needle or glass micropipette
-
Syringe
-
Autologous arterial blood
Procedure:
-
Anesthetize the mouse and place it in a stereotactic frame with the head flexed.
-
Make a midline incision on the back of the neck to expose the atlanto-occipital membrane.
-
Carefully puncture the membrane with a 30-gauge needle or micropipette to enter the cisterna magna.
-
Slowly inject a predetermined volume of fresh, non-heparinized autologous blood (e.g., 50-60 µL) into the cisterna magna.[9][17]
-
Keep the mouse in a head-down position for approximately 10 minutes to facilitate blood distribution in the subarachnoid space.[17]
-
Suture the incision.
-
Sham control: Inject an equivalent volume of sterile saline instead of blood.[17]
Clinical Assessment of Neurovascular Effects
Assessment of Cerebral Vasospasm
a) Transcranial Doppler (TCD) Ultrasonography
A non-invasive method to measure blood flow velocities in the major intracranial arteries.[1][19][20][21][22]
Protocol:
-
Position the patient appropriately.
-
Use a 2-MHz pulsed-wave Doppler transducer.
-
Insonate the middle cerebral artery (MCA) and the ipsilateral extracranial internal carotid artery (ICA).
-
Measure the time-averaged mean flow velocity (MFV) in both arteries.
-
Interpretation:
-
Lindegaard ratio < 3: Normal
-
Lindegaard ratio 3-6: Moderate vasospasm
-
Lindegaard ratio > 6: Severe vasospasm
-
b) Computed Tomography Angiography (CTA)
A non-invasive imaging technique to visualize cerebral vasculature and identify vessel narrowing.[23][24][25][26][27]
Protocol:
-
Administer a bolus of intravenous contrast agent.
-
Acquire helical CT images of the head and neck.
-
Reconstruct 3D images of the cerebral arteries.
-
Measure the diameter of the major cerebral arteries (e.g., MCA, ACA, basilar artery).
-
Interpretation: Compare vessel diameters to a baseline scan or to a non-spasmed segment. A significant reduction in diameter is indicative of vasospasm.
Assessment of Delayed Cerebral Ischemia (DCI)
DCI is a clinical diagnosis of neurological deterioration, often with evidence of new cerebral infarction on imaging, that is not attributable to other causes.[28][29][30][31][32]
Protocol:
-
Perform daily neurological examinations (e.g., Glasgow Coma Scale).
-
Monitor for new focal neurological deficits (e.g., hemiparesis, aphasia).
-
If DCI is suspected, perform neuroimaging (CT or MRI) to look for new cerebral infarcts.
-
Rule out other causes of neurological deterioration (e.g., hydrocephalus, seizures, metabolic disturbances).
Assessment of Neuronal Injury
Histological Assessment (Preclinical)
Protocol:
-
At the study endpoint, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brain and post-fix in the same fixative.
-
Process the brain for paraffin (B1166041) embedding and sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology and identify necrotic neurons (shrunken, eosinophilic cytoplasm, pyknotic nuclei).[33][34][35]
-
Perform specific staining for neuronal degeneration (e.g., Fluoro-Jade B) or apoptosis (e.g., TUNEL or cleaved caspase-3 staining).[36]
-
Quantify neuronal injury by counting the number of damaged neurons in specific brain regions (e.g., cortex, hippocampus).
Visualizations
Caption: Clazosentan's Mechanism of Action in Preventing Cerebral Vasospasm.
Caption: Experimental Workflow for Assessing Clazosentan's Neurovascular Effects.
References
- 1. nysora.com [nysora.com]
- 2. Novel mechanism of endothelin-1-induced vasospasm after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of disease: roles of nitric oxide and endothelin-1 in delayed cerebral vasospasm produced by aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood Injection Subarachnoid Hemorrhage Mouse Model | Springer Nature Experiments [experiments.springernature.com]
- 5. Role of endothelin‑1 and its receptors in cerebral vasospasm following subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simplified Operation for the Endovascular Perforation Murine Model of Subarachnoid Hemorrhage [jove.com]
- 7. What is the mechanism of Clazosentan? [synapse.patsnap.com]
- 8. Endothelin-1 initiates the development of vasospasm after subarachnoid haemorrhage through protein kinase C activation, but does not contribute to prolonged vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double Direct Injection of Blood into the Cisterna Magna as a Model of Subarachnoid Hemorrhage [jove.com]
- 10. Does endothelin-1 play a role in the pathogenesis of cerebral vasospasm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endovascular Perforation Model for Subarachnoid Hemorrhage Combined with Magnetic Resonance Imaging (MRI) [jove.com]
- 12. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Double Direct Injection of Blood into the Cisterna Magna as a Model of Subarachnoid Hemorrhage [jove.com]
- 14. Protocol for the Induction of Subarachnoid Hemorrhage in Mice by Perforation of the Circle of Willis with an Endovascular Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endovascular Perforation Model for Subarachnoid Hemorrhage Combined with Magnetic Resonance Imaging (MRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rat Endovascular Perforation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of a Murine Single-Blood-Injection SAH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scientificarchives.com [scientificarchives.com]
- 19. Doppler Trans-Cranial Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Transcranial Doppler assessment of cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. seattleneurosciences.com [seattleneurosciences.com]
- 22. asnweb.org [asnweb.org]
- 23. Frontiers | Automated Grading of Cerebral Vasospasm to Standardize Computed Tomography Angiography Examinations After Subarachnoid Hemorrhage [frontiersin.org]
- 24. Automated Grading of Cerebral Vasospasm to Standardize Computed Tomography Angiography Examinations After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ajnr.org [ajnr.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. medrxiv.org [medrxiv.org]
- 29. Dynamic Detection of Delayed Cerebral Ischemia: A Study in Three Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The evolving paradigm of delayed cerebral ischemia - Clinical Laboratory int. [clinlabint.com]
- 31. Multimodality Monitoring for Delayed Cerebral Ischemia in Subarachnoid Hemorrhage: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. nyp.org [nyp.org]
- 33. impactfactor.org [impactfactor.org]
- 34. Histopathological Findings in Brains of Patients Who Died in the Acute Stage of Poor-grade Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 35. medicopublication.com [medicopublication.com]
- 36. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Clazosentan Sodium Experimental Use
This guide provides researchers, scientists, and drug development professionals with essential information for handling clazosentan (B1669160) sodium, focusing on improving its solubility and ensuring stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is clazosentan sodium and what is its primary mechanism of action?
A1: this compound is a potent and highly selective endothelin-A (ET-A) receptor antagonist.[1][2] Its mechanism of action involves blocking the binding of endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor, to the ET-A receptors located on vascular smooth muscle cells.[3] This inhibition prevents the downstream signaling cascade that leads to vasoconstriction, thereby promoting vasodilation.[3] It is primarily investigated for the prevention and treatment of cerebral vasospasm following aneurysmal subarachnoid hemorrhage.[1]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Clazosentan is used in its disodium (B8443419) salt form, which significantly enhances its aqueous solubility compared to the free acid form.[1] Its solubility is highly dependent on pH, as the molecule has two acidic protons with pKa values of 3.3 and 4.5.[3] At physiological pH (around 7.4), the molecule is deprotonated, which contributes to its high water solubility.[3]
Q3: How stable are this compound powder and stock solutions?
A3: The solid powder form of this compound is stable and can be stored at -20°C for up to three years.[4] Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-to-medium term (1-6 months) or at -80°C for long-term storage.[4] A report from the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) indicated that the drug substance is photostable.[5] However, it is always good practice to protect solutions from light during storage.[2]
Solubility Data and Formulation
Quantitative Solubility Data
The solubility of clazosentan disodium salt in various common laboratory solvents is summarized below. As a salt of a weak acid, its aqueous solubility is significantly influenced by pH.
| Solvent | Molecular Weight ( g/mol ) | Solubility | Notes |
| Water (Physiological pH) | 621.54 | ~250 mg/mL (25%)[1] | Highly soluble, suitable for direct aqueous formulations. |
| DMSO | 621.54 | 83.33 mg/mL[1] | A powerful solvent for creating high-concentration stock solutions. |
| PBS (pH 7.4) | 621.54 | High (expected) | While a precise value is not published, high solubility is expected due to the physiological pH. Always verify by testing small amounts. |
| Ethanol | 621.54 | Sparingly soluble (expected) | Not a primary recommended solvent. Use with caution and test small quantities first. |
Data is for Clazosentan Disodium Salt (CAS: 503271-02-1).
Endothelin-1 Signaling Pathway and Clazosentan Inhibition
Clazosentan acts by competitively antagonizing the ET-A receptor, thus inhibiting the signaling cascade initiated by Endothelin-1 (ET-1).
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol details how to prepare a high-concentration stock solution of clazosentan disodium salt in DMSO, which is common for cell-based assays.
Materials:
-
Clazosentan Disodium Salt (MW: 621.54 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To make a 10 mM solution, you need to dissolve 6.2154 mg of clazosentan disodium salt in 1 mL of DMSO.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 621.54 g/mol = 0.0062154 g = 6.22 mg
-
-
Weighing: Carefully weigh out the calculated mass (e.g., 6.22 mg) of clazosentan disodium salt powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the solid does not completely dissolve, use a bath sonicator for 5-10 minutes. Visually inspect to ensure a clear, precipitate-free solution.[1]
-
Storage: Aliquot the stock solution into single-use, sterile tubes to avoid contamination and repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[4]
Protocol 2: Preparation of a Formulation for In Vivo Animal Studies (Parenteral)
For animal studies requiring parenteral injection (e.g., intraperitoneal or subcutaneous), a co-solvent system is often necessary. This protocol describes a common DMSO/Corn Oil formulation.
Materials:
-
Clazosentan Disodium Salt powder
-
DMSO (analytical grade)
-
Sterile Corn Oil
-
Sterile vials
-
Vortex mixer
Procedure:
-
Prepare DMSO Stock: First, prepare a concentrated stock solution of clazosentan in DMSO. For example, dissolve 25 mg of clazosentan in 1 mL of DMSO to achieve a 25 mg/mL stock. Ensure it is fully dissolved.[1]
-
Dilution into Vehicle: In a separate sterile vial, measure the required volume of corn oil.
-
Final Formulation: To achieve a final formulation with 10% DMSO, add 1 part of the clazosentan/DMSO stock solution to 9 parts of corn oil.
-
Example: To prepare 1 mL of the final injection solution, add 100 µL of the 25 mg/mL clazosentan/DMSO stock to 900 µL of corn oil.[1]
-
-
Mixing: Vortex the final mixture thoroughly to ensure a homogenous solution or a fine suspension. This will result in a final clazosentan concentration of 2.5 mg/mL.
Troubleshooting Guide
Issue: Precipitate Forms When Diluting DMSO Stock into Aqueous Media/Buffer
This is a common problem known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.
References
Technical Support Center: Overcoming Clazosentan Sodium Delivery Challenges In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo use of clazosentan (B1669160) sodium. It addresses common challenges, offers troubleshooting solutions, and provides detailed experimental protocols to facilitate successful research.
Frequently Asked Questions (FAQs)
Q1: What is clazosentan sodium and what is its primary mechanism of action?
A1: this compound is a selective endothelin-A (ETa) receptor antagonist.[1] Following a subarachnoid hemorrhage (SAH), the potent vasoconstrictor endothelin-1 (B181129) (ET-1) is released, which binds to ETa receptors on cerebral arteries, leading to vasospasm.[1][2] Clazosentan competitively inhibits this binding, thereby preventing or reversing vasoconstriction.[1][2]
Q2: What are the primary challenges observed with clazosentan in clinical and preclinical studies?
A2: A significant challenge with clazosentan is the observed dissociation between its efficacy in reducing angiographic vasospasm and the inconsistent improvement in overall clinical outcomes.[2][3] While it effectively reduces the narrowing of large cerebral arteries, this does not always translate to better neurological function.[2] This suggests that other mechanisms beyond large-vessel vasospasm contribute to brain injury after SAH.[1] Additionally, adverse effects such as hypotension, pulmonary complications, and anemia are frequently reported.[4][5][6]
Q3: What are the known side effects of clazosentan administration in vivo?
A3: The most commonly reported adverse events in clinical trials include pulmonary complications (such as pulmonary edema and pleural effusion), hypotension, and anemia.[4][5][6] These side effects are thought to be related to the vasodilatory effects of clazosentan and potential fluid retention.[7]
Q4: How should this compound be prepared for in vivo administration?
A4: For clinical use, clazosentan is typically diluted in physiological saline.[8] For preclinical experiments, it is recommended to prepare fresh solutions daily and protect them from light to prevent degradation.[1] The disodium (B8443419) salt form is available for formulation.[9]
Troubleshooting Guide
Issue 1: Difficulty with continuous intravenous infusion in small animal models (e.g., mice, rats).
-
Possible Cause: Small vessel size, catheter displacement, or blockage.[1]
-
Troubleshooting:
Issue 2: Unexpected lack of effect on angiographic vasospasm in an experimental model.
-
Possible Cause:
-
Drug Preparation/Stability: Improper dissolution or degradation of clazosentan.[1]
-
Dosage: The administered dose may be insufficient to achieve a therapeutic concentration.[1]
-
Timing of Administration: Treatment may have been initiated too late after the induction of subarachnoid hemorrhage (SAH).[1]
-
-
Troubleshooting:
-
Preparation: Prepare fresh solutions of clazosentan daily and protect them from light.[1]
-
Dosage: Refer to dose-response studies in relevant animal models to select an appropriate dose. A common preclinical dose in rats is a 10 mg/kg bolus followed by a 1 mg/kg/h infusion.[2]
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Timing: Initiate administration of clazosentan shortly after SAH induction for prophylactic studies.[10]
-
Issue 3: Management of hypotension in animal models during clazosentan infusion.
-
Possible Cause: Systemic vasodilation due to ETa receptor blockade.[5]
-
Troubleshooting:
-
Continuously monitor mean arterial blood pressure (MABP).
-
If significant hypotension occurs, consider reducing the infusion rate of clazosentan.
-
In clinical settings, vasopressors may be used to manage hypotension; however, their use in preclinical models should be carefully considered and standardized across experimental groups.
-
Issue 4: Observing anemia in long-term clazosentan administration studies.
-
Possible Cause: A potential mechanism is a dilutional effect secondary to fluid retention, which is a possible class effect of endothelin receptor antagonists.[7]
-
Troubleshooting:
-
Monitor hematocrit and hemoglobin levels regularly throughout the study.
-
Carefully monitor fluid balance in the animals.
-
When analyzing results, consider the potential for hemodilution to influence other measured parameters.
-
Data Presentation
Table 1: Physicochemical Properties of Clazosentan
| Property | Value | Reference |
| Molecular Formula | C25H23N9O6S | [11] |
| Molecular Weight | 577.57 g/mol | [10] |
| CAS Number | 180384-56-9 | [11] |
| Synonyms | Ro 61-1790, VML 588, AXV-034343 | [11] |
| Solubility | DMSO: 83.33 mg/mL (144.28 mM) with ultrasound | [10] |
Table 2: Preclinical Pharmacokinetic Parameters of Clazosentan
| Species | Clearance (CL) | Volume of Distribution (Vss) | Protein Binding | Primary Excretion Route | Reference |
| Human | 31–44 L/h | 13–32 L | ~98% | Feces (unchanged) | [12] |
Table 3: Incidence of Common Adverse Events in CONSCIOUS Clinical Trials
| Adverse Event | Placebo Group | Clazosentan 1 mg/h | Clazosentan 5 mg/h | Clazosentan 15 mg/h | Reference |
| Anemia | Reported | Higher Incidence | Higher Incidence | Higher Incidence | [5][7] |
| Hypotension | Reported | Higher Incidence | Higher Incidence | Higher Incidence | [5][6] |
| Pulmonary Complications | Reported | Higher Incidence | Higher Incidence | Higher Incidence | [5][6] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Clazosentan Efficacy in a Rat Model of Subarachnoid Hemorrhage (SAH)
Objective: To evaluate the effect of clazosentan on cerebral vasospasm following SAH in rats.
Animal Model: Male Sprague-Dawley rats (250-300g).
Materials:
-
This compound
-
Vehicle (e.g., sterile physiological saline)
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Anesthesia (e.g., isoflurane)
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Stereotactic frame
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Infusion pump
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Catheters for intravenous administration
-
Monitoring equipment for mean arterial blood pressure (MABP) and intracranial pressure (ICP)
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotactic frame. Maintain body temperature at 37°C.
-
Catheter Placement: Insert a catheter into the femoral vein for drug administration.
-
SAH Induction: Induce SAH using a validated model, such as the endovascular perforation model or the pre-chiasmatic cistern blood injection model. A common method is the injection of 300 µl of non-heparinized autologous blood into the pre-chiasmatic cistern.[2]
-
Clazosentan Administration:
-
Treatment Group: One hour after SAH induction, administer an intravenous bolus of clazosentan (10 mg/kg) followed by a continuous infusion (1 mg/kg/h) using an infusion pump.[2]
-
Control Group: Administer an equivalent volume of vehicle using the same protocol.
-
-
Monitoring: Continuously monitor MABP and ICP throughout the experiment.
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Endpoint Assessment: At a predetermined time point (e.g., 24 or 48 hours post-SAH), assess the degree of cerebral vasospasm using techniques such as angiography or post-mortem vessel diameter measurements. Neurological function can also be assessed using appropriate scoring systems.
Mandatory Visualizations
Caption: Endothelin-A receptor signaling pathway and the mechanism of action of clazosentan.
Caption: General experimental workflow for in vivo evaluation of clazosentan in a rat SAH model.
References
- 1. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different effects of clazosentan on consequences of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating this compound for the treatment of aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clazosentan to overcome neurological ischemia and infarction occurring after subarachnoid hemorrhage (CONSCIOUS-1): randomized, double-blind, placebo-controlled phase 2 dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clazosentan for cerebral vasospasm prevention in aneurysmal subarachnoid hemorrhage: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2022096549A1 - A stable crystalline hydrate of clazosentan disodium salt - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 12. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
Clazosentan Sodium Stability in Solution: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of clazosentan (B1669160) sodium in solution. This resource is intended to assist researchers in designing and executing experiments, ensuring the integrity of their results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of clazosentan sodium solutions.
Q1: What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, this compound can be dissolved directly in aqueous buffers. Dimethyl sulfoxide (B87167) (DMSO) is also a suitable solvent for preparing concentrated stock solutions, with a solubility of up to 83.33 mg/mL.[1] When using a DMSO stock, it is common practice to dilute it with an appropriate aqueous medium, such as corn oil, for in vivo parenteral injections.[1]
Q2: How does pH affect the solubility and stability of this compound in aqueous solutions?
Q3: What are the recommended storage conditions for this compound solutions?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Once in solution, it is advisable to aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles. The approved drug product, an aqueous solution for intravenous administration, has a shelf life of 36 months when stored at room temperature in a colorless glass vial with a butyl rubber stopper and a flip-off aluminum seal.
Q4: Is this compound sensitive to light?
Photostability testing has shown that both the clazosentan drug substance and the drug product are photostable. Therefore, special precautions to protect solutions from light are not typically necessary under normal laboratory conditions.
Q5: What are the potential degradation pathways for this compound in solution?
While specific degradation pathways for clazosentan have not been detailed in publicly available literature, its chemical structure, which includes sulfonamide, pyrimidine, and pyridine (B92270) moieties, provides clues to potential degradation routes.
-
Hydrolysis: The sulfonamide linkage may be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could lead to cleavage of the molecule.
-
Oxidation: The molecule contains several nitrogen and oxygen atoms that could be susceptible to oxidation.
-
Photodegradation: Although shown to be photostable, prolonged exposure to high-intensity UV light could potentially lead to degradation, a common pathway for pyridine and pyrimidine-containing compounds.
The following diagram illustrates a hypothetical degradation pathway based on the known reactivity of related chemical structures.
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | pH of the solution is too low, causing the free acid form to precipitate. | Ensure the pH of the aqueous buffer is at or above physiological pH (7.4) to maintain the highly soluble disodium (B8443419) salt form.[1] |
| The concentration of this compound exceeds its solubility limit in the chosen solvent. | Consult solubility data for the specific solvent and temperature. If necessary, prepare a more dilute solution or use a co-solvent like DMSO for initial dissolution. | |
| Loss of biological activity | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions from solid stock for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. |
| The pH of the experimental medium has shifted, leading to degradation. | Monitor and control the pH of the experimental medium throughout the experiment, especially for long-term incubations. | |
| Inconsistent experimental results | Inaccurate concentration of this compound solution due to degradation or precipitation. | Use a validated analytical method, such as HPLC-UV, to confirm the concentration and purity of the this compound solution before and during the experiment.[1] |
| Interaction with other components in the experimental system. | Evaluate potential interactions of this compound with other reagents or materials used in the assay. |
Section 3: Experimental Protocols
This section provides a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which can be adapted for the analysis of this compound and its potential degradation products. This protocol is based on established methods for similar sulfonamide-containing compounds.
Protocol: Stability-Indicating Reversed-Phase HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (typically around the λmax of clazosentan) |
| Injection Volume | 10 µL |
Workflow for Method Development and Validation:
Procedure for Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat at 60°C. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample or solution of this compound to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose a solution of this compound to light according to ICH Q1B guidelines.
Data Analysis:
Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent clazosentan peak. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the clazosentan peak.
Section 4: Quantitative Data Summary
While specific quantitative data on the degradation kinetics of this compound is limited in public literature, the following table summarizes key physicochemical properties relevant to its stability in solution.
| Property | Value | Reference |
| Molecular Formula (Disodium Salt) | C₂₅H₂₁N₉Na₂O₆S | [1] |
| Molecular Weight (Disodium Salt) | 621.54 g/mol | [1] |
| pKa₁ | 4.5 | [1] |
| pKa₂ | 3.3 | [1] |
| Aqueous Solubility (Disodium Salt) | 25% at physiological pH | [1] |
| Solubility in DMSO | 83.33 mg/mL | [1] |
| Recommended Storage (Solid) | -20°C | |
| Drug Product Shelf Life (Aqueous Solution) | 36 months at room temperature | |
| Photostability | Photostable |
Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on currently available scientific literature. Researchers should always perform their own validation studies to ensure the stability and integrity of this compound under their specific experimental conditions. The degradation pathways and HPLC protocol are based on general knowledge of similar chemical structures and may require optimization for this compound.
References
Troubleshooting clazosentan sodium inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clazosentan (B1669160) sodium. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments, leading to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for clazosentan sodium?
Clazosentan is a potent and highly selective endothelin-A (ETA) receptor antagonist.[1][2][3] It works by competitively inhibiting the binding of endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor, to the ETA receptors located on vascular smooth muscle cells.[1][4] Following an aneurysmal subarachnoid hemorrhage (aSAH), ET-1 is released in large quantities, leading to cerebral vasospasm, which is a narrowing of the cerebral arteries.[5][6] By blocking this interaction, clazosentan prevents the signaling cascade that results in vasoconstriction, thereby mitigating the ischemic effects of vasospasm.[1][4] Its selectivity for the ETA receptor over the ETB receptor is approximately 1000-fold.[2][6]
Q2: Why do I observe a significant reduction in angiographic vasospasm with clazosentan, but not a corresponding improvement in long-term neurological outcomes in my animal models?
This phenomenon, often termed the "vasospasm-outcome disconnect," is a critical and complex issue observed in both preclinical and clinical studies.[5][7] Several factors may contribute to this discrepancy:
-
Multifactorial Nature of Brain Injury: Brain injury after aSAH is not solely caused by large-vessel vasospasm. Other pathological processes, such as early brain injury, microvascular dysfunction, inflammation, and cortical spreading depolarizations, play a significant role in the overall neurological outcome.[5][8] Clazosentan effectively targets vasospasm, but may not address these other injury mechanisms.
-
Systemic Hemodynamic Effects: Clazosentan's vasodilatory effects are not restricted to the cerebral vasculature. Systemic vasodilation can lead to hypotension, which may compromise cerebral perfusion pressure and counteract the benefits of reduced vasospasm.[5][9]
-
Off-Target or Downstream Effects: While clazosentan is selective for the ETA receptor, the broader physiological consequences of this blockade might influence other systems that impact neurological recovery.
Q3: What are the common adverse events associated with clazosentan administration that could confound my experimental results?
The most frequently reported adverse events related to clazosentan are linked to its vasodilatory properties and effects on fluid balance.[8][10] In both animal and human studies, researchers should be vigilant for:
-
Hypotension: A drop in systemic blood pressure is a common finding.[2][8][9] This is critical to monitor as it can affect cerebral blood flow.
-
Pulmonary Complications: Fluid retention, pulmonary edema, and pleural effusion have been noted, particularly at higher doses.[8][9][11] These can lead to hypoxia and systemic stress, impacting neurological assessments.
-
Anemia: A decrease in hemoglobin or hematocrit has been reported.[2][8][9]
-
Electrolyte Imbalances: Hyponatremia may occur.[9]
Careful monitoring of cardiovascular and respiratory parameters is essential to distinguish between the direct neurological effects of the experimental condition and the systemic effects of the drug.
Troubleshooting Inconsistent Experimental Results
Q4: My in vitro experiments using isolated arteries are showing variable dose-response curves. What could be the cause?
Inconsistent results in in vitro assays like wire myography can stem from several factors:
-
Tissue Viability and Handling: Ensure that arterial rings are carefully dissected and maintained in oxygenated physiological salt solution to preserve endothelial and smooth muscle function. Damage during preparation can significantly alter responsiveness.
-
Drug Stability and Dilution: Clazosentan is highly soluble in aqueous solutions.[2] However, it is crucial to prepare fresh dilutions for each experiment. If using a stock solution in a solvent like DMSO, ensure the final solvent concentration is minimal and consistent across all experimental conditions, as the solvent itself can have vasoactive effects. Store stock solutions at -20°C as a general precaution.
-
Pre-constriction Agent: The potency of clazosentan as an antagonist is measured against an agonist-induced contraction (e.g., ET-1). The concentration and stability of the ET-1 used for pre-constriction must be consistent.
-
Endothelial Integrity: The presence or absence of a functional endothelium can influence the contractile response. The pA2 value (a measure of antagonist affinity) for clazosentan can differ in arteries with and without endothelium.[12]
Q5: I am observing high mortality or unexpected adverse events in my animal model of subarachnoid hemorrhage when using clazosentan. How can I troubleshoot this?
-
Dose and Infusion Rate: Clazosentan is typically administered as a continuous intravenous infusion.[13] Bolus injections or excessively high infusion rates can lead to acute hypotension and cardiovascular instability. Ensure the dose is appropriate for the animal species and model, often starting with doses described in the literature (e.g., 10 mg/kg bolus followed by a continuous infusion in rat models) and adjusting as needed.[4]
-
Fluid Balance Management: Due to the risk of fluid retention and pulmonary edema, it is critical to monitor the animal's fluid input and output.[9][11] Unmanaged fluid accumulation can lead to respiratory distress and death, confounding the study of neurological outcomes.
-
Concomitant Medications: Anesthetics and other supportive care drugs can interact with clazosentan. For example, some anesthetics also have vasodilatory properties that could exacerbate hypotension. Standardize all supportive care and medication protocols across all experimental groups.
Data Presentation
Table 1: Summary of Clazosentan Efficacy on Angiographic Vasospasm in Clinical Trials
| Study | Dosage(s) Investigated | Placebo Group Vasospasm Incidence | Clazosentan Group Vasospasm Incidence | Relative Risk Reduction |
| CONSCIOUS-1 | 1, 5, 15 mg/h | 66% | 23% (at 15 mg/h) | 65%[14] |
| Japanese Phase 2 | 5, 10 mg/h | 80.0% | 35.3% (at 10 mg/h) | Significant (p<0.0001)[15] |
| CONSCIOUS-3 | 5, 10 mg/h | 27% (composite endpoint) | 15% (at 10 mg/h) | Significant[14] |
Table 2: Common Adverse Events Associated with Clazosentan (Frequency higher than Placebo)
| Adverse Event | Reported in Studies | Notes |
| Pulmonary Complications | CONSCIOUS trials, Japanese studies[2][8][11] | Includes pulmonary edema, pleural effusion, dyspnea. Dose-dependent. |
| Hypotension | CONSCIOUS trials, Japanese studies[2][8][9] | A direct consequence of systemic vasodilation. |
| Anemia | CONSCIOUS trials, Japanese studies[2][8][9] | Mechanism may be related to hemodilution or other factors. |
| Fluid Retention | Japanese studies[8][9][16] | A significant concern requiring careful fluid management. |
Experimental Protocols
Methodology 1: In Vitro Wire Myography for Clazosentan Activity
This protocol is adapted from methodologies described for characterizing endothelin receptor antagonists.[12][17]
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., rat) and carefully dissect the basilar artery in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the artery of adhering connective tissue and cut it into 2-3 mm rings.
-
Mount the arterial rings on two fine wires in an organ bath chamber of a wire myograph system.
-
-
Equilibration:
-
Maintain the organ bath at 37°C, filled with Krebs-Henseleit buffer continuously bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a standardized resting tension. Replace the buffer every 15-20 minutes.
-
-
Viability and Contractility Check:
-
Induce contraction with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability.
-
Wash out the KCl and allow the tension to return to baseline.
-
-
Antagonism Protocol:
-
Incubate the arterial rings with a specific concentration of clazosentan (or vehicle control) for a predetermined period (e.g., 30-60 minutes).
-
Construct a cumulative concentration-response curve by adding increasing concentrations of Endothelin-1 (ET-1).
-
Record the isometric tension developed at each ET-1 concentration.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum KCl-induced contraction against the log concentration of ET-1.
-
Compare the concentration-response curves in the absence and presence of different concentrations of clazosentan. A rightward shift in the curve indicates competitive antagonism.[12]
-
Calculate the pA2 value to quantify the potency of clazosentan.
-
Visualizations
Caption: Endothelin-1 signaling pathway and the mechanism of action for clazosentan.
Caption: Experimental workflow for in vitro wire myography assay.
Caption: Troubleshooting flowchart for inconsistent clazosentan results.
References
- 1. What is the mechanism of Clazosentan? [synapse.patsnap.com]
- 2. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Clazosentan used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [Pharmacological Profile and Clinical Study Results of endothelin receptor antagonist, this compound (PIVLAZ® I.V. Infusion liquid 150 mg)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clazosentan Reduced Vasospasm-Related Morbidity but Did Not Improve aSAH Neurological Outcomes - Congress of Neurological Surgeons (CNS) [cns.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Factors Influencing Discontinuation of Clazosentan Therapy in Elderly Patients with Aneurysmal Subarachnoid Hemorrhage: A Retrospective Study from a Japanese Single Center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating this compound for the treatment of aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prophylactic management of cerebral vasospasm with clazosentan in real clinical practice: a single-center retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cerebrovascular characterization of clazosentan, the first nonpeptide endothelin receptor antagonist clinically effective for the treatment of cerebral vasospasm. Part I: inhibitory effect on endothelin(A) receptor-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The REACT study: design of a randomized phase 3 trial to assess the efficacy and safety of clazosentan for preventing deterioration due to delayed cerebral ischemia after aneurysmal subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. Preventive Effect of Clazosentan against Cerebral Vasospasm after Clipping Surgery for Aneurysmal Subarachnoid Hemorrhage in Japanese and Korean Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Risk factors for fluid retention associated with clazosentan after subarachnoid hemorrhage: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Clazosentan Sodium for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clazosentan (B1669160) sodium in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of clazosentan sodium?
Clazosentan is a potent and selective antagonist of the Endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1), a powerful vasoconstrictor, binds to ETA receptors on smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction.[1] Clazosentan competitively inhibits this interaction, thereby blocking the downstream effects of ET-1 signaling.[1]
Q2: Which cell lines are suitable for studying clazosentan's effects?
A variety of cell lines can be used, provided they endogenously express the ETA receptor. Commonly used models include:
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A-10 cells: A rat aortic smooth muscle cell line that expresses a high level of endogenous ETA receptors.[1][3]
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Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell model for studying endothelial cell biology and ET-1 signaling.[4][5]
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CHO-K1 or HEK293 cells: These cell lines can be engineered to stably express the human ETA receptor for targeted studies.[6]
Q3: What is a typical concentration range for clazosentan in cell-based assays?
The optimal concentration of clazosentan will depend on the specific cell type and assay. Based on its high affinity for the ETA receptor, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro functional assays. In studies on isolated rat basilar arteries, clazosentan has been shown to be effective in the nanomolar range (1 nM, 10 nM, and 100 nM).[7] Always perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
Clazosentan disodium (B8443419) salt is water-soluble.[8] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS) or cell culture medium without serum. To minimize the risk of contamination and degradation, it is advisable to:
-
Prepare fresh solutions for each experiment.
-
If storage is necessary, sterile filter the stock solution and store in aliquots at -20°C or -80°C for short-term storage.[9][10]
-
Avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guides
Issue 1: High variability or no response in functional assays (e.g., calcium mobilization).
| Possible Cause | Troubleshooting Steps |
| Low ETA receptor expression in cells. | Confirm ETA receptor expression in your cell line at the protein level (e.g., Western blot, flow cytometry) or mRNA level (e.g., RT-qPCR). Consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Suboptimal clazosentan concentration. | Perform a concentration-response curve to determine the IC50 of clazosentan in your assay. A typical starting range is 1 nM to 1 µM. |
| Poor cell health. | Ensure cells are healthy, in the logarithmic growth phase, and have a viability of >95%. Avoid using cells that are over-confluent. |
| Agonist (ET-1) degradation. | Prepare fresh ET-1 solutions for each experiment and store aliquots at -80°C. |
| Incorrect assay setup. | Review the protocol for your calcium mobilization assay, ensuring correct dye loading, incubation times, and instrument settings. |
Issue 2: Compound precipitation in cell culture medium.
| Possible Cause | Troubleshooting Steps |
| Exceeding solubility limit. | Although this compound is water-soluble, high concentrations in complex media containing salts and proteins can sometimes lead to precipitation. Prepare a higher concentration stock solution in a simple buffer (e.g., PBS) and dilute it further in the final culture medium.[11] |
| Interaction with media components. | Some components of serum-containing media can interact with the compound. Try preparing dilutions in serum-free media first, then adding it to the cells with serum-containing media. |
| Improper dissolution of stock solution. | Ensure the stock solution is fully dissolved before adding it to the culture medium. Gentle warming to 37°C and vortexing can aid dissolution.[9] |
| Temperature shock. | Thaw frozen stock solutions slowly and avoid repeated freeze-thaw cycles.[8] When adding the compound to the medium, ensure both are at the same temperature (typically 37°C).[8] |
Issue 3: Unexpected cytotoxicity.
| Possible Cause | Troubleshooting Steps |
| High clazosentan concentration. | High concentrations of any compound can lead to off-target effects and cytotoxicity. Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of clazosentan for your specific cell line. |
| Solvent toxicity. | If using a solvent other than an aqueous buffer, ensure the final concentration in the culture medium is not toxic to the cells. Always include a vehicle control in your experiments. |
| Contamination of stock solution. | Ensure stock solutions are sterile-filtered to prevent bacterial or fungal contamination. |
| Off-target effects. | While clazosentan is highly selective for the ETA receptor, at very high concentrations, it may interact with other targets. If cytotoxicity is observed at concentrations relevant for ETA antagonism, further investigation into potential off-target effects may be necessary. |
Data Presentation
Table 1: Inhibitory Potency of Clazosentan on ET-1-Induced Contractions in Isolated Rat Basilar Artery
| Agonist | Preparation | Endothelium | pA2 Value |
| Endothelin-1 (ET-1) | Rat Basilar Artery | With (E+) | 7.8 |
| Endothelin-1 (ET-1) | Rat Basilar Artery | Without (E-) | 8.6 |
| Big Endothelin-1 | Rat Basilar Artery | With (E+) | 8.6 |
| Big Endothelin-1 | Rat Basilar Artery | Without (E-) | 8.3 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.[1]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of clazosentan on ET-1-induced intracellular calcium mobilization in A-10 cells.
Materials:
-
A-10 cells (ATCC® CRL-1476™)
-
Complete growth medium (DMEM with 10% FBS)
-
This compound
-
Endothelin-1 (ET-1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating: Seed A-10 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the growth medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of clazosentan in HBSS.
-
Wash the cells twice with HBSS.
-
Add 100 µL of the clazosentan dilutions to the respective wells. Include a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation & Measurement:
-
Prepare an ET-1 solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response curve.
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence.
-
Inject the ET-1 solution into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for at least 120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition for each clazosentan concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the clazosentan concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Reporter Gene Assay
This protocol outlines a method to assess the antagonistic activity of clazosentan on ETA receptor-mediated gene transcription.
Materials:
-
HEK293 cells stably expressing the human ETA receptor.
-
Reporter plasmid containing a response element for a downstream transcription factor (e.g., CRE-luciferase).
-
Transfection reagent.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Endothelin-1 (ET-1).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the ETA receptor-expressing HEK293 cells with the reporter plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of clazosentan in serum-free medium.
-
Replace the culture medium with the clazosentan dilutions and incubate for 1 hour.
-
-
Agonist Stimulation:
-
Add ET-1 to the wells at a final concentration corresponding to its EC50 (determined previously).
-
Incubate the cells for an additional 4-6 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to the cell lysate.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the percentage of inhibition for each clazosentan concentration and determine the IC50 value as described in the calcium mobilization assay protocol.
-
Visualizations
Caption: ET-A receptor signaling pathway and mechanism of action of clazosentan.
Caption: General experimental workflow for an antagonist cell-based assay.
Caption: Logical troubleshooting workflow for unexpected assay results.
References
- 1. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clazosentan: an endothelin receptor antagonist for treatment of vasospasm after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line A-10 (CVCL_0130) [cellosaurus.org]
- 4. Human umbilical vein endothelial cell - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. A human antibody against human endothelin receptor type A that exhibits antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerebrovascular characterization of clazosentan, the first nonpeptide endothelin receptor antagonist clinically effective for the treatment of cerebral vasospasm. Part I: inhibitory effect on endothelin(A) receptor-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. phytotechlab.com [phytotechlab.com]
How to minimize off-target effects of clazosentan sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of clazosentan (B1669160) sodium during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of clazosentan sodium?
This compound is a selective endothelin-A (ETA) receptor antagonist.[1][2][3] It works by blocking the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to the ETA receptors on smooth muscle cells of blood vessels.[2][3] This inhibition of ET-1 mediated signaling leads to vasodilation, which is intended to prevent cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH).[2][4][5]
Q2: What are the most common off-target effects observed with this compound administration?
The most frequently reported off-target effects associated with this compound are:
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Hypotension: A drop in systemic blood pressure due to the vasodilatory effects of the drug not being confined to the cerebral vasculature.[6][7]
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Pulmonary Complications: These include pulmonary edema and pleural effusion, which are considered a class effect of endothelin receptor antagonists due to fluid retention.[6][8]
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Anemia: A decrease in the oxygen-carrying capacity of the blood.[6][7]
Q3: How can we minimize hypotension during our experiments?
Hypotension is a known dose-dependent side effect.[7] To minimize this:
-
Careful Dose Selection: Initiate experiments with a lower dose and titrate upwards as necessary, while closely monitoring blood pressure. Higher doses of clazosentan (>5 mg/h) have been associated with a greater incidence of hypotension.[4][7]
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Fluid Management: Ensure euvolemia to avoid exacerbating hypotension.
-
Prophylactic Measures: In clinical settings, pre-specified protocols for managing hypotension with vasopressors are recommended.[6][9] For preclinical research, having a plan for blood pressure support is advisable.
Q4: What are the best practices for mitigating pulmonary complications?
Pulmonary complications such as pulmonary edema are often linked to fluid retention.[6][8]
-
Strict Fluid Balance Monitoring: Avoid excessive fluid administration to maintain a neutral or slightly negative fluid balance.[8][9]
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Diuretic Use: In cases of fluid overload, the use of diuretics can be considered to manage pulmonary edema.[5]
Q5: Are there strategies to counteract the anemic effects of clazosentan?
Anemia observed with clazosentan treatment can reduce the oxygen-carrying capacity of the blood, which is a concern in the context of ischemic injury.[6]
-
Baseline Hematologic Assessment: Establish baseline hemoglobin and hematocrit levels before initiating treatment.
-
Regular Monitoring: Frequently monitor hematological parameters throughout the experiment.
-
Supportive Care: In a clinical research setting, be prepared to provide supportive care, such as blood transfusions, if anemia becomes severe.
Troubleshooting Guides
Guide 1: Managing Unexpectedly Severe Hypotension
Issue: A significant and persistent drop in systemic blood pressure is observed shortly after clazosentan administration, compromising cerebral perfusion pressure.
Troubleshooting Steps:
-
Reduce or Discontinue Infusion: Immediately decrease the infusion rate of clazosentan or temporarily halt the administration.
-
Administer Vasopressors: If blood pressure does not recover promptly, administer a vasopressor agent according to your pre-defined experimental protocol.
-
Assess Fluid Status: Ensure the subject is not hypovolemic, as this can exacerbate hypotension.
-
Re-evaluate Dosage: Once blood pressure is stabilized, consider restarting the infusion at a lower dose.
Guide 2: Addressing Signs of Pulmonary Edema
Issue: The subject exhibits signs of respiratory distress, and imaging confirms the presence of pulmonary edema.
Troubleshooting Steps:
-
Cease Clazosentan Administration: Temporarily stop the drug infusion.
-
Fluid Restriction and Diuresis: Implement fluid restriction and administer diuretics to promote fluid removal.
-
Oxygen Supplementation: Provide supplemental oxygen to maintain adequate oxygen saturation.
-
Monitor Respiratory Function: Continuously monitor respiratory rate, oxygen saturation, and other relevant parameters.
Data Presentation
Table 1: Incidence of Common Adverse Events with Clazosentan (CONSCIOUS-3 Trial)
| Adverse Event | Placebo (n=189) | Clazosentan 5 mg/h (n=188) | Clazosentan 15 mg/h (n=197) |
| Pulmonary Complications | 14% | 19% | 29% |
| Hypotension | 15% | 18% | 30% |
| Anemia | 11% | 17% | 25% |
Data adapted from the CONSCIOUS-3 trial results.[7]
Table 2: Efficacy and Key Adverse Events of Clazosentan at Different Doses
| Endpoint | Placebo | Clazosentan 5 mg/h | Clazosentan 10 mg/h | Clazosentan 15 mg/h |
| Vasospasm-related Morbidity/Mortality | 27% | 24% | 15% | - |
| Delayed Ischemic Neurological Deficits (DIND) | 21% | - | - | 10% |
| Angiographic Vasospasm | 66% | - | - | 23% |
| Hypotension | Increased risk | Increased risk | Increased risk | Increased risk |
| Pulmonary Complications | Increased risk | Increased risk | Increased risk | Increased risk |
| Anemia | Increased risk | Increased risk | Increased risk | Increased risk |
This table summarizes findings from various clinical trials, including CONSCIOUS-2 and CONSCIOUS-3.[10]
Experimental Protocols
Protocol 1: Monitoring and Management of Hemodynamic Parameters
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for at least 30 minutes prior to clazosentan administration.
-
Continuous Monitoring: Throughout the infusion period, continuously monitor MAP and heart rate.
-
Define Hypotension Threshold: Establish a predefined MAP threshold (e.g., a decrease of >20% from baseline) that will trigger intervention.
-
Intervention Protocol:
-
If the MAP falls below the threshold, reduce the clazosentan infusion rate by 50%.
-
If the MAP remains low, pause the infusion.
-
If necessary, administer a bolus of a vasopressor (e.g., norepinephrine, phenylephrine) as per the experimental plan.
-
Once the MAP has stabilized above the threshold for at least 15 minutes, consider resuming the infusion at a lower dose.
-
Protocol 2: Assessment of Pulmonary Function and Fluid Balance
-
Baseline Assessment:
-
Record baseline respiratory rate and oxygen saturation.
-
Perform baseline chest imaging (e.g., X-ray or micro-CT).
-
Measure and record baseline body weight.
-
-
Continuous Monitoring:
-
Monitor respiratory rate and oxygen saturation continuously.
-
Strictly record all fluid intake and output to calculate daily fluid balance.
-
Measure body weight daily.
-
-
Intervention for Suspected Pulmonary Edema:
-
If signs of respiratory distress (e.g., increased respiratory rate, decreased oxygen saturation) are observed, immediately pause the clazosentan infusion.
-
Perform follow-up chest imaging.
-
If fluid overload is suspected (positive fluid balance, weight gain), administer a diuretic.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for managing clazosentan's off-target effects.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What is the mechanism of Clazosentan? [synapse.patsnap.com]
- 3. What is Clazosentan used for? [synapse.patsnap.com]
- 4. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prophylactic management of cerebral vasospasm with clazosentan in real clinical practice: a single-center retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Stratified assessment of clazosentan efficacy following subarachnoid hemorrhage: A multi-center cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Idorsia | Media release [idorsia.com]
- 10. neurologylive.com [neurologylive.com]
Preventing clazosentan sodium degradation during storage
Welcome to the Technical Support Center for clazosentan (B1669160) sodium. This guide is designed for researchers, scientists, and drug development professionals to provide essential information and troubleshooting advice for preventing the degradation of clazosentan sodium during storage and experimental use.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the recommended storage conditions for this compound?
A: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] For long-term storage, a temperature of 2°C - 8°C is recommended.[2] It is also advised to keep the compound away from incompatible materials and foodstuffs.[1][2]
Q2: My this compound solution has changed color. What does this indicate?
A: A change in the color or clarity of a this compound solution can be an indicator of chemical degradation. This could be due to exposure to light, elevated temperatures, incompatible solvents, or oxidative stress. It is recommended to prepare fresh solutions and re-evaluate your storage and handling procedures. If the issue persists, a stability analysis using a qualified analytical method like HPLC is advised to check for the presence of degradation products.
Q3: How susceptible is this compound to degradation in solution?
A: The stability of this compound in solution is highly dependent on the pH, solvent, and exposure to environmental factors like light and oxygen. The presence of functional groups such as a sulfonamide, ether linkages, and a tetrazole ring suggests potential susceptibility to hydrolysis under strongly acidic or basic conditions, as well as oxidative degradation.[3] Forced degradation studies are the standard approach to determine the intrinsic stability of a drug molecule under various stress conditions.[4]
Q4: What are the primary pathways through which this compound might degrade?
A: Based on its chemical structure, the most probable degradation pathways for this compound are:
-
Hydrolysis: The sulfonamide bond and ether linkages could be susceptible to cleavage under acidic or basic conditions.[3][4]
-
Oxidation: The nitrogen-containing heterocyclic rings and the sulfide (B99878) group in the molecule could be prone to oxidation, especially in the presence of oxidizing agents or peroxides.[3]
-
Photodegradation: Although a study on the drug product indicated it to be photostable, prolonged exposure of the pure compound or solutions to high-intensity UV or visible light could potentially lead to degradation.[1] It is always a best practice to protect solutions from light.
Q5: How can I detect and quantify the degradation of my this compound sample?
A: A stability-indicating analytical method is required to separate and quantify the intact drug from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[5] Developing such a method involves subjecting the drug to forced degradation conditions (acid, base, oxidation, heat, light) to generate degradants and then ensuring the chromatographic method can resolve these new peaks from the main drug peak.
Quantitative Stability Data
The following tables summarize stability data for this compound. Table 1 presents data from studies on the finished drug product, while Table 2 provides a hypothetical example of results from a forced degradation study on the drug substance, as specific public data is limited.
Table 1: Stability of this compound Intravenous Infusion Liquid
| Study Type | Temperature | Relative Humidity | Duration | Result | Reference |
| Long-Term | 25°C | 60% RH | 36 Months | Stable | [1] |
| Accelerated | 40°C | 75% RH | 6 Months | Stable | [1] |
| Photostability | Not Specified | Not Specified | Not Specified | Photostable | [1] |
Table 2: Illustrative Example of Forced Degradation Data for this compound (Hypothetical)
| Stress Condition | Reagent/Method | Duration | Temperature | % Degradation (Example) |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | ~ 8% |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | ~ 12% |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | ~ 15% |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | < 2% |
| Photodegradation | UV Light (254 nm) | 24 hours | Room Temp | < 1% |
Note: The data in Table 2 is for illustrative purposes only and represents a typical outcome for a moderately stable pharmaceutical compound. Actual results may vary.
Experimental Protocols
1. Protocol for Forced Degradation Study
This protocol outlines a general procedure for stress testing to investigate the intrinsic stability of this compound.
-
Objective: To generate potential degradation products and identify conditions that affect the stability of this compound.
-
Procedure:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile (B52724) and water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at time points and dilute for analysis.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C. Also, store a solution of the compound at 60°C. Sample at various time points.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light. Sample at various time points.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The goal is to achieve approximately 5-20% degradation for each stress condition to ensure that secondary degradation is minimized.
-
2. Example of a Stability-Indicating HPLC Method
The following is a representative HPLC method that would serve as a starting point for developing a validated stability-indicating assay for this compound. This method would require optimization and validation for your specific instrumentation and samples.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (based on typical UV absorbance for similar structures).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
-
Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the clazosentan peak from degradation products and any matrix components.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in parameters (e.g., pH, flow rate, column temperature).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound stability.
References
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Clazosentan | C25H23N9O6S | CID 6433095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Addressing Clazosentan Sodium-Induced Hypotension in Animal Models
Welcome to the Technical Support Center for researchers utilizing clazosentan (B1669160) sodium in preclinical animal models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the management of clazosentan-induced hypotension, a known potential side effect. Our aim is to help you maintain the well-being of your animal subjects and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of clazosentan sodium and why does it cause hypotension?
A1: Clazosentan is a selective endothelin-A (ETA) receptor antagonist.[1] Endothelin-1 (ET-1) is a potent vasoconstrictor, and by blocking its effects on ETA receptors in vascular smooth muscle, clazosentan leads to vasodilation.[1] This systemic vasodilation can cause a decrease in peripheral vascular resistance, resulting in a drop in blood pressure (hypotension).[2][3] While primarily aimed at preventing cerebral vasospasm, this vasodilatory effect is not limited to the cerebral vasculature.[2]
Q2: Is hypotension a common side effect of clazosentan in animal models?
A2: Yes, hypotension is a recognized side effect of clazosentan in both clinical and preclinical studies.[3][4][5] The extent of the hypotensive effect can be dose-dependent. In rat models of subarachnoid hemorrhage (SAH), administration of clazosentan has been associated with changes in mean arterial pressure (MAP).[2]
Q3: What are the typical signs of hypotension in a research animal under anesthesia?
A3: During an experiment, especially under anesthesia, direct monitoring of arterial blood pressure is the most reliable method to detect hypotension. A common definition for hypotension in small animals is a mean arterial pressure (MAP) below 60 mmHg. Other clinical signs, though less precise, can include a prolonged capillary refill time, decreased body temperature, and reduced urine output.
Q4: Can I prevent clazosentan-induced hypotension before it occurs?
A4: While not always entirely preventable due to its mechanism of action, certain measures can mitigate the risk and severity of hypotension. These include ensuring the animal is euvolemic (has normal fluid volume) before drug administration and starting with a lower dose of clazosentan, with gradual titration to the desired therapeutic level while closely monitoring blood pressure. Prophylactic fluid administration can also be considered, but care must be taken to avoid fluid overload.
Troubleshooting Guide: Managing Clazosentan-Induced Hypotension
This guide provides a stepwise approach to managing hypotension observed during the administration of clazosentan in animal models.
Issue: A significant drop in blood pressure is observed after clazosentan administration.
Step 1: Confirm Hypotension Ensure that the blood pressure reading is accurate. Check the placement and calibration of your monitoring equipment (e.g., arterial catheter, transducer). A sustained MAP below 60 mmHg is generally considered hypotensive in rodents.
Step 2: Assess the Animal's Overall Condition Check other vital signs, such as heart rate, respiratory rate, and body temperature. Hypothermia can exacerbate hypotension, so maintaining normothermia is crucial.
Step 3: Adjust Clazosentan Infusion Rate If hypotension is observed during a continuous infusion, consider reducing the infusion rate. If a bolus dose was administered, be prepared to provide supportive care as the drug is metabolized.
Step 4: Fluid Resuscitation If the animal is hypotensive, a fluid bolus can be administered to increase intravascular volume.
-
Action: Administer a bolus of warmed isotonic crystalloid solution (e.g., Lactated Ringer's solution or 0.9% saline) at 10-20 ml/kg intravenously or subcutaneously over 5-15 minutes.[6]
-
Monitoring: Continuously monitor blood pressure during and after the fluid bolus. The goal is to see a return of MAP to above 60 mmHg.
-
Caution: Be mindful of the animal's cardiovascular and renal status to avoid fluid overload, especially in smaller animals.
Step 5: Vasopressor Support (if hypotension persists) If fluid resuscitation is insufficient to correct the hypotension, vasopressor therapy may be necessary.
-
Action: A continuous rate infusion (CRI) of a vasopressor like norepinephrine (B1679862) is the preferred method. A starting dose for norepinephrine in rats is around 0.1-0.3 µg/kg/min, titrated to effect.[7][8]
-
Preparation: Dilute norepinephrine in a suitable crystalloid solution (e.g., 5% dextrose) to a concentration that allows for precise administration via a syringe pump.
-
Monitoring: Continuous and direct arterial blood pressure monitoring is essential during vasopressor administration to allow for accurate dose titration and to avoid excessive hypertension.
Quantitative Data
The following tables summarize clazosentan dosing regimens used in rat models and the potential impact on physiological parameters.
Table 1: Clazosentan Dosing Regimens in Rat Models of Subarachnoid Hemorrhage
| Parameter | Regimen A | Regimen B |
| Timing of Administration | 1 hour post-SAH | 30 minutes pre-SAH |
| Bolus Dose | 10 mg/kg, IV | 1 mg/kg, IV |
| Continuous Infusion Rate | 1 mg/kg/h | 1 mg/kg/h |
| Reference | [1][9] | [10][11] |
Table 2: Illustrative Example of Fluid and Vasopressor Dosing for Hypotension in Rats
| Intervention | Dosage | Route of Administration | Notes |
| Isotonic Crystalloid Bolus | 10 - 20 ml/kg | IV or SC | Administer over 5-15 minutes. Can be repeated based on response. |
| Norepinephrine CRI | 0.1 - 0.3 µg/kg/min (starting dose) | IV | Titrate to achieve a target MAP > 60 mmHg. Requires continuous BP monitoring. |
Note: This is example data for illustrative purposes. Actual doses may need to be adjusted based on the specific experimental conditions and the animal's response.
Experimental Protocols
Protocol 1: Continuous Arterial Blood Pressure Monitoring in Anesthetized Rats
This protocol describes the direct measurement of arterial blood pressure via cannulation of the femoral or carotid artery.
Materials:
-
Anesthetized rat
-
Surgical instruments (forceps, scissors)
-
PE-50 tubing filled with heparinized saline
-
Pressure transducer
-
Data acquisition system
-
Warming pad
Procedure:
-
Anesthetize the rat according to your IACUC-approved protocol and place it on a warming pad to maintain body temperature.
-
Make a small incision to expose the femoral or carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place ligatures loosely around the proximal and distal portions of the exposed artery.
-
Tighten the distal ligature to occlude blood flow.
-
Make a small incision in the artery and insert the heparinized saline-filled PE-50 tubing.
-
Secure the catheter in place with the proximal ligature.
-
Connect the catheter to the pressure transducer and data acquisition system.
-
Ensure a stable and continuous blood pressure waveform is displayed before starting the experiment.
Protocol 2: Stepwise Management of Acute Hypotension
This protocol provides a structured approach to managing a sudden drop in blood pressure during an experiment.
-
Observe and Confirm: Note a sustained drop in MAP below 60 mmHg. Verify the reading with your monitoring equipment.
-
Check Anesthetic Depth: If using an inhalant anesthetic, consider reducing the concentration as a first step, as many anesthetics are potent vasodilators.
-
Administer Fluid Bolus: Administer a warmed isotonic crystalloid bolus (10-20 ml/kg) IV or SC over 5-15 minutes.
-
Re-assess Blood Pressure: Monitor MAP closely. If it remains below 60 mmHg after the fluid bolus, proceed to the next step.
-
Initiate Vasopressor Infusion: Start a continuous rate infusion of norepinephrine at a low dose (e.g., 0.1 µg/kg/min).
-
Titrate to Effect: Gradually increase the norepinephrine infusion rate in small increments (e.g., by 0.05 µg/kg/min every 5-10 minutes) until the target MAP (>60 mmHg) is achieved.
-
Continuous Monitoring: Maintain continuous monitoring of blood pressure and other vital signs throughout the procedure.
-
Weaning: Once the experimental procedure is complete or the animal is stable, gradually wean the vasopressor support. Do not stop the infusion abruptly.
Visualizations
Caption: Mechanism of clazosentan-induced hypotension.
Caption: Troubleshooting workflow for managing hypotension.
Disclaimer: This guide is intended for informational purposes for research professionals. All animal procedures should be performed in accordance with an IACUC-approved protocol and with appropriate veterinary oversight. The dosages and protocols provided are examples and may require optimization for your specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Initial real-world experience of clazosentan for subarachnoid hemorrhage in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Clazosentan in Patients with Aneurysmal Subarachnoid Hemorrhage: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. Low-dose norepinephrine in combination with hypotensive resuscitation may prolong the golden window for uncontrolled hemorrhagic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-dose norepinephrine in combination with hypotensive resuscitation may prolong the golden window for uncontrolled hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different effects of clazosentan on consequences of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Clazosentan, an endothelin receptor antagonist, prevents early hypoperfusion during the acute phase of massive experimental subarachnoid hemorrhage: a laser Doppler flowmetry study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Clazosentan Sodium Administration Techniques
Welcome to the technical support center for researchers, scientists, and drug development professionals working with clazosentan (B1669160) sodium. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for clazosentan sodium?
A1: Clazosentan is a potent and highly selective endothelin-A (ETa) receptor antagonist.[1][2][3] Following a subarachnoid hemorrhage (SAH), the potent vasoconstrictor endothelin-1 (B181129) (ET-1) is released into the cerebrospinal fluid.[4][5] ET-1 binds to ETa receptors on the vascular smooth muscle cells of cerebral arteries, triggering a signaling cascade that leads to intense vasoconstriction, known as cerebral vasospasm.[4][6] Clazosentan competitively inhibits the binding of ET-1 to ETa receptors, thereby preventing or reversing this vasoconstriction and mitigating vasospasm-induced ischemia.[2][4][7]
Q2: Why do clinical trials show that clazosentan reduces angiographic vasospasm but doesn't consistently improve overall neurological outcomes?
A2: This is a critical area of investigation, and the dissociation is likely multifactorial:
-
Complex Pathophysiology: Angiographic vasospasm of large cerebral arteries is only one component of delayed cerebral ischemia (DCI) after SAH.[2] Other mechanisms, such as neuroinflammation, microvascular dysfunction, microthrombosis, and cortical spreading depolarizations, also contribute significantly to poor neurological outcomes and are not directly targeted by clazosentan.[2]
-
Confounding Adverse Events: Clazosentan administration is associated with systemic side effects, most notably hypotension, pulmonary complications (like pulmonary edema and pleural effusion), and anemia.[1][8][9][10][11][12][13][14] Systemic hypotension is particularly problematic as it can reduce overall cerebral perfusion pressure, potentially counteracting the benefits of cerebral vasodilation and worsening ischemia.[1]
-
Surrogate Endpoint vs. Clinical Outcome: The successful reduction of angiographic vasospasm (a surrogate endpoint) may not be on the primary causal pathway for improving long-term neurological function (the clinical outcome).[1]
Q3: What is the recommended formulation and storage for this compound in a preclinical setting?
A3: this compound is highly soluble in aqueous solutions, making it suitable for intravenous (IV) administration.[9][15] For experimental use, it is typically dissolved in physiological saline.[2] It is recommended to prepare solutions fresh daily and protect them from light to ensure stability.[2] For non-aqueous formulations, a stock solution can be prepared in DMSO and then further diluted in a vehicle like corn oil.[15] The disodium (B8443419) salt form is highly water-soluble.[15] Vials of the drug product are typically stored at room temperature.[16]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Troubleshooting Steps |
| Unexpected lack of efficacy on angiographic vasospasm | 1. Improper Drug Preparation/Stability: Clazosentan solution was not prepared fresh, was exposed to light, or degraded.[2]2. Insufficient Dosage: The administered dose is too low for the specific animal model or experimental conditions.[2]3. Delayed Administration: Treatment was initiated too late after the induction of subarachnoid hemorrhage (SAH).[2] | 1. Preparation: Prepare fresh solutions daily using a suitable vehicle (e.g., physiological saline) and protect from light. Confirm solubility and stability.[2]2. Dosage: Conduct a dose-response study to determine the optimal therapeutic dose for your model.[2][3]3. Timing: Initiate administration as early as possible after SAH induction.[2][3] |
| Difficulty with continuous intravenous (IV) infusion in small animals (e.g., mice) | 1. Catheter Issues: Catheter displacement, blockage, or incorrect placement due to small vessel size.[2] | 1. Catheterization: Use a small-gauge catheter (e.g., tail vein or jugular vein) and ensure it is securely sutured.[2]2. Maintenance: Flush the catheter regularly with heparinized saline to maintain patency.[2]3. Long-term Infusion: For studies requiring long-term infusion, consider using a vascular access port.[2] |
| High incidence of adverse events (hypotension, pulmonary edema) | 1. Systemic Vasodilation: Clazosentan's vasodilatory effects are not confined to the cerebral vasculature, leading to systemic hypotension.[1]2. Fluid Retention: Fluid retention is a known class effect of endothelin receptor antagonists, leading to pulmonary complications.[1][14] | 1. Monitoring: Continuously monitor systemic blood pressure.[17]2. Management Protocols: In clinical trial design, pre-specify standardized guidelines for managing predictable adverse events like hypotension (e.g., use of vasopressors).[1] For fluid retention, consider fluid volume reduction and diuretics.[5]3. Dose Adjustment: Evaluate if a lower dose can maintain efficacy while reducing systemic side effects. |
| No improvement in neurological scores despite reduced vasospasm | 1. Multifactorial Injury: This mirrors the clinical "vasospasm-outcome disconnect." Other injury mechanisms beyond large-vessel vasospasm are contributing to the neurological deficit.[2] | 1. Expanded Assessment: In addition to neurological scoring, assess other injury markers like neuronal apoptosis, neuroinflammation, and blood-brain barrier integrity.[2]2. Monitor Perfusion: Investigate the impact of potential drug-induced hypotension on overall cerebral perfusion in your model.[2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for clazosentan in preventing cerebral vasospasm.
Caption: Workflow for preclinical evaluation of clazosentan in a rat SAH model.
Quantitative Data Summary
Table 1: Summary of Clazosentan Efficacy from a Meta-Analysis of Randomized Controlled Trials (Data synthesized from multiple clinical trials)
| Outcome | Clazosentan vs. Placebo (Relative Risk) | 95% Confidence Interval | p-value | Reference |
| Angiographic Vasospasm | 0.58 | 0.48 to 0.71 | <0.01 | [8] |
| Delayed Ischemic Neurological Deficits (DIND) | 0.76 | 0.62 to 0.92 | <0.05 | [8] |
| Vasospasm-related Morbidity/Mortality | 0.80 | 0.67 to 0.96 | <0.05 | [8] |
| New Cerebral Infarction | 0.74 | 0.52 to 1.04 | Not Significant | [8] |
| All-Cause Mortality | 1.03 | 0.71 to 1.49 | Not Significant | [8] |
| Poor Functional Outcome (GOSE) | 1.12 | 0.96 to 1.30 | Not Significant | [8] |
Table 2: Common Adverse Events Associated with Clazosentan (Incidence reported as more common compared to placebo)
| Adverse Event | Description | Potential Impact on Experiments | References |
| Hypotension | Drop in systemic blood pressure due to systemic vasodilation. | May reduce cerebral perfusion pressure, confounding neurological outcome assessments. | [1][8][10][12][14] |
| Pulmonary Complications | Includes pulmonary edema and pleural effusion, often linked to fluid retention. | Can lead to respiratory distress, requiring intensive management that complicates recovery and may lead to study discontinuation. | [1][5][8][10][12][14] |
| Anemia | Reduced oxygen-carrying capacity of the blood. | Can be a critical concern for a brain already vulnerable to ischemic injury. | [1][8][10][12][14] |
Key Experimental Protocols
Protocol 1: Preclinical Evaluation in a Rat Model of Subarachnoid Hemorrhage (SAH)
This protocol outlines a general method for studying the effects of clazosentan in a rat model of SAH.[4]
-
Animal Model:
-
Use adult male Sprague-Dawley rats (250-300g).
-
-
SAH Induction (Endovascular Perforation Model):
-
Anesthetize the rat and perform a midline cervical incision to expose the carotid artery.
-
Introduce a sharpened nylon filament into the external carotid artery and advance it to the internal carotid artery until it perforates the anterior cerebral artery, inducing SAH.
-
Confirm hemorrhage by observing a sharp increase in intracranial pressure (ICP).
-
-
Drug Administration:
-
Preparation: Dissolve this compound in sterile physiological saline to the desired concentration. Prepare fresh daily.
-
Regimen: Within 1-2 hours post-SAH induction, administer an intravenous (IV) bolus dose (e.g., 10 mg/kg) via the femoral vein, followed by continuous IV infusion (e.g., 1 mg/kg/h) using an osmotic pump for the duration of the experiment (e.g., up to 7 days).[4][17]
-
-
Monitoring and Assessment:
-
Physiological Monitoring: Continuously monitor mean arterial blood pressure (MABP) and ICP.[4]
-
Cerebral Blood Flow (CBF): Use techniques like laser Doppler flowmetry to measure CBF at baseline and at specified time points post-SAH.[4]
-
Angiographic Vasospasm: At the study endpoint, perform digital subtraction angiography (DSA) to quantify the degree of vasospasm in the major cerebral arteries.[17]
-
Neurological Scoring: Conduct daily behavioral tests (e.g., Garcia score) to assess neurological deficits.
-
-
Data Analysis:
-
Compare the outcomes between the clazosentan-treated group and a vehicle-treated control group using appropriate statistical tests.
-
Protocol 2: In Vitro Functional Assay for ETa Receptor Antagonism
This protocol describes a method to determine the potency of clazosentan in antagonizing ET-1-induced vasoconstriction in isolated arteries.[18]
-
Tissue Preparation:
-
Humanely euthanize an animal (e.g., rat) and carefully dissect the basilar artery in ice-cold Krebs solution.
-
Cut the artery into 2-3 mm ring segments.
-
-
Organ Bath Setup:
-
Mount the arterial ring segments in an organ bath chamber filled with Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the segments to an isometric force transducer to record changes in vascular tension.
-
Allow the rings to equilibrate under a resting tension of approximately 1g for at least 60 minutes.
-
-
Experimental Procedure:
-
Viability Check: Test the viability of the arterial rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).
-
Control Curve: Generate a cumulative concentration-response curve for Endothelin-1 (ET-1) by adding increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁷ M) to the organ bath and recording the maximal contraction.
-
Clazosentan Incubation: Wash the rings and allow them to return to baseline. Incubate a set of rings with a fixed concentration of clazosentan (e.g., 10⁻⁹, 10⁻⁸, or 10⁻⁷ M) for 30 minutes.[18]
-
Antagonism Curve: In the presence of clazosentan, repeat the cumulative concentration-response curve for ET-1.
-
-
Data Analysis:
-
Compare the ET-1 concentration-response curves in the absence and presence of clazosentan.
-
A competitive antagonist like clazosentan will cause a rightward parallel shift in the curve.[18]
-
Calculate the pA2 value from the Schild plot to quantify the potency of clazosentan as an ETa receptor antagonist.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clazosentan|Endothelin Receptor Antagonist [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Prophylactic management of cerebral vasospasm with clazosentan in real clinical practice: a single-center retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Clazosentan? [synapse.patsnap.com]
- 8. Effect of Clazosentan in Patients with Aneurysmal Subarachnoid Hemorrhage: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Frontiers | Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm [frontiersin.org]
- 12. neurologylive.com [neurologylive.com]
- 13. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. benchchem.com [benchchem.com]
- 16. pmda.go.jp [pmda.go.jp]
- 17. benchchem.com [benchchem.com]
- 18. Cerebrovascular characterization of clazosentan, the first nonpeptide endothelin receptor antagonist clinically effective for the treatment of cerebral vasospasm. Part I: inhibitory effect on endothelin(A) receptor-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Clazosentan Sodium vs. Nimodipine for Cerebral Vasospasm
In the critical care of patients following aneurysmal subarachnoid hemorrhage (aSAH), the prevention and management of cerebral vasospasm remain a paramount challenge. Vasospasm, the narrowing of cerebral arteries, can lead to delayed cerebral ischemia and significantly worsen patient outcomes. For decades, the calcium channel blocker nimodipine (B1678889) has been the standard of care. However, the development of the selective endothelin-A (ETA) receptor antagonist, clazosentan (B1669160) sodium, offers a targeted therapeutic alternative. This guide provides a detailed comparison of these two agents, presenting key experimental data, methodologies, and the underlying pharmacological pathways to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Two Distinct Approaches to Vasodilation
Clazosentan and nimodipine intervene in the vasoconstrictive cascade initiated by subarachnoid hemorrhage through different molecular mechanisms.
Clazosentan: Following aSAH, the lysis of red blood cells releases hemoglobin, which triggers the production and release of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor.[1][2] ET-1 binds to ETA receptors on vascular smooth muscle cells, initiating a signaling cascade that results in intense and sustained vasoconstriction.[3] Clazosentan acts as a selective ETA receptor antagonist, competitively blocking this binding and thereby preventing the downstream signaling that leads to vasospasm.[2][3]
Nimodipine: Nimodipine is a dihydropyridine (B1217469) calcium channel blocker with a particular affinity for cerebral arteries.[4][5] It inhibits the influx of calcium ions into vascular smooth muscle cells through voltage-gated L-type calcium channels.[4] This reduction in intracellular calcium leads to smooth muscle relaxation and vasodilation.[4][6] Beyond its vasodilatory effects, nimodipine is also thought to have neuroprotective properties, potentially by preventing calcium overload in neurons.[6][7]
Comparative Efficacy: Insights from Clinical Trials
Direct head-to-head clinical trials comparing clazosentan and nimodipine are lacking; however, data from placebo-controlled trials of clazosentan and extensive clinical experience with nimodipine allow for an indirect comparison. A post-hoc propensity score-matched analysis of six randomized clinical trials has also provided comparative insights.[8]
| Outcome Measure | Clazosentan | Nimodipine | Source |
| Angiographic Vasospasm | Significant, dose-dependent reduction. In CONSCIOUS-1, 15 mg/h reduced moderate to severe vasospasm by 65% vs. placebo. | Modest effect. A meta-analysis failed to show a statistically significant reduction in angiographically detected vasospasm. | [7][9][10] |
| Vasospasm-Related Morbidity & Mortality | Significant reduction at higher doses (15 mg/h) in the CONSCIOUS-3 trial. | Established as the standard of care for improving neurological outcomes, though its direct impact on vasospasm-related morbidity is debated. | [11][12] |
| Overall Functional Outcome (e.g., eGOS) | No consistent improvement demonstrated in clinical trials, despite a reduction in vasospasm. | Improves neurological outcomes and reduces the risk of poor outcomes. | [11][13] |
eGOS: extended Glasgow Outcome Scale
Safety and Tolerability Profile
The adverse event profiles of clazosentan and nimodipine differ significantly, reflecting their distinct mechanisms of action.
| Adverse Event | Clazosentan | Nimodipine | Source |
| Hypotension | More common, particularly at higher doses. | A common side effect, which can necessitate dose reduction or vasopressor use. | [9][14][15] |
| Pulmonary Complications | Increased incidence of pulmonary complications, including pulmonary edema. | Not a commonly reported adverse event. | [9][12] |
| Anemia | More commonly reported than with placebo. | Not a characteristic side effect. | [9][12] |
| Route of Administration | Intravenous infusion. | Typically oral, but intravenous formulations are available and used. | [9][16][17] |
Experimental Protocols: The CONSCIOUS Trials
The Clazosentan to Overcome Neurological iSChemia and Infarct OccUrring after Subarachnoid hemorrhage (CONSCIOUS) trials were pivotal in evaluating the efficacy and safety of clazosentan.
CONSCIOUS-1 (Phase 2b Dose-Finding Study):
-
Objective: To assess the efficacy and safety of different doses of intravenous clazosentan in preventing angiographic vasospasm.[9][10]
-
Patient Population: 413 patients with aSAH who had their aneurysm secured by clipping or coiling.[9][10]
-
Dosing Regimens: Patients were randomized to receive placebo or clazosentan at 1, 5, or 15 mg/h, initiated within 56 hours of aSAH and continued for up to 14 days.[9][10]
-
Primary Endpoint: Incidence of moderate to severe angiographic vasospasm on digital subtraction angiography (DSA) performed 7 to 11 days after aSAH.[10]
-
Key Results: Clazosentan demonstrated a dose-dependent reduction in angiographic vasospasm, with the 15 mg/h dose showing a 65% risk reduction compared to placebo.[9][10]
CONSCIOUS-2 & CONSCIOUS-3 (Phase 3 Trials):
-
Objective: To evaluate the effect of clazosentan on vasospasm-related morbidity and all-cause mortality.[12][18]
-
Patient Population: CONSCIOUS-2 enrolled patients with clipped aneurysms, while CONSCIOUS-3 enrolled patients with coiled aneurysms.[12][18]
-
Dosing Regimens: In CONSCIOUS-2, patients received clazosentan 5 mg/h or placebo. In CONSCIOUS-3, patients were randomized to clazosentan 5 mg/h, 15 mg/h, or placebo.[12][18]
-
Primary Endpoint: A composite of all-cause mortality and vasospasm-related morbidity (new cerebral infarction or delayed ischemic neurological deficit) within 6 weeks of aSAH.[18]
-
Key Results: CONSCIOUS-2 (5 mg/h in clipped patients) did not meet its primary endpoint.[12][19] CONSCIOUS-3 was halted prematurely but showed that clazosentan 15 mg/h significantly reduced the primary endpoint; however, this did not translate to an improved functional outcome on the extended Glasgow Outcome Scale.[11][12]
Conclusion
Clazosentan sodium and nimodipine represent two distinct pharmacological strategies for managing the consequences of cerebral vasospasm following aSAH. Clazosentan has demonstrated a robust, dose-dependent ability to reduce angiographic vasospasm.[9][10] However, this has not consistently translated into improved long-term functional outcomes in large clinical trials.[11][12] In contrast, nimodipine remains the only FDA-approved treatment to improve neurological outcomes in aSAH patients, likely through a combination of vasodilation and neuroprotection, despite its less pronounced effect on large-vessel vasospasm.[13][15]
A recent post-hoc analysis suggests that clazosentan at 10 mg/h significantly reduces the incidence of cerebral vasospasm and related morbidity and mortality compared to both placebo and nimodipine.[8][20] However, the safety profile of clazosentan, particularly the increased risk of pulmonary complications, hypotension, and anemia, requires careful consideration.[9][12] Future research, including potential head-to-head trials, is necessary to definitively establish the comparative efficacy and safety of these agents and to identify patient populations that may benefit most from each therapeutic approach. Clazosentan has received approval in Japan and South Korea for the prevention of cerebral vasospasm and related complications.[20][21]
References
- 1. Quantitative evaluation of the vasodilatory effect of clazosentan in preventing cerebral vasospasm after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm [frontiersin.org]
- 3. What is the mechanism of Clazosentan? [synapse.patsnap.com]
- 4. What is the mechanism of Nimodipine? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Efficacy of nimodipine in the treatment of subarachnoid hemorrhage: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intra-Arterial Nimodipine for the Treatment of Symptomatic Cerebral Vasospasm after Aneurysmal Subarachnoid Hemorrhage: Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Clazosentan and Nimodipine on Vasospasm and Vasospasm-Related Outcomes after Aneurysmal Subarachnoid Hemorrhage : A Post-hoc Propensity Score-Matched Analysis of Six Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Clazosentan to overcome neurological ischemia and infarction occurring after subarachnoid hemorrhage (CONSCIOUS-1): randomized, double-blind, placebo-controlled phase 2 dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ahajournals.org [ahajournals.org]
- 13. droracle.ai [droracle.ai]
- 14. Safety of Modified Nimodipine Dosing in Aneurysmal Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nimodipine-associated standard dose reductions and neurologic outcomes after aneurysmal subarachnoid hemorrhage: the era of pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nimodipine in aneurysmal subarachnoid hemorrhage: a randomized study of intravenous or peroral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Preventing vasospasm improves outcome after aneurysmal subarachnoid hemorrhage: rationale and design of CONSCIOUS-2 and CONSCIOUS-3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. Comparison of Clazosentan and Nimodipine on Vasospasm and Vasospasm-Related Outcomes after Aneurysmal Subarachnoid Hemorrhage : A Post-hoc Propensity Score-Matched Analysis of Six Randomized Clinical Trials [jkns.or.kr]
- 21. Clazosentan: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Endothelin Receptor Antagonists: The Efficacy of Clazosentan Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of clazosentan (B1669160) sodium against other endothelin (ET) receptor antagonists, with a primary focus on its efficacy in the management of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). While direct comparative clinical trial data for different endothelin antagonists in this specific indication are scarce, this document synthesizes available evidence for clazosentan and contextualizes its performance with data on other agents where available.
Executive Summary
Clazosentan, a selective endothelin-A (ETA) receptor antagonist, has been extensively studied for the prevention of cerebral vasospasm, a life-threatening complication of aSAH.[1][2][3] Clinical trials have demonstrated its efficacy in reducing the incidence and severity of vasospasm.[2][4] Other endothelin receptor antagonists, such as bosentan (B193191) (a dual ETA/ETB antagonist), ambrisentan (B1667022) (a selective ETA antagonist), and macitentan (B1675890) (a dual ETA/ETB antagonist), are primarily approved and studied for pulmonary arterial hypertension (PAH).[5] Their application in cerebral vasospasm is less established, with limited preclinical and small-scale clinical data. This guide will focus on the robust clinical trial data for clazosentan and draw comparisons where possible.
Mechanism of Action: Targeting the Endothelin Pathway
Following aSAH, the release of endothelin-1 (B181129) (ET-1) in the cerebrospinal fluid is a key driver of the intense and prolonged vasoconstriction that characterizes cerebral vasospasm.[6] ET-1 exerts its effects by binding to two receptor subtypes: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells is the primary mediator of vasoconstriction.[7][8][9] Clazosentan's high selectivity for the ETA receptor allows it to directly counteract this pathological vasoconstriction.[3]
Endothelin Signaling Pathway in Cerebral Vasospasm
Comparative Efficacy Data
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of clazosentan. Direct head-to-head trial data with other endothelin antagonists for cerebral vasospasm is not available. Therefore, the comparison is primarily against placebo and other non-endothelin antagonist therapies.
Table 1: Efficacy of Clazosentan in Preventing Angiographic Vasospasm
| Trial (N) | Treatment Arm | Dose | Incidence of Moderate/Severe Angiographic Vasospasm | Relative Risk Reduction (95% CI) | p-value |
| CONSCIOUS-1 (413)[4][10] | Clazosentan | 1 mg/h | 37% | 44% | <0.001 |
| Clazosentan | 5 mg/h | 28% | 58% | <0.0001 | |
| Clazosentan | 15 mg/h | 23% | 65% (47% to 78%) | <0.0001 | |
| Placebo | - | 66% | - | - | |
| Japanese Phase 2 (158)[11] | Clazosentan | 5 mg/h | 38.5% | 52% | <0.0001 |
| Clazosentan | 10 mg/h | 35.3% | 56% | <0.0001 | |
| Placebo | - | 80.0% | - | - |
Table 2: Efficacy of Clazosentan on Clinical Outcomes (Vasospasm-Related Morbidity and All-Cause Mortality)
| Trial (N) | Treatment Arm | Dose | Incidence of Primary Endpoint | Relative Risk Reduction (95% CI) | p-value |
| CONSCIOUS-2 (1157)[12] | Clazosentan | 5 mg/h | 21% | 17% (-4% to 33%) | 0.10 |
| Placebo | - | 25% | - | - | |
| CONSCIOUS-3 (571)[13] | Clazosentan | 5 mg/h | 24% | 11% | 0.340 |
| Clazosentan | 15 mg/h | 15% | 45% | 0.007 | |
| Placebo | - | 27% | - | - | |
| Japanese Phase 3 (Coiling) (220)[14] | Clazosentan | 10 mg/h | 13.6% | 53% (17% to 73%) | <0.05 |
| Placebo | - | 28.8% | - | - | |
| Japanese Phase 3 (Clipping) (220)[14] | Clazosentan | 10 mg/h | 16.2% | 59% (33% to 75%) | <0.05 |
| Placebo | - | 39.6% | - | - |
Table 3: Indirect Comparison of Clazosentan with Nimodipine (B1678889) and Fasudil (B1672074)
| Comparison | Outcome | Finding | Source |
| Clazosentan vs. Nimodipine | Vasospasm Incidence | Clazosentan showed a significant risk reduction compared to nimodipine (RRR 0.63, 95% CI 0.46-0.75). | [15] |
| Vasospasm-Related Morbidity/Mortality | Clazosentan demonstrated a significant risk reduction compared to nimodipine (RRR 0.29, 95% CI 0.04-0.48). | [16][15] | |
| Clazosentan vs. Fasudil | Angiographic Vasospasm | Clazosentan was significantly more effective in preventing vasospasm (15.4% vs 33.7%, p < 0.001). | [1] |
| Vasospasm-Related DCI | Clazosentan showed a lower incidence of vasospasm-related Delayed Cerebral Ischemia (4.4% vs 10.2%, p = 0.007). | [1] |
DCI: Delayed Cerebral Ischemia; RRR: Relative Risk Reduction
Experimental Protocols
Detailed methodologies are crucial for the interpretation of efficacy data. Below are summaries of the experimental protocols for the key clazosentan clinical trials.
CONSCIOUS-1 (Phase 2b Dose-Finding Study)
-
Objective : To determine the safest and most effective dose of clazosentan for preventing angiographic vasospasm.[10][11]
-
Design : A randomized, double-blind, placebo-controlled, dose-finding study.[10]
-
Participants : 413 patients with aSAH secured by either surgical clipping or endovascular coiling.[10][11]
-
Intervention : Intravenous infusion of clazosentan at 1, 5, or 15 mg/h, or placebo, initiated within 56 hours of aSAH and continued for up to 14 days.[4][10]
-
Primary Endpoint : Incidence of moderate or severe angiographic vasospasm on digital subtraction angiography (DSA) performed 7 to 11 days after aSAH.[4][10]
-
Secondary Endpoints : A composite of all-cause mortality, new cerebral infarcts, delayed ischemic neurological deficit (DIND) due to vasospasm, and the use of rescue therapy. Clinical outcome was assessed using the extended Glasgow Outcome Scale (eGOS) at 12 weeks.[4][11]
CONSCIOUS-1 Trial Workflow
CONSCIOUS-2 & 3 (Phase 3 Studies)
-
Objective : To investigate whether clazosentan reduces vasospasm-related morbidity and all-cause mortality.[12][17]
-
Design : Two separate randomized, double-blind, placebo-controlled trials.[12][17]
-
Participants : CONSCIOUS-2 enrolled patients with aSAH secured by surgical clipping, while CONSCIOUS-3 enrolled patients with aSAH secured by endovascular coiling.[12][13]
-
Intervention : Intravenous infusion of clazosentan (5 mg/h in CONSCIOUS-2; 5 or 15 mg/h in CONSCIOUS-3) or placebo for up to 14 days.[12][13]
-
Primary Endpoint : A composite of all-cause mortality, vasospasm-related new cerebral infarcts, DIND due to vasospasm, and the use of rescue therapy, assessed at 6 weeks post-aSAH.[12][13]
-
Secondary Endpoint : Dichotomized extended Glasgow Outcome Scale (eGOS) at 12 weeks.[12][13]
Japanese Phase 3 Trials
-
Objective : To evaluate the effects of clazosentan on vasospasm-related morbidity and all-cause mortality in Japanese patients with aSAH.[14]
-
Design : Two similar double-blind, placebo-controlled studies, one for patients with endovascular coiling and one for surgical clipping.[14]
-
Participants : 221 patients were randomized in each study.[14]
-
Intervention : Intravenous clazosentan (10 mg/hr) or placebo initiated within 48 hours of aSAH and continued for up to 15 days.[14]
-
Primary Endpoint : A composite of vasospasm-related morbidity (new cerebral infarcts and DIND) and all-cause mortality within 6 weeks post-aSAH.[14]
Discussion and Future Directions
The available evidence strongly supports the efficacy of clazosentan in reducing angiographic cerebral vasospasm following aSAH. At higher doses (10-15 mg/h), clazosentan has also been shown to significantly reduce vasospasm-related morbidity and all-cause mortality.[13][14] However, a consistent improvement in long-term functional outcomes has not been demonstrated across all trials.[12][13]
A direct comparison with other endothelin antagonists for cerebral vasospasm is hampered by a lack of dedicated clinical trials. While bosentan has been investigated in a small feasibility study for this indication, the data is insufficient for a robust comparison.[18] The primary clinical application for other ET antagonists like ambrisentan and macitentan remains in PAH.[5]
Indirect comparisons and real-world data suggest that clazosentan may be more effective than other vasospasm treatments like nimodipine and fasudil in preventing vasospasm and its immediate clinical consequences.[1][16] However, the safety profile of clazosentan, which includes a higher incidence of pulmonary complications, hypotension, and anemia, requires careful patient monitoring and management.[12]
Future research should focus on head-to-head trials of clazosentan against other endothelin antagonists in the context of cerebral vasospasm to establish a clearer hierarchy of efficacy. Additionally, studies aimed at identifying patient subpopulations most likely to benefit from clazosentan therapy and optimizing dosing and administration protocols are warranted.
References
- 1. RECOVER study: a multicenter retrospective cohort study and comparison of the efficacy and safety of clazosentan and fasudil in patients with aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clazosentan for cerebral vasospasm prevention in aneurysmal subarachnoid hemorrhage: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Lessons from the CONSCIOUS-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clazosentan, an endothelin receptor antagonist, in patients with aneurysmal subarachnoid haemorrhage undergoing surgical clipping: a randomised, double-blind, placebo-controlled phase 3 trial (CONSCIOUS-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized trial of clazosentan in patients with aneurysmal subarachnoid hemorrhage undergoing endovascular coiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. :: Journal of Korean Neurosurgical Society [jkns.or.kr]
- 16. Comparison of Clazosentan and Nimodipine on Vasospasm and Vasospasm-Related Outcomes after Aneurysmal Subarachnoid Hemorrhage : A Post-hoc Propensity Score-Matched Analysis of Six Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preventing vasospasm improves outcome after aneurysmal subarachnoid hemorrhage: rationale and design of CONSCIOUS-2 and CONSCIOUS-3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-dose bosentan in the prevention and treatment of subarachnoid hemorrhage-induced cerebral vasospasm: an open-label feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Clazosentan Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of clazosentan (B1669160) sodium's neuroprotective performance against other alternatives, supported by experimental data from pivotal clinical trials and preclinical studies.
Executive Summary
Clazosentan, a selective endothelin-A (ETA) receptor antagonist, has been extensively investigated for its potential to mitigate cerebral vasospasm, a critical complication following aneurysmal subarachnoid hemorrhage (aSAH). While clinical trials have consistently demonstrated its efficacy in reducing angiographic vasospasm, its translation to improved long-term neurological outcomes has been inconsistent. This guide delves into the comparative efficacy and safety of clazosentan against standard-of-care treatments, nimodipine (B1678889) and fasudil (B1672074), and provides a detailed overview of the experimental methodologies used to evaluate these neuroprotective agents.
Mechanism of Action: A Tale of Three Pathways
The neuroprotective effects of clazosentan, nimodipine, and fasudil stem from their distinct mechanisms of action, primarily targeting the vasoconstriction cascade initiated by subarachnoid hemorrhage.
Clazosentan: Following aSAH, the lysis of red blood cells releases endothelin-1 (B181129) (ET-1), a potent vasoconstrictor. ET-1 binds to ETA receptors on smooth muscle cells of cerebral arteries, triggering a signaling cascade that leads to intense and prolonged vasospasm. Clazosentan selectively blocks this interaction, thereby preventing vasoconstriction.[1]
Nimodipine: This L-type calcium channel blocker exerts its effects by inhibiting the influx of calcium into vascular smooth muscle cells.[2] This reduction in intracellular calcium leads to vasodilation. Beyond its vasodilatory effects, nimodipine is also thought to have direct neuroprotective properties, although the exact mechanisms are still under investigation.[3]
Fasudil: As a Rho-kinase inhibitor, fasudil targets the Rho/Rho-kinase (ROCK) signaling pathway, which plays a crucial role in smooth muscle contraction.[4][5] By inhibiting ROCK, fasudil promotes vasodilation and has been shown to possess anti-inflammatory and neuroprotective effects.[5]
Head-to-Head: Clinical Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials comparing clazosentan, nimodipine, and fasudil.
Table 1: Comparison of Efficacy in Reducing Vasospasm and Improving Clinical Outcomes
| Feature | Clazosentan | Nimodipine | Fasudil |
| Primary Mechanism | Selective Endothelin-A Receptor Antagonist | L-type Calcium Channel Blocker | Rho-kinase Inhibitor |
| Reduction in Angiographic Vasospasm | Significant, dose-dependent reduction demonstrated in CONSCIOUS-1 (65% risk reduction with 15 mg/h)[6] | Modest or no significant effect on large vessel vasospasm in some studies[3] | Significant reduction in angiographic vasospasm reported in clinical trials[7][8] |
| Reduction in Delayed Ischemic Neurological Deficit (DIND) | Mixed results; some trials (CONSCIOUS-3, 15 mg/h) showed a reduction, while others (CONSCIOUS-2) did not[9][10] | Shown to reduce the incidence of DIND and poor neurological outcome[11][12] | Demonstrated a reduction in symptomatic vasospasm[7] |
| Improvement in Functional Outcome (e.g., Glasgow Outcome Scale) | Inconsistent; CONSCIOUS trials and REACT did not show a significant improvement in long-term functional outcomes[9][10][13] | Consistently shown to improve long-term neurological outcomes[11][12] | Showed favorable clinical outcomes, with some studies suggesting superiority over nimodipine in motor disturbance improvement[7][14] |
Table 2: Comparative Safety Profile
| Adverse Event | Clazosentan | Nimodipine | Fasudil |
| Hypotension | More common compared to placebo[6] | A known side effect, can be significant[11] | Generally well-tolerated, with some reports of hypotension[7] |
| Pulmonary Complications (e.g., edema, effusion) | Increased incidence observed in clinical trials[6] | Not a commonly reported major side effect | Not a commonly reported major side effect |
| Anemia | More frequent compared to placebo[6] | Not a commonly reported major side effect | Not a commonly reported major side effect |
| Other Notable Side Effects | - | Headache, nausea | Abnormal liver function tests (transient) |
Under the Microscope: Experimental Protocols
The evaluation of neuroprotective agents like clazosentan relies on robust preclinical and clinical experimental designs.
Preclinical Models of Subarachnoid Hemorrhage
1. Endovascular Perforation Model (Mouse/Rat): This model closely mimics human aSAH.
-
Procedure: A sharpened suture is introduced into the external carotid artery and advanced to the internal carotid artery to perforate the anterior cerebral artery, inducing a hemorrhage.
-
Assessment: Neurological deficits are scored, and brain tissue is analyzed for infarct volume (e.g., using TTC staining), neuronal apoptosis, and inflammation.
2. Prechiasmatic Cistern Injection Model (Rat): This model allows for a more controlled volume of hemorrhage.
-
Procedure: Autologous blood is injected into the prechiasmatic cistern at the base of the brain.
-
Assessment: Similar to the endovascular perforation model, outcomes include neurological scoring, histological analysis of brain injury, and measurement of cerebral blood flow.
Assessment of Neuroprotection
1. Infarct Volume Assessment (TTC Staining):
-
Principle: 2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial enzymes in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking metabolic activity, remains white.
-
Procedure: Brain slices are incubated in a TTC solution, and the unstained (infarcted) area is quantified using image analysis software.[15][16]
2. Neurological Function Assessment (Morris Water Maze):
-
Principle: This test assesses spatial learning and memory in rodents.
-
Procedure: Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using spatial cues. The time taken to find the platform (escape latency) and the path taken are recorded.[17][18]
3. Neuronal Viability and Apoptosis Assays:
-
Methods: Techniques such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, immunohistochemistry for apoptotic markers (e.g., cleaved caspase-3), and cell viability assays (e.g., MTT assay) are used on brain tissue sections or cell cultures to quantify neuronal death.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanism of action of clazosentan in preventing cerebral vasospasm.
References
- 1. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Intracellular Calcium Signaling as a Neuroprotective Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. RhoA/Rho Kinase Mediates Neuronal Death Through Regulating cPLA2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effect of fasudil hydrochloride, a protein kinase inhibitor, on cerebral vasospasm and delayed cerebral ischemic symptoms after aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Fasudil Hydrochloride, a Protein Kinase Inhibitor, on Cerebral Vasospasm and Delayed Cerebral Ischemic Symptoms After Aneurysmal Subarachnoid Hemorrhage [jstage.jst.go.jp]
- 9. ahajournals.org [ahajournals.org]
- 10. medscape.com [medscape.com]
- 11. Clinical effectiveness of nimodipine for the prevention of poor outcome after aneurysmal subarachnoid hemorrhage: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Nimodipine systemic exposure and outcomes following aneurysmal subarachnoid hemorrhage: a pilot prospective observational study (ASH-1 study) [frontiersin.org]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of TTC Treatment on Immunohistochemical Quantification of Collagen IV in Rat Brains after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TTC staining and measurement of cerebral infarction [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Applications of the Morris water maze in translational traumatic brain injury research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clazosentan and its Limited Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of clazosentan (B1669160), a selective endothelin-A (ET-A) receptor antagonist. A key finding in the clinical pharmacology of clazosentan is its limited metabolism, with the parent drug being predominantly excreted unchanged.[1][2] This document will focus on the pharmacological profile of clazosentan and will address its metabolic pathway in the context of its overall disposition.
Limited Role of Metabolism in Clazosentan Disposition
Studies on the metabolism and excretion of clazosentan have revealed that the drug is primarily cleared from the body in its original form.[1] A mass balance study in humans showed that approximately 80% of the administered dose is excreted in the feces and 15% in the urine as unchanged clazosentan.[1]
In human liver microsomes, only a single, minor hydroxylated metabolite has been identified.[1] This metabolite is formed by the cytochrome P450 isoenzyme CYP2C9 and is found in low abundance.[1] Due to the minor contribution of metabolism to its elimination, a detailed comparative analysis of the pharmacokinetics and pharmacodynamics of clazosentan versus its metabolites is not a primary focus in the available literature. The disposition of clazosentan is mainly dependent on the hepatic uptake transporter organic anion transport polypeptide 1B1/1B3.[1][3]
Pharmacokinetic Profile of Clazosentan
The pharmacokinetics of clazosentan are characterized by dose-proportional exposure and an intermediate clearance.[1][4] The following table summarizes key pharmacokinetic parameters of clazosentan in healthy subjects.
| Parameter | Value | Reference |
| Clearance | 42.2 (36.6, 48.7) L/h | [5] |
| Volume of Distribution | 32.4 (27.0, 38.8) L | [5] |
| Elimination Half-life | 6-10 minutes (rapid disposition phase) | [4][5] |
Table 1: Pharmacokinetic Parameters of Clazosentan in Healthy Subjects. Values are presented as mean and 95% confidence intervals where available.
In Vitro Pharmacodynamic Profile of Clazosentan
Clazosentan is a potent and selective antagonist of the ET-A receptor.[1] This selectivity is a key feature of its pharmacological profile.
| Assay | Value |
| ET-A Receptor Selectivity | ~1000-fold greater for ET-A over ET-B |
Table 2: In Vitro Activity of Clazosentan.
Key Experimental Protocols
The characterization of endothelin receptor antagonists like clazosentan involves standardized in vitro assays to determine their affinity for the receptor and their functional inhibitory activity.
Receptor Binding Assay
The affinity of a compound for ET-A and ET-B receptors is typically determined through competitive radioligand binding assays. The general protocol is as follows:
-
Preparation of Receptor Membranes: Membranes are prepared from cell lines stably expressing either the human ET-A or ET-B receptor.
-
Competitive Binding Incubation: These membranes are incubated with a constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of the test compound (e.g., clazosentan).
-
Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Functional Antagonism Assay
To assess the functional antagonism of ET-A receptor-mediated effects, an in vitro assay using isolated blood vessels is commonly employed:
-
Tissue Preparation: Rings of a suitable artery, such as the rat aorta, are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture of 95% O₂ and 5% CO₂.
-
Contraction Induction: The arterial rings are pre-contracted with a submaximal concentration of endothelin-1 (B181129) to induce a stable vasoconstriction.
-
Antagonist Application: Increasing concentrations of the test compound are cumulatively added to the organ bath.
-
Measurement of Relaxation: The relaxation of the arterial ring is measured isometrically.
-
Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the ET-1-induced contraction (IC₅₀) is determined. This value provides a measure of the functional potency of the antagonist.
Visualizing Clazosentan's Mechanism and Analysis
Endothelin-1 Signaling and Clazosentan's Point of Intervention
The following diagram illustrates the signaling pathway initiated by endothelin-1 (ET-1) binding to the ET-A receptor, leading to vasoconstriction, and how clazosentan blocks this pathway.
References
- 1. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm [frontiersin.org]
- 3. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tolerability, pharmacokinetics, and pharmacodynamics of clazosentan, a parenteral endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Clazosentan Sodium vs. Fasudil for Cerebral Vasospasm Following Aneurysmal Subarachnoid Hemorrhage
In the critical care management of aneurysmal subarachnoid hemorrhage (aSAH), prevention and treatment of cerebral vasospasm remain a significant challenge. Two prominent pharmacological agents, clazosentan (B1669160) sodium and fasudil (B1672074), have emerged as key therapies. This guide provides a detailed, data-driven comparison of their efficacy, safety, and mechanisms of action to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Clazosentan is a selective endothelin-A (ET-A) receptor antagonist.[1][2] Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor implicated in the pathogenesis of cerebral vasospasm.[2] By blocking the ET-A receptor on vascular smooth muscle cells, clazosentan inhibits the ET-1 signaling pathway, leading to vasodilation.[1][3]
Fasudil is a Rho-kinase (ROCK) inhibitor.[4][5] The Rho/ROCK pathway plays a crucial role in vascular smooth muscle contraction.[4] Fasudil inhibits ROCK, which in turn decreases the phosphorylation of myosin light chain, leading to smooth muscle relaxation and vasodilation.[5]
Signaling Pathway Diagrams
Comparative Efficacy
Multiple retrospective cohort studies have demonstrated that clazosentan is more effective than fasudil in preventing angiographic cerebral vasospasm and vasospasm-related delayed cerebral ischemia (DCI).[6] A large multicenter study in Japan found that the incidence of angiographic cerebral vasospasm was significantly lower in patients treated with clazosentan compared to those treated with fasudil.[6] This improved efficacy in preventing vasospasm translated to better clinical outcomes at discharge, as measured by the modified Rankin Scale (mRS).[6]
| Efficacy Endpoint | Clazosentan | Fasudil | p-value | Study |
| Angiographic Cerebral Vasospasm | 15.4% | 33.7% | <0.001 | Multicenter retrospective cohort study[6] |
| Vasospasm-related DCI | 4.4% | 10.2% | 0.007 | Multicenter retrospective cohort study[6] |
| Favorable Outcome (mRS 0-2) at Discharge | 62.2% | 50.5% | 0.005 | Multicenter retrospective cohort study[6] |
| Clinical Vasospasms | 31.3% | 60.9% | 0.01 | Single-center retrospective study[7] |
| Delayed Cerebral Ischemia (DCI) | 9.4% | 39.1% | 0.004 | Single-center retrospective study[7] |
| Vasospasm-related Morbidity/Mortality | 3.1% | 19.6% | 0.03 | Single-center retrospective study[7] |
Comparative Safety
A primary concern with clazosentan has been its association with fluid retention and pulmonary complications.[8] However, some studies suggest that with appropriate perioperative fluid management, there are no significant differences in the incidence of pulmonary complications or brain edema between clazosentan and fasudil groups.[6] One study did report a significantly higher incidence of symptomatic pulmonary edema in the clazosentan group.[8]
| Safety Endpoint | Clazosentan | Fasudil | p-value | Study |
| Pulmonary Complications | No significant difference | No significant difference | - | Multicenter retrospective cohort study[6] |
| Brain Edema | No significant difference | No significant difference | - | Multicenter retrospective cohort study[6] |
| Symptomatic Pulmonary Edema | 34.9% | 13.1% | 0.008 | Single-center retrospective study[8] |
| Fluid Retention | 38.9% | 8.3% | - | Single-center retrospective study[9] |
Experimental Protocols
The data presented is primarily from multicenter, retrospective observational cohort studies conducted in Japan.[6][10][11][12] The following provides a general overview of the methodologies based on available information. Disclaimer: Detailed protocols from full-text articles were not consistently available, and the following is a synthesis of information from published abstracts and study summaries.
Study Design and Patient Population
-
Design: Multicenter, retrospective, observational cohort studies.[6][10][11][12]
-
Inclusion Criteria: Adult patients with aneurysmal subarachnoid hemorrhage who underwent surgical or endovascular treatment.[8]
-
Exclusion Criteria: Specific exclusion criteria varied between studies but generally included patients with non-aneurysmal SAH or those who did not receive either clazosentan or fasudil.
Treatment Regimens
-
Clazosentan: Typically administered as a continuous intravenous infusion at a dose of 10 mg/h.[9][12]
-
Fasudil: Commonly administered intravenously at a dose of 90 mg/day.
-
Duration of Treatment: Generally for up to 14-15 days post-aSAH onset.[12]
Endpoint Definitions
-
Angiographic Cerebral Vasospasm: Assessed by digital subtraction angiography (DSA) or magnetic resonance angiography (MRA), with severity often graded based on the degree of vessel narrowing.
-
Delayed Cerebral Ischemia (DCI): Defined as the occurrence of new focal neurological deficits, a decrease in the Glasgow Coma Scale score, or the appearance of new cerebral infarction on imaging, which was not attributable to other causes.
-
Clinical Outcome: Assessed at discharge using the modified Rankin Scale (mRS), with a score of 0-2 typically defined as a favorable outcome.[6]
Statistical Analysis
-
To account for potential selection bias in these non-randomized studies, statistical methods such as inverse probability of treatment weighting were often employed.[6]
Experimental Workflow
Conclusion
Based on the available evidence from retrospective cohort studies, clazosentan demonstrates superior efficacy in preventing angiographic cerebral vasospasm and vasospasm-related DCI compared to fasudil in patients with aSAH.[6] This translates into improved clinical outcomes at discharge. While fluid retention and pulmonary complications are known potential side effects of clazosentan, some studies indicate that these can be managed with appropriate clinical protocols.[6] The choice between these two agents should be guided by a careful consideration of the patient's clinical condition and the institution's experience and protocols for managing potential adverse events. Further prospective, randomized controlled trials are warranted to definitively establish the comparative effectiveness and safety of clazosentan and fasudil.
References
- 1. What is the mechanism of Clazosentan? [synapse.patsnap.com]
- 2. Cerebrovascular characterization of clazosentan, the first nonpeptide endothelin receptor antagonist clinically effective for the treatment of cerebral vasospasm. Part I: inhibitory effect on endothelin(A) receptor-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fasudil - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 6. RECOVER study: a multicenter retrospective cohort study and comparison of the efficacy and safety of clazosentan and fasudil in patients with aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Treatment Outcomes of Clazosentan Use During the Perioperative Period for Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Preclinical Studies of Clazosentan and its Alternatives in Cerebral Vasospasm
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pivotal preclinical data for clazosentan (B1669160) sodium and its key alternatives—nimodipine (B1678889), fasudil (B1672074), and cilostazol—in the context of cerebral vasospasm following subarachnoid hemorrhage (SAH). The information is curated to facilitate an objective evaluation of their performance, supported by experimental data from relevant animal models.
Mechanism of Action: A Comparative Overview
Clazosentan is a selective endothelin-A (ETa) receptor antagonist. Following a subarachnoid hemorrhage, the release of endothelin-1 (B181129) (ET-1) in the cerebrospinal fluid is a primary mediator of the severe and sustained cerebral artery narrowing known as vasospasm. Clazosentan competitively blocks the ETa receptor on vascular smooth muscle cells, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction.
In contrast, nimodipine is an L-type calcium channel blocker that induces vasodilation by reducing the influx of calcium into vascular smooth muscle cells. Fasudil acts as a Rho-kinase inhibitor, preventing the phosphorylation of myosin light chain and promoting smooth muscle relaxation. Cilostazol is a phosphodiesterase 3 (PDE3) inhibitor that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to vasodilation and antiplatelet effects.[1][2][3][4][5]
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by clazosentan and its alternatives.
Experimental Data Comparison
The following tables summarize quantitative data from key preclinical studies in rat models of subarachnoid hemorrhage. It is important to note that direct comparisons between studies may be challenging due to variations in experimental design and animal models.
Table 1: Effect on Basilar Artery Vasospasm in Rat SAH Models
| Drug | Dosage | Animal Model | Change in Basilar Artery Diameter | Reference |
| Clazosentan | 10mg/kg bolus + 1mg/kg/h infusion | Pre-chiasmatic cistern injection | Less large-artery vasospasm compared to vehicle | [6] |
| Nimodipine | 0.05 mg/kg (intra-arterial) | Rabbit cisterna magna injection | Reversed vasospasm to 89% of baseline | [7] |
| Fasudil | 10 mg/kg (intraperitoneal) | Spinal cord contusion | Not directly measured for basilar artery | [8] |
| Cilostazol | 0.1% in feed | Not specified | Inner perimeter: 836 ± 134 μm (vs. 771 ± 125 μm in SAH group) | [9] |
Table 2: Effect on Neurological Outcomes in Rat SAH Models
| Drug | Dosage | Animal Model | Neurological Score Improvement | Reference |
| Clazosentan | 10mg/kg bolus + 1mg/kg/h infusion | Pre-chiasmatic cistern injection | Did not prevent neuronal cell death or loss of LTP | [6] |
| Nimodipine | Not specified | Cisterna magna injection | Significantly improved neurological scores | [10] |
| Fasudil | 10 mg/kg (intravenous) | Perforation model | Significantly improved neurological scores 24 hours after SAH | [11][12] |
| Cilostazol | Not specified | Cerebral ischemia models | Significantly reduced neurofunctional deficits | [13] |
Experimental Protocols
Rat Model of Subarachnoid Hemorrhage (Pre-chiasmatic Cistern Injection)
This is a widely used model to replicate the conditions of an aneurysmal SAH. The general procedure is as follows:
-
Anesthesia: Rats are anesthetized, typically with an inhalant anesthetic like isoflurane.
-
Blood Collection: Autologous, non-heparinized blood is drawn from a femoral or tail artery.
-
Stereotactic Injection: The rat is placed in a stereotactic frame. A burr hole is drilled in the skull, and a fine needle is inserted into the pre-chiasmatic cistern.
-
Blood Injection: A specific volume of the collected blood (e.g., 300 μl) is slowly injected into the cistern.
-
Post-operative Care: The burr hole is sealed, the incision is closed, and the animal is allowed to recover.
References
- 1. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 2. What is the mechanism of Nimodipine? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Different effects of clazosentan on consequences of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Intraarterial Nimodipine Treatment in an Experimental Subarachnoid Hemorrhage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase inhibition by fasudil hydrochloride promotes neurological recovery after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilostazol attenuates cerebral vasospasm after experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nimodipine Improves Cognitive Impairment After Subarachnoid Hemorrhage in Rats Through IncRNA NEAT1/miR-27a/MAPT Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Rho kinase by Hydroxyfasudil Attenuates Brain Edema after Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Rho kinase by hydroxyfasudil attenuates brain edema after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Cilostazol in Animal Models of Cerebral Ischemia and Subarachnoid Hemorrhage: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Clazosentan Sodium vs. Placebo in Animal Models of Stroke: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of clazosentan (B1669160) sodium and placebo in preclinical animal models of stroke. The information presented is based on experimental data from published studies, focusing on the efficacy of clazosentan in mitigating stroke-related pathologies.
Executive Summary
Clazosentan, a selective endothelin-A (ET-A) receptor antagonist, has been investigated for its potential to treat cerebral vasospasm, a common and serious complication of subarachnoid hemorrhage (SAH), a type of stroke.[1] Preclinical studies in animal models, primarily rats, have demonstrated that clazosentan can effectively counteract the vasoconstrictive effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor implicated in the pathogenesis of cerebral vasospasm.[1] While the evidence strongly supports clazosentan's ability to reduce large-artery vasospasm and improve cerebral blood flow, its direct impact on improving neurological outcomes and reducing infarct volume in these models is less consistently demonstrated.[1][2]
Mechanism of Action
Following a subarachnoid hemorrhage, the concentration of ET-1 increases in the cerebrospinal fluid. ET-1 binds to ET-A receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction and subsequent cerebral vasospasm. Clazosentan competitively antagonizes the ET-A receptor, thereby inhibiting this pathway and preventing vasospasm.[1]
Figure 1. Clazosentan's mechanism of action in preventing ET-1 induced vasoconstriction.
Efficacy Data in Animal Models
The following tables summarize the quantitative data from preclinical studies comparing clazosentan to a placebo in rat models of stroke.
Table 1: Effects on Cerebral Blood Flow and Vasospasm in a Rat Subarachnoid Hemorrhage (SAH) Model
| Parameter | Placebo (Vehicle) Group | Clazosentan-Treated Group | Reference |
| Cerebral Blood Flow (CBF) | Decreased to ~73% of baseline | Maintained at ~106% of baseline | [1] |
| Large-Artery Vasospasm | Present | Reduced | [1][2] |
Table 2: Effects on Secondary Complications in a Rat SAH Model
| Parameter | Placebo (Vehicle) Group | Clazosentan-Treated Group | Reference |
| Microthromboemboli | Present | Not Prevented | [1][2] |
| Neuronal Cell Death | Present | Not Prevented | [1][2] |
| Infarct Volume | Not specified | Not specified | [1] |
| Neurological Score | Not specified | Not specified | [1] |
Note: Specific quantitative values for infarct volume and neurological scores in these rat models were not consistently available in the reviewed literature.[1]
Table 3: Efficacy in a Rat Traumatic Brain Injury (TBI) Model
| Parameter | Placebo (Saline) Group | Clazosentan-Treated Group | Reference |
| Cerebral Blood Flow | No effect on hypoperfusion | Ameliorated hypoperfusion | [3] |
| Behavioral Outcome (Radial Arm Maze) | - | Significantly improved | [3] |
Note: While the study reported a significant improvement in behavioral outcome, specific quantitative data from the radial arm maze test were not provided in the abstract.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Subarachnoid Hemorrhage (SAH) Model in Rats
Two primary methods have been described for inducing SAH in rats to study the effects of clazosentan.
1. Pre-chiasmatic Cistern Injection Model:
-
Animal Species: Male Sprague-Dawley rats.
-
Procedure: A stereotactic injection of 300 μl of non-heparinized autologous blood is made into the pre-chiasmatic cistern.[2]
2. Cisterna Magna Injection Model:
-
Animal Species: Male Sprague-Dawley rats.
-
Procedure: The rat is positioned prone with the head flexed. Following a sterile surgical exposure of the cisterna magna, 0.5 mL of non-heparinized arterial blood is injected into the cisterna magna over 60 seconds.
Clazosentan Administration in SAH Models: Two dosing regimens have been utilized:
-
Regimen A (Therapeutic): A 10 mg/kg intravenous bolus of clazosentan is administered one hour after SAH induction, followed by a continuous infusion of 1 mg/kg/h via an osmotic pump.[2]
-
Regimen B (Prophylactic): A bolus injection of clazosentan (1 mg/kg body weight) is administered via the femoral vein 30 minutes before SAH induction, followed by a continuous infusion of 1 mg/kg/hr until the end of the experiment.
Outcome Assessment in SAH Models:
-
Cerebral Blood Flow (CBF): Monitored using Laser Doppler Flowmetry.
-
Angiographic Vasospasm: Assessed by the degree of cerebral artery narrowing.
-
Secondary Complications: Histopathological analysis of brain tissue is conducted to evaluate for microthromboembolism and neuronal cell death.[1]
Figure 2. Generalized experimental workflow for evaluating clazosentan in a rat SAH model.
Traumatic Brain Injury (TBI) Model in Rats
-
Animal Species: Male Sprague-Dawley rats (400-450 g).[3]
-
Procedure: TBI is induced using a weight acceleration impact device. Sham-operated animals serve as controls.[3]
-
Clazosentan Administration: Thirty minutes following TBI, animals receive a single intravenous injection of 1.0 mg/kg clazosentan or vehicle (0.9% saline).[3]
-
Outcome Assessment:
Conclusion
In preclinical animal models of stroke, particularly in rat models of subarachnoid hemorrhage, clazosentan sodium has demonstrated a clear ability to reduce large-artery vasospasm and improve cerebral blood flow when compared to a placebo.[1][2] This is consistent with its mechanism of action as a selective ET-A receptor antagonist. However, the available literature does not consistently provide quantitative evidence that this effect on vasospasm translates into a significant reduction in infarct volume or an improvement in neurological scores in these models.[1][2] One study in a traumatic brain injury model did report improved behavioral outcomes with clazosentan treatment, suggesting potential neuroprotective effects beyond vasospasm reduction, though more detailed quantitative data is needed to substantiate this finding.[3]
For drug development professionals, these findings suggest that while clazosentan is a potent agent for addressing cerebral vasospasm, its broader neuroprotective efficacy in the context of stroke may be limited or require further investigation to be fully understood. Future preclinical studies should focus on comprehensively quantifying infarct volume and neurological deficits to better elucidate the full therapeutic potential of clazosentan in stroke.
References
- 1. benchchem.com [benchchem.com]
- 2. Different effects of clazosentan on consequences of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clazosentan, a novel endothelin A antagonist, improves cerebral blood flow and behavior after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Clazosentan Sodium's Therapeutic Window: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of clazosentan (B1669160) sodium's therapeutic window with alternative treatments for cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). It is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical trial data, detailed experimental protocols, and an overview of the relevant signaling pathways.
Comparative Efficacy and Safety of Clazosentan and Alternatives
Clazosentan, a selective endothelin-A (ETA) receptor antagonist, has been extensively studied for the prevention of cerebral vasospasm. Its efficacy is dose-dependent, with higher doses (10-15 mg/h) demonstrating a greater reduction in vasospasm-related morbidity compared to lower doses. However, this effect on vasospasm has not consistently translated into improved long-term functional outcomes. The primary alternatives for the management of vasospasm are nimodipine, a calcium channel blocker and the only FDA-approved treatment, and fasudil (B1672074), a Rho-kinase inhibitor, which is approved for this indication in Japan and China.
The following tables summarize the quantitative data from key clinical trials, comparing the efficacy and safety of clazosentan with placebo, nimodipine, and fasudil.
Table 1: Efficacy of Clazosentan in Preventing Vasospasm-Related Complications
| Trial | Treatment Group | Incidence of Angiographic Vasospasm | Incidence of Delayed Ischemic Neurological Deficit (DIND) | Incidence of New Cerebral Infarcts |
| CONSCIOUS-1 | Placebo | 67% | - | - |
| Clazosentan 1 mg/h | 48% | - | - | |
| Clazosentan 5 mg/h | 41% | - | - | |
| Clazosentan 15 mg/h | 31% | - | - | |
| CONSCIOUS-2 | Placebo | - | - | - |
| Clazosentan 5 mg/h | - | - | - | |
| CONSCIOUS-3 | Placebo | - | 21% | 13% |
| Clazosentan 5 mg/h | - | - | 16% | |
| Clazosentan 15 mg/h | - | 10% | 7% | |
| REACT | Placebo | - | 17.2% | 11.3% |
| Clazosentan 15 mg/h | - | 15.8% | 7.4% |
Data extracted from results of the CONSCIOUS-1, CONSCIOUS-2, CONSCIOUS-3, and REACT trials.[1][2][3][4]
Table 2: Comparative Efficacy of Clazosentan, Nimodipine, and Fasudil
| Comparison | Outcome | Clazosentan | Nimodipine/Fasudil | Reference |
| Clazosentan vs. Nimodipine | Vasospasm | 29.59% | 68.04% | Post-hoc analysis of 6 RCTs[5] |
| Vasospasm-related Morbidity/Mortality | 20.60% | 28.19% | Post-hoc analysis of 6 RCTs[5] | |
| Clazosentan vs. Fasudil | Angiographic Vasospasm | 15.4% | 33.7% | Retrospective study[2] |
| DCI | 4.4% | 10.2% | Retrospective study[2] | |
| Good Functional Outcome (mRS 0-2) | 62.2% | 50.5% | Retrospective study[2] |
Table 3: Safety Profile of Clazosentan (Higher Doses)
| Adverse Event | Clazosentan (10-15 mg/h) Incidence | Placebo Incidence |
| Pulmonary Complications | Increased | - |
| Hypotension | Increased | - |
| Anemia | Increased | - |
Safety data compiled from various clinical trials of clazosentan.[2][6]
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for critical evaluation and replication of findings.
CONSCIOUS-1 Trial Protocol
-
Study Design: Phase 2b, randomized, double-blind, placebo-controlled, dose-finding study.[1][7][8][9]
-
Patient Population: 413 patients with aSAH secured by surgical clipping or endovascular coiling.[1]
-
Intervention: Intravenous infusion of clazosentan at 1, 5, or 15 mg/h, or placebo, initiated within 56 hours of aSAH and continued for up to 14 days.[7][8]
-
Primary Endpoint: Incidence of moderate to severe angiographic vasospasm on digital subtraction angiography (DSA) performed 7-11 days post-aSAH.[8]
-
Key Assessments:
-
Baseline and follow-up DSA for vasospasm assessment.
-
Clinical outcomes assessed using the extended Glasgow Outcome Scale (eGOS) at 12 weeks.
-
Monitoring of adverse events.[7]
-
CONSCIOUS-2 & CONSCIOUS-3 Trials Protocol
-
Study Design: Two concurrent Phase 3, randomized, double-blind, placebo-controlled trials.[10][11]
-
Patient Population:
-
Intervention:
-
Primary Endpoint: A composite of all-cause mortality and vasospasm-related morbidity (new cerebral infarcts, DIND, or rescue therapy for vasospasm) within 6 weeks of aSAH.[3][6][10]
-
Key Assessments:
-
Neurological assessments and monitoring for clinical signs of vasospasm.
-
eGOS at 12 weeks.
-
Systematic collection of adverse event data.[10]
-
REACT Trial Protocol
-
Study Design: Phase 3, prospective, multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[4][13][14][15][16]
-
Patient Population: 409 patients with aSAH and evidence of thick and diffuse clot on admission CT scan, secured by either surgical clipping or endovascular coiling.[4][14]
-
Intervention: Intravenous infusion of clazosentan at 15 mg/h or placebo for up to 14 days, in addition to standard of care including nimodipine.[4][13]
-
Primary Endpoint: Occurrence of clinical deterioration due to DCI up to 14 days after initiation of the study drug.[14]
-
Key Assessments:
-
Centralized, blinded evaluation of clinical endpoints.
-
Occurrence of clinically relevant cerebral infarction at day 16.
-
Clinical outcome assessed by the modified Rankin Scale (mRS) and eGOS at 12 weeks.[14]
-
Signaling Pathways and Experimental Workflows
The therapeutic agents discussed in this guide exert their effects through distinct signaling pathways in vascular smooth muscle cells. Understanding these mechanisms is crucial for interpreting their clinical effects and for the development of future therapies.
Clazosentan: Endothelin-A Receptor Antagonism
Clazosentan is a selective antagonist of the endothelin-A (ETA) receptor.[14] Following a subarachnoid hemorrhage, the release of endothelin-1 (B181129) (ET-1) from the cerebral vasculature leads to potent and sustained vasoconstriction by binding to ETA receptors on smooth muscle cells. By blocking this interaction, clazosentan prevents the downstream signaling cascade that leads to smooth muscle contraction.
Caption: Clazosentan blocks the ET-1 mediated vasoconstriction pathway.
Nimodipine: L-type Calcium Channel Blockade
Nimodipine is a dihydropyridine (B1217469) calcium channel blocker that preferentially acts on cerebral arteries.[17] It inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels in vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to vasodilation.
Caption: Nimodipine inhibits L-type calcium channels to induce vasodilation.
Fasudil: Rho-Kinase Inhibition
Fasudil is an inhibitor of Rho-kinase (ROCK).[18] The Rho/Rho-kinase pathway plays a crucial role in calcium sensitization of the contractile apparatus in smooth muscle cells. By inhibiting ROCK, fasudil promotes the dephosphorylation of myosin light chain, leading to vasodilation.
References
- 1. benthamscience.com [benthamscience.com]
- 2. ahajournals.org [ahajournals.org]
- 3. CONSCIOUS 3 | Boston Medical Center [bmc.org]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CONSCIOUS-2: No Benefit of Clazosentan on Vasospasm After SAH [medscape.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Lessons from the CONSCIOUS-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preventing vasospasm improves outcome after aneurysmal subarachnoid hemorrhage: rationale and design of CONSCIOUS-2 and CONSCIOUS-3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. neurotrials.ai [neurotrials.ai]
- 13. The REACT study: design of a randomized phase 3 trial to assess the efficacy and safety of clazosentan for preventing deterioration due to delayed cerebral ischemia after aneurysmal subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. The REACT study: design of a randomized phase 3 trial to assess the efficacy and safety of clazosentan for preventing deterioration due to delayed cerebral ischemia after aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stroke and Cerebrovascular Center REACT | Boston Medical Center [bmc.org]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Clazosentan Sodium: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Clazosentan Sodium, ensuring compliance with safety protocols and minimizing environmental impact.
Core Disposal and Safety Recommendations
| Parameter | Recommendation | Citation |
| Primary Disposal Method | The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. | [1] |
| Environmental Precautions | Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains or sewer systems. Discharge into the environment must be avoided. | [1][2] |
| Accidental Release Cleanup | Collect spills and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations. | [1] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [1] |
| Contaminated Packaging | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, packaging can be punctured to make it unusable and disposed of in a sanitary landfill. Combustible packaging materials may be incinerated. | [1] |
| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge. | [1] |
Experimental Protocol for Disposal of Small Quantities
For small residual amounts of this compound, the following procedural steps, based on general laboratory chemical waste management, should be followed. This protocol is intended for trained personnel within a controlled laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
-
Chemical waste container, properly labeled for hazardous waste.
-
Secondary containment bin.
-
Tools for collection (e.g., spark-proof scoopula, brush).
-
Sealing materials for the waste container.
Procedure:
-
Don PPE: Before handling any waste material, ensure all required PPE is correctly worn.[1]
-
Prepare Waste Container: Obtain a designated hazardous waste container that is compatible with this compound. Label it clearly with "Hazardous Waste," the chemical name (this compound), and any other information required by your institution's environmental health and safety (EHS) department.
-
Transfer Waste: Carefully transfer the this compound waste into the labeled container. Avoid creating dust.[1] For any remaining residue on lab equipment, use a solvent recommended by your institution's safety protocols to rinse the equipment, and collect the rinsate as hazardous waste.
-
Seal and Store: Securely seal the hazardous waste container. Place the sealed container in a designated secondary containment bin within a well-ventilated, secure area, away from incompatible materials.[1]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to dispose of it through regular trash or sewer systems.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Environmental Impact Considerations
The improper disposal of pharmaceuticals like this compound can lead to environmental contamination, posing risks to aquatic ecosystems and potentially contributing to broader public health concerns.[3][4] Although specific environmental fate data for this compound is not widely published, it is crucial to prevent its entry into waterways and soil.[2][4] The active nature of pharmaceutical ingredients means that even at low concentrations, they can have unintended biological effects.[5] Therefore, professional disposal through licensed waste management facilities is the most effective way to mitigate these risks.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. Environmental and Health Consequences of Pharmaceutical Disposal Methods: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Disposal of drugs and the ensuing environmental impacts: an integrative review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
Safe Handling and Disposal of Clazosentan Sodium: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Clazosentan Sodium in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure safe operational conduct.
Personal Protective Equipment (PPE)
The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2]
| Protection Type | Specification | Rationale & Source |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A full-face respirator should be used if exposure limits are exceeded or irritation occurs.[2] | To prevent inhalation of dust or aerosols. |
| Hand Protection | Chemical-impermeable or compatible chemical-resistant gloves.[1][2] Gloves must be inspected before use.[2] | To prevent direct skin contact. |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA standards.[1] | To protect eyes from splashes or dust. |
| Skin and Body Protection | Fire/flame resistant and impervious clothing.[2] A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3] | To prevent contamination of skin and personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, clearly labeled state in a dry, cool, and well-ventilated area.[2]
-
Store separately from incompatible materials and foodstuff containers.[2]
2. Preparation and Handling:
-
All handling should occur in a well-ventilated area, preferably within a chemical fume hood with mechanical exhaust.[1][2]
-
Before handling, ensure that a safety shower and eye wash station are readily accessible.[1]
-
Don all required PPE as specified in the table above.
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent ignition sources.[2]
-
Wash hands thoroughly after handling, even after wearing gloves.[1][2]
3. In Case of a Spill:
-
Evacuate personnel from the immediate spill area.[2]
-
Ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Wear appropriate PPE, including respiratory protection, chemical-impermeable gloves, and eye protection.[2]
-
Contain the spill to prevent further spread. Do not let the chemical enter drains.[2]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.
1. Waste Collection:
-
All waste materials, including unused this compound, contaminated PPE, and spill cleanup materials, should be collected in suitable, closed, and clearly labeled containers.[2]
2. Disposal Method:
-
The primary disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not discharge this compound or its waste into sewer systems or the environment.[2]
3. Contaminated Packaging:
-
Empty containers can be triple-rinsed (or the equivalent). The rinsate should be collected and disposed of as chemical waste.[2]
-
After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or through controlled incineration if the material is combustible.[2]
Workflow for Safe Handling and Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
